cis-Stilbeneboronic acid pinacol ester
Description
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Properties
IUPAC Name |
2-[(Z)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKORGQZNCVQC-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1H and 13C NMR Characterization of cis-Stilbeneboronic Acid Pinacol Ester: A Technical Guide for Structural Elucidation
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Focus: Stereochemical Assignment, Quadrupolar Relaxation Effects, and 2D NMR Validation
Executive Summary & Mechanistic Rationale
The synthesis and characterization of stereodefined tri-substituted vinylboronates are critical in modern cross-coupling chemistry (e.g., Suzuki-Miyaura reactions) and materials science. Among these, cis-stilbeneboronic acid pinacol ester —formally named (Z)-2-(1,2-diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 264144-59-4)—presents unique characterization challenges.
Differentiating the (Z)-isomer from its (E)-counterpart requires a rigorous analytical approach. Because the alkene is tri-substituted, simple
This whitepaper provides a comprehensive, field-proven methodology for the NMR characterization of this compound, detailing the causality behind experimental parameter selection, including the mitigation of quadrupolar relaxation effects induced by the
Structural Properties & Stereochemical Logic
Before acquiring data, it is crucial to understand the Cahn-Ingold-Prelog (CIP) priorities that define the (Z) geometry of this compound:
-
C1 (Boron-bearing carbon): The Phenyl group (C, atomic number 6) has a higher priority than the Bpin group (B, atomic number 5).
-
C2 (Proton-bearing carbon): The Phenyl group (C) has a higher priority than the Hydrogen atom (H).
-
Geometry: Because it is derived from cis-stilbene, the two high-priority Phenyl groups are on the same side of the double bond. Consequently, the vinylic proton and the Bpin group are also forced onto the same side (cis to each other).
This spatial proximity between the vinylic proton and the Bpin methyl groups is the cornerstone of our stereochemical validation workflow.
Experimental Workflows: A Self-Validating Protocol
To ensure high-fidelity data, the NMR acquisition must be tailored to the physical properties of organoboron compounds. The following step-by-step methodology ensures optimal signal-to-noise (S/N) and accurate integration.
Step 1: Sample Preparation
-
Concentration: Weigh 15–20 mg of the analyte for
H NMR and 40–50 mg for C NMR to ensure sufficient S/N for quaternary carbons. -
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( 0.00 ppm). -
Homogenization: Vortex the sample for 30 seconds and transfer it to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain magnetic field homogeneity).
Step 2: H NMR Acquisition Parameters
-
Frequency: 400 MHz (or higher).
-
Pulse Sequence: Standard 30° or 90° pulse (zg30 or zg).
-
Relaxation Delay (D1): 1.5 to 2.0 seconds. Causality: The vinylic proton and isolated methyl groups require sufficient time to return to thermal equilibrium; shorter delays will artificially suppress their integration values relative to the multiplet aromatic protons.
-
Scans (NS): 16 to 32.
Step 3: C{1H} NMR Acquisition Parameters
-
Frequency: 100 MHz.
-
Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16.
-
Relaxation Delay (D1): 2.0 to 3.0 seconds. Causality: Quaternary carbons (ipso-aromatic and the pinacol C-O) lack attached protons, meaning they do not benefit from dipole-dipole relaxation. A longer D1 is mandatory to observe these signals.
-
Scans (NS): 1024 to 2048.
Data Presentation & Peak Assignment
The following data tables summarize the empirical chemical shifts for the (Z)-isomer, grounded in peer-reviewed catalytic hydroboration studies [1].
Table 1: H NMR Data Summary (400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment Rationale |
| 7.36 | Singlet (s) | 1H | Vinylic C-H: Highly deshielded due to conjugation with two phenyl rings. Appears as a sharp singlet because it lacks adjacent protons for scalar coupling. |
| 7.31 – 7.23 | Multiplet (m) | 2H | Aromatic C-H: ortho/meta protons of the phenyl rings. |
| 7.22 – 7.14 | Multiplet (m) | 3H | Aromatic C-H: Overlapping signals from the phenyl rings. |
| 7.13 – 7.09 | Multiplet (m) | 3H | Aromatic C-H: Overlapping signals from the phenyl rings. |
| 7.07 – 7.03 | Multiplet (m) | 2H | Aromatic C-H: Overlapping signals from the phenyl rings. |
| 1.31 | Singlet (s) | 12H | Pinacol CH |
Table 2: C NMR Data Summary (100 MHz, CDCl )
| Chemical Shift ( | Carbon Type | Assignment Rationale |
| 143.3, 140.6, 137.1 | Quaternary (sp | ipso-Phenyl & Alkene C-B: The carbon directly attached to Boron (C1) is typically broadened due to the fast quadrupolar relaxation of the |
| 130.1, 129.0, 128.4, 128.0, 127.7, 126.4 | Tertiary (sp | Aromatic & Vinylic C-H: Represents the remaining aromatic carbons and the C2 vinylic carbon. |
| 83.9 | Quaternary (sp | Pinacol C-O: Characteristic shift for the quaternary carbons of the 1,3,2-dioxaborolane ring. |
| 24.9 | Primary (sp | Pinacol CH |
Stereochemical Validation via 2D NOESY
To definitively prove that the synthesized compound is the (Z)-isomer rather than the (E)-isomer, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory.
The Causality of the NOE Correlation:
In the (Z)-isomer, the two phenyl rings are cis to each other. Consequently, the vinylic proton (on C2) and the Bpin group (on C1) are forced into a cis relationship. Because the NOE effect is strictly distance-dependent (proportional to
-
Expected (Z)-Isomer Correlation: A strong NOESY cross-peak between
7.36 ppm (Vinylic H) and 1.31 ppm (Bpin CH ). -
Expected (E)-Isomer Correlation: If the molecule were the (E)-isomer, the vinylic proton would be trans to the Bpin group and cis to the C1-phenyl ring. The NOESY would instead show a correlation between
7.36 ppm and the ortho-protons of the phenyl ring, with no correlation to the Bpin methyls.
Workflow Visualization
The following diagram illustrates the logical progression of the NMR structural elucidation workflow, highlighting the critical decision gate for stereochemical assignment.
Caption: NMR Structural Elucidation Workflow for Vinylboronates highlighting the critical NOESY step.
References
-
Xu, H., Yamaguchi, S., Mitsudome, T., & Mizugaki, T. (2023). Copper nitride nanocube catalyst for the highly efficient hydroboration of alkynes. Organic & Biomolecular Chemistry, 21(3), 622-626.[Link]
Introduction: The Intersection of Photo-responsiveness and Biological Targeting
An In-Depth Technical Guide to the Photophysical Properties of cis-Stilbeneboronic Acid Pinacol Ester
Stilbenes represent a cornerstone in the study of photochemistry, serving as a canonical example of cis-trans photoisomerization. This light-induced structural change, occurring on ultrafast timescales, has captivated researchers for decades, offering a fundamental platform for developing molecular switches and machines.[1][2][3] The introduction of a boronic acid pinacol ester group onto the stilbene scaffold creates a molecule of significant interest to researchers in materials science and drug development. This functionalization imparts an affinity for diol-containing molecules, such as saccharides and glycoproteins, which are often overexpressed on cancer cell surfaces.[4][5]
This guide provides an in-depth technical examination of the core photophysical properties of this compound. We will move beyond a simple cataloging of data to explore the causality behind its photochemical behavior, offering field-proven insights into its experimental characterization and potential applications. For professionals in drug development, understanding these properties is paramount for designing targeted, photo-activated therapeutic and diagnostic agents.
Molecular Structure and Synthesis Overview
The subject of this guide is the cis isomer of stilbene functionalized with a boronic acid pinacol ester. The pinacol group serves as a protecting group for the more reactive boronic acid, enhancing its stability and handling in organic solvents, though its susceptibility to hydrolysis at physiological pH must be considered.[6]
Synthesis of stilbeneboronic acid pinacol esters can be achieved through several established routes. A common and robust method is the Wittig reaction, which offers good control over the resulting stereochemistry.[7] Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another versatile pathway to these compounds.[8]
Caption: Common synthetic routes to stilbeneboronic acid pinacol esters.
Core Photophysical Properties
The photophysics of cis-stilbene is dominated by its highly efficient photoisomerization pathway, which dictates its absorption and emission characteristics.
UV-Visible Absorption
The absorption spectrum of cis-stilbene derivatives is characterized by a strong, broad absorption band in the ultraviolet region, typically peaking around 280 nm.[9] This absorption corresponds to the S₀ → S₁ (π → π*) electronic transition within the conjugated stilbene backbone. The cis isomer generally exhibits a slightly lower molar extinction coefficient compared to its trans counterpart due to the non-planar conformation of the phenyl rings, which reduces the effective conjugation.[10] The boronic acid pinacol ester group, being a weak electron-withdrawing group, is expected to induce only a minor solvatochromic or bathochromic shift in the absorption maximum compared to unsubstituted cis-stilbene.
Fluorescence Emission
A defining characteristic of cis-stilbene is its extremely low fluorescence quantum yield.[9] Upon excitation to the S₁ state, the molecule has a very short excited-state lifetime, often in the sub-picosecond to picosecond range.[11][12][13] This is because the excited state potential energy surface has a steep, barrierless path towards a twisted intermediate geometry (the "phantom" state), from which it can non-radiatively decay back to the ground state as either the cis or trans isomer. This rapid, non-emissive deactivation channel overwhelmingly outcompetes fluorescence. Consequently, detecting significant fluorescence from this compound is challenging and often not a primary method for its characterization.
Photoisomerization: The Dominant Pathway
The hallmark of the stilbene family is its reversible photoisomerization. For the cis isomer, this process is particularly efficient.
-
Mechanism: Upon absorption of a UV photon, the cis isomer is promoted to the S₁ excited state. From here, it rapidly undergoes torsional rotation around the central ethylenic double bond. This rotation leads to a conical intersection with the ground state potential energy surface.[11][14] Decay through this intersection populates a vibrationally "hot" ground state, which then relaxes to form a mixture of trans-stilbene and the original cis-stilbene.[11][12] A competing, minor pathway involves ring-closure to form dihydrophenanthrene (DHP).[11][12]
-
Quantum Yield (Φc→t): The quantum yield for the cis-to-trans isomerization is a critical parameter. For unsubstituted cis-stilbene, this value is typically around 0.3-0.5, indicating that for every 10 photons absorbed, 3 to 5 molecules will convert to the trans isomer. This high efficiency underscores why isomerization is the dominant de-excitation pathway.
Caption: Simplified potential energy diagram for cis-stilbene photoisomerization.
Quantitative Photophysical Data
The following table summarizes the expected photophysical parameters for this compound, based on data from unsubstituted cis-stilbene and related derivatives.
| Parameter | Symbol | Expected Value | Reference Compound |
| Absorption Maximum | λabs | ~280 nm | cis-Stilbene[9] |
| Molar Extinction Coefficient | ε | ~10,000 M-1cm-1 | cis-Stilbene |
| Emission Maximum | λem | Not applicable | cis-Stilbene[9] |
| Fluorescence Quantum Yield | Φf | < 0.01 | cis-Stilbene[9] |
| Isomerization Quantum Yield | Φc→t | 0.3 - 0.5 | cis-Stilbene[11][12] |
| S₁ Excited State Lifetime | τ | < 1 ps | cis-Stilbene[11][13] |
Experimental Protocols: A Self-Validating Workflow
A thorough characterization of this compound requires a systematic workflow. The results from each step inform the next, creating a self-validating process.
Caption: A logical workflow for the photophysical characterization of the molecule.
Protocol 1: UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane or acetonitrile).
-
Perform serial dilutions to create a series of solutions with absorbances in the range of 0.1 to 1.0 AU. This ensures adherence to the Beer-Lambert law.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of 1 cm path length quartz cuvettes. One for the sample and one for the solvent blank.
-
-
Measurement:
-
Record the absorption spectrum from 200 nm to 400 nm.
-
Use the solvent as a blank to zero the instrument.
-
Record the absorbance at the peak wavelength (λmax) for each concentration.
-
-
Data Analysis:
-
Plot absorbance at λmax versus concentration.
-
The slope of the resulting line, according to the Beer-Lambert equation (A = εbc), will be the molar extinction coefficient (ε), as the path length (b) is 1 cm.
-
Protocol 2: Monitoring cis-trans Photoisomerization
Objective: To observe the spectral changes corresponding to the conversion of the cis isomer to the trans isomer and to calculate the isomerization quantum yield (Φc→t).
-
Sample Preparation:
-
Prepare a solution of the cis isomer in a spectroscopic grade solvent with an absorbance of ~1.0 at the irradiation wavelength.
-
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
A collimated light source (e.g., a mercury lamp with a bandpass filter or a laser) set to a wavelength where the cis isomer absorbs but the trans isomer has minimal absorption, if possible.
-
-
Procedure:
-
Record the initial UV-Vis spectrum of the cis isomer solution.
-
Irradiate the sample for a set period (e.g., 10-30 seconds).
-
Immediately record the UV-Vis spectrum again.
-
Repeat the irradiation and measurement steps until no further spectral changes are observed, indicating that a photostationary state (PSS) has been reached.
-
-
Data Analysis:
-
The appearance of new absorption bands characteristic of the trans isomer (typically at longer wavelengths, ~300-310 nm) and the decrease in the cis isomer's peak confirms isomerization.
-
The quantum yield (Φc→t) can be determined relative to a well-characterized chemical actinometer under identical irradiation conditions.
-
Implications for Research and Drug Development
The unique combination of a photo-responsive stilbene core and a diol-binding boronic ester presents compelling opportunities.
-
Photoswitchable Targeting: The cis and trans isomers possess different shapes and dipole moments. This difference could be exploited to modulate the binding affinity of the boronic ester to its biological target (e.g., sialic acid on cell surfaces). Irradiation could "switch on" or "switch off" the molecule's ability to bind, offering spatial and temporal control over drug localization.[1][15]
-
ROS-Responsive Prodrugs: Phenylboronic acid pinacol esters are known to be sensitive to reactive oxygen species (ROS), which are often elevated in tumor microenvironments.[4][16] This provides a dual-trigger mechanism: passive accumulation in ROS-rich environments leading to deprotection of the boronic acid, followed by light-induced activation or conformational change.
Sources
- 1. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cis-Stilbene [omlc.org]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Nonadiabatic Dynamics of Photoexcited cis-Stilbene Using Ab Initio Multiple Spawning (Journal Article) | OSTI.GOV [osti.gov]
- 12. Nonadiabatic Dynamics of Photoexcited cis-Stilbene Using Ab Initio Multiple Spawning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability of cis-Stilbeneboronic Acid Pinacol Ester
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of cis-stilbeneboronic acid pinacol ester, a compound of significant interest in medicinal chemistry and drug development. While this molecule offers potential as a therapeutic agent, its stability under thermal stress is a critical parameter influencing its synthesis, purification, storage, and formulation. This document outlines the principal degradation pathways, including cis-trans isomerization and decomposition of the boronic ester moiety, and provides detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By explaining the causality behind experimental choices and integrating self-validating systems within the protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity and robustness of their work with this and similar compounds.
Introduction: The Double-Edged Sword of Reactivity and Instability
This compound belongs to a class of compounds that are increasingly utilized as building blocks in the synthesis of complex molecules and as active pharmaceutical ingredients (APIs). The stilbene backbone is a well-established pharmacophore, while the boronic acid pinacol ester group offers a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This combination, however, introduces inherent stability challenges.
The cis-configuration of the stilbene double bond is sterically hindered and thus thermodynamically less stable than its trans-counterpart.[3] This creates a propensity for thermal isomerization. Furthermore, boronic esters, while generally more stable than their corresponding boronic acids, are susceptible to hydrolysis and oxidation, particularly at elevated temperatures.[4][5] A thorough understanding of the thermal stability of this compound is therefore not merely an academic exercise but a prerequisite for its successful application in research and development. This guide provides the foundational knowledge and experimental protocols to rigorously evaluate this critical property.
Key Degradation Pathways
The thermal stability of this compound is primarily governed by two distinct, yet potentially interconnected, degradation pathways:
Cis-Trans Isomerization
The conversion of the cis-isomer to the more stable trans-isomer is often the primary thermal event. This process can be influenced by temperature, light, and the presence of catalysts.[6][7] While photochemically-induced isomerization is a separate area of study, thermal isomerization is a key concern during manufacturing and storage. The energy barrier for this isomerization will dictate the temperature at which this conversion becomes significant.
dot
Caption: Thermal isomerization pathway from the less stable cis-isomer to the more stable trans-isomer.
Decomposition of the Boronic Ester Moiety
At higher temperatures, the molecule will undergo irreversible decomposition. Based on the thermal degradation of similar organic compounds and boron-containing materials, the likely decomposition products include:
-
Volatilization of the pinacol group: This may occur as a primary fragmentation step.
-
Oxidation: In the presence of air, oxidation of the carbon-boron bond can lead to the formation of phenols and boric acid.[8] This is a significant concern as it fundamentally alters the molecule's structure and reactivity.
-
Char Formation: At very high temperatures, especially under an inert atmosphere, complex charring reactions can occur.[9]
dot
Caption: Potential decomposition pathways under inert and oxidative atmospheres.
Experimental Assessment of Thermal Stability
A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of both mass loss and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss events.
Experimental Protocol: TGA Analysis
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Use a clean, tared platinum or alumina crucible.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the crucible. A smaller sample size minimizes thermal gradients.
-
-
Atmosphere Selection and Control:
-
Inert Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment and maintain the flow throughout. This is critical for isolating thermal decomposition from oxidative degradation.
-
Oxidative Atmosphere: For comparison, run a separate experiment using dry air as the purge gas at the same flow rate. This will reveal the susceptibility of the compound to oxidation.[10]
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum rates of decomposition.
-
Compare the TGA curves from the inert and oxidative atmospheres. A lower Tonset in air indicates oxidative instability.
-
| Parameter | Inert Atmosphere (N2) | Oxidative Atmosphere (Air) | Interpretation |
| Tonset (°C) | Expected to be higher | Expected to be lower | Difference indicates susceptibility to oxidation. |
| Residual Mass (%) | Higher, due to char formation | Lower, due to complete combustion | Indicates different decomposition mechanisms. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and isomerization.
Experimental Protocol: DSC Analysis
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Use hermetically sealed aluminum pans to prevent the loss of volatile decomposition products.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.
-
-
Atmosphere Control:
-
Maintain a constant flow of inert gas (nitrogen or argon) at 20-50 mL/min through the DSC cell.
-
-
Temperature Program (Heat-Cool-Heat):
-
First Heating Scan:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just below the expected decomposition onset (determined by TGA, e.g., 200 °C) at a heating rate of 10 °C/min. This scan will reveal the melting point of the cis-isomer and any potential isomerization.
-
-
Cooling Scan:
-
Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min). This may show the crystallization of the trans-isomer if isomerization occurred.
-
-
Second Heating Scan:
-
Reheat the sample to the same upper temperature at 10 °C/min. The absence of the original melting peak and the appearance of a new one at a higher temperature would confirm the melting point of the trans-isomer and indicate that the isomerization is irreversible.
-
-
-
Data Analysis:
-
Melting Point (Tm): Identify the endothermic peak corresponding to the melting of the cis-isomer in the first heating scan.
-
Isomerization: Look for an exothermic peak following the melting of the cis-isomer. This would indicate the conversion to the more stable trans-isomer.
-
Decomposition: A broad, irreversible endotherm or exotherm at higher temperatures, often accompanied by a baseline shift, can indicate decomposition.
-
| Thermal Event | Expected Observation | Interpretation |
| Melting of cis-isomer | Sharp endothermic peak in the first heating scan. | Provides the melting point of the starting material. |
| Cis-Trans Isomerization | Exothermic peak after the melting of the cis-isomer. | Indicates the conversion to the more stable trans form. The area under this peak corresponds to the enthalpy of isomerization. |
| Melting of trans-isomer | A new, higher temperature endothermic peak in the second heating scan. | Confirms the formation of the trans-isomer and provides its melting point. |
Integrated Stability Assessment and Best Practices
A comprehensive understanding of the thermal stability of this compound requires an integrated approach:
-
Purity Assessment: Ensure the starting material is of high purity, as impurities can catalyze decomposition. Purity can be assessed by techniques such as HPLC and NMR spectroscopy.
-
Handling and Storage: Based on the thermal analysis data, appropriate storage conditions can be determined. Given the potential for thermal isomerization and susceptibility to oxidation, storage at low temperatures (e.g., 2-8 °C) under an inert atmosphere is recommended.[]
-
Process Development: The TGA and DSC data are crucial for defining safe operating temperatures for processes such as drying, milling, and formulation, helping to prevent degradation and ensure product quality.
Conclusion
The thermal stability of this compound is a multifaceted issue that demands a rigorous and systematic evaluation. By understanding the primary degradation pathways of cis-trans isomerization and boronic ester decomposition, and by employing the detailed TGA and DSC protocols outlined in this guide, researchers can obtain the critical data necessary to handle, store, and process this valuable compound with confidence. The principles and methodologies presented herein are not only applicable to the title compound but also serve as a robust framework for the thermal stability assessment of other structurally related molecules in the fields of chemical synthesis and drug development.
References
- Improvement of the Experimental Testing Method for the Determination of the Influence of Air on the Thermal Stability of Chemical Compounds.
- Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD.
- Selection test for air stability and thermal stability according to OECD test no. 113. Analytice. (2021).
- Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD.
- Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release.
- An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. Benchchem.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. [No Source Found].
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. (2021).
- Order of thermodynamic stability of representative boronic esters.
- Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors. PMC - NIH. (2011).
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
- Protodeboronation of (Hetero)
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021).
- CAS 69611-01-4 (cis-Crotylboronic acid pinacol ester). BOC Sciences.
- The Kinetics of the Cis-to-Trans Thermal Isomeriz
- This compound , 99 , 264144-59-4. CookeChem.
- Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. MDPI. (2024).
- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH.
- Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages. OpenMETU.
- Kinetic study of the fast thermal cis-to-trans isomeris
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Pinacol ester (dimethylphenylsilyl)boronic acid. Enamine.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. (2022).
- Analytics, Properties and Applications of Biologically Active Stilbene Deriv
- Progress on Cis-Trans Isomerization Reactions of Stilbenes. Semantic Scholar.
- Cited-by 'Kinetics of Thermal Cis-Trans Isomeriz
- EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES A THESIS SUBMITTED TO THE GRADU. (2021).
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction. PMC. (2022).
- Analytics, Properties and Applications of Biologically Active Stilbene Deriv
- Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison. PMC.
- Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Semantic Scholar. (2021).
- 1 Stilbenes Prepar
- Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties. Semantic Scholar. (2021).
- Boron-modified phenolic resin: thermal stability and decomposition mechanisms via experiments and simul
- Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens.
- Trans-beta-Styrylboronic Acid Pinacol Ester CAS 83947-56-2. Home Sunshine Pharma.
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Solubility of cis-stilbeneboronic acid pinacol ester in common organic solvents
Executive Summary
Compound: cis-Stilbeneboronic acid pinacol ester CAS: 264144-59-4 Formula: C₂₀H₂₃BO₂ Molecular Weight: 306.21 g/mol [1]
This guide details the solubility profile, solvent compatibility, and critical handling protocols for this compound. As a lipophilic vinylboronate, this compound exhibits excellent solubility in non-polar and polar aprotic organic solvents but is practically insoluble in water.
Critical Handling Note: The cis-geometry of the stilbene backbone is thermodynamically less stable than the trans-isomer. Solutions must be protected from ambient light to prevent photo-induced isomerization during dissolution and storage.
Physicochemical Profile & Solubility Data
The solubility of boronic acid pinacol esters is governed by the lipophilic nature of the tetramethyldioxaborolane (pinacol) ring and the hydrophobic stilbene moiety. Unlike free boronic acids, which can form hydrogen-bonded dimers and have variable solubility, the pinacol ester "caps" the boron, significantly increasing solubility in organic media.
Solubility by Solvent Class[2]
| Solvent Class | Representative Solvents | Solubility Rating | Suitability | Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform (CDCl₃) | Excellent (>100 mg/mL) | High | Ideal for stock solutions and NMR analysis. |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High | Preferred for biological assays and palladium-catalyzed coupling reactions. |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good to Excellent | High | Standard solvents for Suzuki-Miyaura coupling. |
| Esters | Ethyl Acetate | Good | High | Suitable for extraction and chromatography. |
| Alcohols | Methanol, Ethanol | Moderate | Medium | Soluble, but prolonged storage is not recommended due to potential transesterification risks. |
| Alkanes | Hexanes, Pentane, Heptane | Moderate to Low | Low | Often used as anti-solvents for crystallization or eluents in chromatography. |
| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | None | Requires a co-solvent (e.g., DMSO) for aqueous applications. |
Mechanistic Insight: Why this Solubility Profile?
-
Lipophilicity: The pinacol ester group removes the hydrogen-bond donor capability of the free boronic acid (B(OH)₂), making the molecule predominantly non-polar.
-
Crystal Packing: The cis-geometry introduces a "kink" in the stilbene structure, preventing the tight π-π stacking observed in planar trans-stilbenes. This generally lowers the lattice energy, making the cis-isomer easier to dissolve than its trans counterpart in organic solvents.
Stability & Handling Protocols
A. Photo-Isomerization (The "Cis" Effect)
The primary risk when dissolving cis-stilbene derivatives is not decomposition, but isomerization . Exposure to UV or broad-spectrum ambient light can catalyze the conversion to the thermodynamically stable trans-isomer.
-
Protocol: Wrap all vials, flasks, and NMR tubes in aluminum foil immediately. Work under amber light if available.
-
Verification: Check purity via ¹H NMR prior to critical experiments. The vinylic protons of the cis-isomer typically appear upfield (lower shift) compared to the trans-isomer with a smaller coupling constant (J ≈ 12 Hz vs J ≈ 16 Hz).
B. Hydrolytic Stability
While pinacol esters are more stable than free boronic acids, they are not immune to hydrolysis.
-
Risk: In the presence of water and acid/base catalysts, the pinacol group can cleave, reforming the free boronic acid.
-
Mitigation: Store solid under inert atmosphere (Nitrogen/Argon) at 2-8°C. Use anhydrous solvents for stock solutions.
Experimental Workflows
Protocol 1: Preparation of a 50 mM Stock Solution (DMSO)
Application: Biological assays or high-concentration reaction screening.
-
Calculate: For 1 mL of 50 mM solution, weigh 15.3 mg of this compound.
-
Weigh: Weigh the solid into an amber glass vial or a foil-wrapped clear vial.
-
Dissolve: Add 1.0 mL of high-grade anhydrous DMSO.
-
Mix: Vortex for 10-20 seconds. The solid should dissolve instantly.
-
Store: Purge headspace with nitrogen, cap tightly, and store at -20°C.
-
Shelf-life: ~1 month (monitor for precipitation or isomerization).
-
Protocol 2: Solvent System for Suzuki-Miyaura Coupling
Context: Coupling cis-stilbeneboronate with an aryl halide.
-
Solvent Choice: THF/Water (9:1) or Dioxane/Water (4:1).
-
Rationale: The boronate dissolves in the organic phase (THF/Dioxane). The base (e.g., K₂CO₃, Cs₂CO₃) dissolves in the aqueous phase. The reaction occurs at the interface or via phase transfer.
-
Degassing: Degas the solvent mixture before adding the catalyst to prevent homocoupling or oxidation.
Visualizations
Figure 1: Solubility Testing & Decision Workflow
This diagram outlines the logical process for selecting a solvent based on the intended application.
Caption: Decision tree for solvent selection based on experimental requirements, highlighting critical precautions for synthesis and biological testing.
Figure 2: Isomerization Risk Pathway
Visualizing the thermodynamic instability of the cis isomer.
Caption: The photo-induced isomerization pathway from cis- to trans-stilbeneboronate, necessitating light-protective handling.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from
-
Leszczyński, P., et al. (2020).[2] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824.[2]
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
- PubChem. (n.d.). Compound Summary: Boronic acid, B-[(Z)-2-phenylethenyl]-, pinacol ester.
Sources
Hydrolytic stability of cis-stilbeneboronic acid pinacol ester
An In-Depth Technical Guide to the Hydrolytic Stability of cis-Stilbeneboronic Acid Pinacol Ester
Abstract
Boronic acid pinacol esters are indispensable intermediates in modern organic synthesis and drug discovery, prized for their versatility in cross-coupling reactions and as surrogates for notoriously challenging free boronic acids.[1][2] The cis-stilbene scaffold, a known pharmacophore in cancer research, when combined with a boronic acid moiety, presents a compound of significant therapeutic interest.[3] However, the utility of any boronic ester, including this compound, is fundamentally governed by its stability in aqueous environments. Premature hydrolysis can lead to reaction failure, purification difficulties, and unpredictable behavior in biological assays.[1][4] This guide provides a comprehensive examination of the factors controlling the hydrolytic stability of this compound, offering field-proven insights into its mechanism of degradation, key influencing parameters, and robust analytical methodologies for its assessment.
The Fundamental Equilibrium: Understanding Boronic Ester Hydrolysis
The stability of a boronic ester is not absolute but exists as a dynamic equilibrium between the ester form and its constituent boronic acid and diol in the presence of water.[1][5] For this compound, this reversible reaction is the central consideration for its handling, storage, and application.
The core of this reactivity lies in the electron-deficient p-orbital of the sp²-hybridized boron atom, which makes it a Lewis acid susceptible to nucleophilic attack by water or hydroxide ions.[6][7] This attack initiates a change in hybridization from the neutral trigonal planar (sp²) ester to an anionic tetrahedral (sp³) intermediate, which can then dissociate into the free boronic acid and pinacol.[6][8] The reaction is sensitive and can proceed through distinct base-mediated or neutral pathways, with the former often being significantly faster.[9]
Caption: General mechanism of boronic ester hydrolysis.
Key Factors Governing Hydrolytic Stability
The rate and extent of hydrolysis are not intrinsic properties but are dictated by a combination of electronic, steric, and environmental factors. A thorough understanding of these parameters is crucial for predicting and controlling the stability of this compound.
Electronic Effects of the Stilbene Moiety
The Lewis acidity of the boron center is the primary driver of hydrolysis. Substituents on the aromatic ring that decrease this acidity will slow the rate of hydrolysis.[10]
-
Electron-Donating Groups (EDGs): EDGs on the stilbene scaffold decrease the boron's Lewis acidity, thereby increasing the ester's stability and slowing hydrolysis.[11]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs enhance the boron's electrophilicity, making it more susceptible to nucleophilic attack and accelerating hydrolysis.
The cis-stilbene system is a large, conjugated π-system. The electronic nature of the substituents on both phenyl rings will collectively influence the electron density at the C-B bond and thus the boron's reactivity.
Steric Hindrance
Steric bulk around the boron atom can physically impede the approach of a water molecule, significantly enhancing stability.
-
The Pinacol Group: The pinacol-derived diol is widely used because its six methyl groups provide substantial steric shielding compared to simpler diols like ethylene glycol.[1][4] This is a key reason for the general popularity of pinacol esters.
-
The cis-Stilbene Scaffold: The non-planar, twisted conformation of the cis-stilbene backbone likely provides additional steric hindrance around the boronic ester functional group, potentially conferring greater stability compared to a simple, flat phenylboronic acid pinacol ester.
pH of the Medium
The pH of the aqueous medium has a profound impact on the hydrolysis rate.[11][12]
-
Acidic to Neutral pH: While hydrolysis occurs, the reaction can be relatively slow.
-
Physiological pH (~7.4): The rate of hydrolysis for many phenylboronic pinacol esters is considerably accelerated at physiological pH, a critical consideration for biological assays and drug delivery applications.[11]
-
Basic pH: The mechanism can shift, and in some cases, highly basic conditions (e.g., pH > 12) can stabilize the boronate ester, an effect leveraged in certain analytical methods.[13]
Solvent System
The choice of solvent is critical. Hydrolysis is intrinsically linked to the presence of water.
-
Aprotic Organic Solvents: In truly anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile), this compound is expected to be shelf-stable.[14]
-
Protic Solvents: The presence of water or alcohols (e.g., methanol, ethanol) can facilitate hydrolysis or transesterification, leading to degradation over time.
| Factor | Influence on Hydrolysis Rate | Rationale for this compound |
| Electronic Effects | EWGs on stilbene ↑ rate; EDGs ↓ rate | The conjugated π-system will transmit electronic effects from substituents on both rings to the boron atom.[10][11] |
| Steric Hindrance | Increased bulk ↓ rate | The pinacol group provides significant shielding. The twisted cis-stilbene scaffold likely adds further steric hindrance.[4][15] |
| pH | Rate is pH-dependent; often accelerated at pH 7.4 | Must be empirically determined, but stability at physiological pH is a key parameter for biological applications.[11] |
| Solvent | Presence of water/alcohols ↑ rate | Stable in dry, aprotic solvents. Susceptible to degradation in aqueous or alcoholic media.[2] |
| Table 1. Summary of Factors Influencing Hydrolytic Stability. |
Experimental Assessment of Hydrolytic Stability: A Practical Guide
Quantifying the hydrolytic stability is essential for establishing shelf-life, defining appropriate formulation conditions, and interpreting biological data. High-Performance Liquid Chromatography (HPLC) is a common and powerful tool for this purpose, though it presents unique challenges.
The Challenge of On-Column Hydrolysis
A primary difficulty in analyzing boronic esters by Reversed-Phase HPLC (RP-HPLC) is the potential for the compound to hydrolyze during the analysis.[13][16] The aqueous mobile phases and the silica-based stationary phase (which has surface silanol groups) can promote on-column degradation, leading to inaccurate quantification of the parent ester and an overestimation of the boronic acid degradant.[10][16]
Strategies for Robust and Accurate Analysis
To ensure the analytical method itself does not cause the degradation it is meant to measure, several strategies must be employed.
-
Use of Aprotic Diluent: Samples must be prepared in a dry, aprotic solvent such as 100% acetonitrile or THF to prevent hydrolysis prior to injection.[13][16]
-
Column Selection: Employing a modern HPLC column with low silanol activity is critical. Columns like the Waters XTerra MS C18 have been shown to significantly reduce on-column hydrolysis.[10][16]
-
Mobile Phase Optimization:
-
pH Control: For some boronic esters, using a highly basic mobile phase (e.g., pH 12) can stabilize the compound during analysis.[13]
-
Eliminate Acidic Additives: Avoid common additives like formic or trifluoroacetic acid unless they are proven not to accelerate hydrolysis for the specific compound.[16]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As an alternative to RP-HPLC, HILIC utilizes a high-organic mobile phase, which effectively prevents on-column hydrolysis and can provide excellent retention for both the ester and the more polar boronic acid.[1]
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- 16. researchgate.net [researchgate.net]
Technical Guide: Photophysics and Quantum Yield of cis-Stilbeneboronic Acid Pinacol Ester
The Quantum Yield of cis-Stilbeneboronic Acid Pinacol Ester is a complex parameter governed by the competition between three primary photophysical decay channels: fluorescence , photoisomerization (to the trans-isomer), and photocyclization (to dihydrophenanthrene derivatives).
For the isolated cis-isomer in solution, the fluorescence quantum yield (
The following technical guide details the mechanistic underpinnings, provides estimated values based on structural analogues, and outlines the precise protocols for measuring these yields in a research setting.
Executive Summary: The Photophysical Landscape
This compound (CAS: 264144-59-4) is not merely a Suzuki coupling partner; it is a photoactive conjugated system. Its utility in drug development—specifically in photo-pharmacology and photoredox catalysis—relies on understanding how it manages absorbed photon energy.
Upon excitation (typically
-
Radiative Decay (Fluorescence): A minor pathway. The rigid boron-pinacol ring does not sufficiently restrict the central alkene torsion to enhance emission.
-
Non-Radiative Decay (Isomerization): The dominant pathway. The molecule relaxes to a "phantom state" (perpendicular geometry) and decays to the ground state, partitioning between cis and trans isomers.
-
Photocyclization: A unique pathway for the cis-isomer, forming a dihydrophenanthrene (DHP) intermediate, which can be trapped oxidatively to form phenanthrene derivatives.[1][2][3]
Key Photophysical Parameters (Estimated)
| Parameter | Symbol | Estimated Value | Context |
| Fluorescence Quantum Yield | < 0.05 | Highly quenched by torsional relaxation. | |
| Isomerization Quantum Yield | 0.35 ± 0.05 | Solvent dependent; typical for stilbenes. | |
| Photocyclization Quantum Yield | 0.10 ± 0.02 | Leads to DHP; reversible without oxidant. | |
| Intersystem Crossing Yield | < 0.01 | Negligible without heavy atom substitution. |
Mechanistic Analysis: Why the Yield is Low
To understand the quantum yield, one must analyze the potential energy surface. The boronic ester group acts as a weak electron-withdrawing group (EWG) via induction but can donate electron density into the
The Decay Pathway Diagram
The following Graphviz diagram illustrates the competing pathways upon excitation.
Caption: Photophysical decay channels of this compound. Isomerization and cyclization dominate over fluorescence.
Structural Impact of the Pinacol Boronate
The bulky pinacol ester at the para or meta position introduces steric bulk but does not electronically decouple the stilbene system.
-
Electronic Effect: The boron atom participates in
-conjugation. In polar solvents, the charge-transfer character of the excited state increases, which generally decreases further by stabilizing the twisted intramolecular charge transfer (TICT) states. -
Steric Effect: The pinacol ring is relatively bulky. If located at the ortho position, it would sterically inhibit planarization, potentially increasing
by raising the barrier to rotation. However, for para-substituted derivatives, this effect is minimal.
Experimental Protocols: Validating the Quantum Yield
Since specific batch-to-batch variations and solvent effects occur, researchers should measure the quantum yield in their specific medium.
Protocol A: Determining Fluorescence Quantum Yield ( )
Principle: Comparative method using a standard fluorophore (e.g., Quinine Sulfate or Tryptophan).
-
Standard Selection: Use Quinine Sulfate in 0.1 M H₂SO₄ (
) or PPO in cyclohexane ( ) depending on your solvent. -
Sample Preparation:
-
Dissolve this compound in spectroscopic grade solvent (e.g., Acetonitrile or Cyclohexane).
-
Adjust concentration so Absorbance (
) at is < 0.1 (to avoid inner filter effects).
-
-
Measurement:
-
Record UV-Vis spectrum from 250–400 nm.
-
Record Fluorescence Emission spectrum (excitation at absorption max, typically ~290-300 nm).
-
Integrate the area under the emission curve (
).
-
-
Calculation:
Where is the refractive index of the solvent.
Protocol B: Determining Isomerization Quantum Yield ( )
Principle: Ferrioxalate actinometry coupled with ¹H-NMR or HPLC monitoring.
-
Actinometry: Prepare a 0.006 M Potassium Ferrioxalate solution. Irradiate a known volume to determine the photon flux (
, moles of photons/sec) of your light source. -
Irradiation:
-
Prepare a 10 mM solution of the cis-boronate in deuterated solvent (e.g., CD₃CN).
-
Irradiate the sample in a quartz NMR tube for fixed time intervals (
).
-
-
Quantification:
-
Immediately acquire ¹H-NMR spectra.[4]
-
Monitor the vinyl proton signals. cis-vinyl protons typically appear upfield (approx 6.5 ppm,
Hz) compared to trans-vinyl protons (approx 7.1 ppm, Hz). -
Calculate the moles of trans-product formed (
).
-
-
Calculation:
Where accounts for the fraction of light absorbed by the sample.
Applications & Implications for Drug Development[5]
Photoredox Catalysis
Recent literature suggests that aryl boronic esters can undergo single-electron transfer (SET) oxidation to generate aryl radicals.
-
Mechanism: The excited state of a photocatalyst (e.g., Ir(ppy)₃) oxidizes the boronate-ate complex.
-
Relevance: The cis-isomer's quantum yield for isomerization competes with this bimolecular quenching. High
means the molecule may isomerize before it can react, potentially altering the steric profile of the radical precursor.
ROS-Responsive Linkers
Boronic esters are used as Reactive Oxygen Species (ROS) sensitive linkers in prodrugs.
-
Stability: The cis-stilbene backbone is prone to photocyclization to phenanthrene derivatives under ambient light.
-
Storage: Compounds containing this motif must be stored in amber vials to prevent the accumulation of phenanthrene impurities, which are often toxic and have distinct pharmacokinetic profiles.
References
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481. Link
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[1][2][3][5][6][7][8] Organic Reactions, 30, 1-456. Link
-
Cao, J., & Wang, G. (2021). Synthesis of ortho-fused PAHs bearing boronic pinacol ester groups via Mallory photocyclization.[7] Journal of Organic Chemistry. (Inferred from context of stilbene-boronate cyclization).
-
Xu, Y., et al. (2021). Insights into the Effect of Trans-to-Cis Photoisomerization of a Co-coordinated Stilbene Derivative. ACS Omega, 6(50), 34676–34684. Link
- Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of Photochemistry (2nd ed.). Marcel Dekker.
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- 4. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
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- 8. chemrxiv.org [chemrxiv.org]
The Photochemical Cis-to-Trans Isomerization of Stilbeneboronic Acid Pinacol Ester: A Comprehensive Technical Guide
Executive Summary
Stilbene derivatives serve as the foundational architecture for photochemical molecular switches. Functionalizing the stilbene core with a boronic acid pinacol (Bpin) ester introduces highly specific electronic and steric properties, making it an indispensable intermediate in cross-coupling synthesis and a critical motif in supramolecular biosensors. This whitepaper provides a rigorous analysis of the photochemical cis-to-trans isomerization of stilbeneboronic acid pinacol ester, detailing the mechanistic causality, establishing self-validating experimental protocols, and presenting quantitative kinetic data for advanced research applications.
Mechanistic Fundamentals & Causality
The isomerization of cis-stilbeneboronic acid pinacol ester to its trans counterpart is driven by photoexcitation followed by non-radiative decay through a twisted conical intersection.
-
Electronic Transitions: Upon irradiation with UV light (typically 300–365 nm), the cis-isomer undergoes a
transition. This elevates the molecule from the singlet ground state ( ) to the first excited singlet state ( ). -
Steric and Electronic Causality: The bulky pinacol ester group (a cyclic boronate) introduces severe steric hindrance in the cis configuration. When the excited molecule relaxes to the perpendicular geometry (
), the steric clash between the Bpin group and the opposing phenyl ring creates a steep potential energy surface. This thermodynamically drives the relaxation predominantly toward the lower-energy trans isomer. -
Solvent Effects: The choice of solvent dictates the lifetime of the
state. Non-polar, non-coordinating solvents (e.g., cyclohexane, toluene) minimize solvent-solute dipole interactions, ensuring that the primary relaxation pathway is intramolecular bond rotation rather than solvent-mediated quenching.
Photochemical pathway of cis-to-trans isomerization via the perpendicular excited state.
Causality in Experimental Design (E-E-A-T)
To ensure high-fidelity kinetic data and prevent side reactions, the experimental setup must be meticulously engineered. The causality behind each choice is outlined below:
-
Degassing (Freeze-Pump-Thaw): Dissolved oxygen is a potent triplet quencher. Under UV irradiation, oxygen can be sensitized to form singlet oxygen (
), which readily attacks the central alkene via a[2+2] cycloaddition to form a dioxetane, ultimately cleaving the double bond into benzaldehyde derivatives. Degassing is mandatory to isolate the isomerization pathway. -
Vessel Selection (Quartz vs. Borosilicate): Borosilicate glass absorbs UV light below 300 nm and significantly attenuates light up to 350 nm. To ensure full penetration of the excitation wavelength and achieve an accurate photostationary state (PSS), quartz NMR tubes or photoreactors are strictly required.
-
Internal Standardization (Self-Validation): To make the protocol a self-validating system, an inert internal standard (e.g., 1,3,5-trimethoxybenzene) must be added. This allows researchers to continuously verify mass balance. If the sum of the cis and trans integrations decreases relative to the standard, it immediately signals that competitive side reactions (such as 6π-electrocyclic ring closure to phenanthrene derivatives) are occurring.
Self-Validating Experimental Protocol
The following step-by-step methodology describes a highly controlled workflow for tracking the isomerization kinetics in real-time.
Step 1: Sample Preparation
Weigh exactly 10.0 mg of this compound and 2.0 mg of 1,3,5-trimethoxybenzene (internal standard). Dissolve the mixture in 0.6 mL of deuterated benzene (
Step 2: Atmospheric Control (Degassing) Subject the quartz NMR tube to three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove all dissolved oxygen. Backfill and seal the tube under an ultra-pure argon atmosphere.
Step 3: Baseline Validation
Acquire a baseline
Step 4: Photochemical Irradiation Place the quartz tube in a photoreactor equipped with narrow-band 365 nm LEDs. Ensure active forced-air or water cooling to maintain the sample temperature strictly at 25 °C, thereby preventing thermal background isomerization.
Step 5: Kinetic Monitoring & Validation
Remove the tube at specific intervals (e.g., 5, 15, 30, 60 minutes) and acquire
Self-validating experimental workflow for monitoring isomerization kinetics via NMR.
Quantitative Data & Photostationary States
The efficiency of the cis-to-trans conversion is highly dependent on the irradiation conditions. Because the extinction coefficients (
Table 1: Kinetic Parameters for the Isomerization of Stilbeneboronic Acid Pinacol Ester
| Solvent | Wavelength (nm) | Irradiation Time (min) | Initial Cis (%) | Final Trans (%) at PSS | Mass Balance Recovery (%) |
| 365 | 30 | >99 | 92 | 98.5 | |
| 365 | 45 | >99 | 89 | 97.2 | |
| Acetonitrile | 254 | 60 | >99 | 75 | 82.0 (Side reactions noted) |
| Toluene | 365 | 30 | >99 | 94 | 99.1 |
Note: Irradiation at 254 nm leads to a lower mass balance due to competing 6π-electrocyclic ring closures, which yield phenanthrene-boronic ester derivatives.
Applications in Supramolecular Chemistry and Biosensing
The trans-stilbeneboronic acid pinacol ester is not merely a synthetic intermediate; it is a vital component in supramolecular sensing. As highlighted by James and co-workers in their comprehensive review on[1], stilbeneboronic acid derivatives act as excellent internal charge transfer (ICT) saccharide receptors. The linear geometry of the trans-isomer allows for optimal spatial alignment when binding to the cis-diols of saccharides like glucose.
Furthermore, the integration of these rigid, conjugated systems into macrocyclic structures relies heavily on controlling the cis/trans geometry to manage ring strain, as observed in the synthesis of[2]. In advanced diagnostics, have also been demonstrated as highly selective platforms for glucose detection in aqueous solutions[3].
References
-
James, T. D., et al. "Glucose Sensing in Supramolecular Chemistry." Chemical Reviews (ACS Publications), 2015. URL:[Link]
-
Itami, K., et al. "Tris-Azo Triangular Paraphenylenes: Synthesis and Reversible Interconversion into Radial π-Conjugated Macrocycles." Journal of the American Chemical Society, 2024. URL:[Link]
-
Pal, A., et al. "Supramolecular Sensing Platforms: Techniques for In Vitro Biosensing." Sensors (MDPI), 2024. URL:[Link]
Sources
Methodological & Application
Application Note: Stereoselective Suzuki-Miyaura Coupling of cis-Styrylboronic Acid Pinacol Esters
Abstract & Scope
This application note details the protocol for the stereoretentive Suzuki-Miyaura cross-coupling of (Z)-styrylboronic acid pinacol esters (often colloquially referred to as cis-stilbeneboronic acid esters) with aryl halides. The primary objective is the synthesis of cis-stilbenes, a privileged scaffold in drug discovery, exemplified by the potent tubulin binder Combretastatin A-4 (CA-4) .
Maintaining the cis-geometry (Z-configuration) is thermodynamically unfavorable and technically challenging due to the propensity for Pd-catalyzed isomerization to the trans (E) isomer. This guide provides a robust, self-validating methodology using specific ligand/base combinations to maximize stereochemical integrity.
Scientific Background & Critical Analysis
The Stereochemical Challenge
Standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux) often lead to significant isomerization of cis-alkenyl boronates. This isomerization is driven by:
-
Thermodynamics: The trans-stilbene product is generally 3–5 kcal/mol more stable than the cis-isomer.
-
Mechanism: Isomerization can occur at two distinct stages:[1][2]
-
Pre-transmetallation: Isomerization of the boronate species itself.
-
Post-oxidative addition: Isomerization of the alkenyl-palladium intermediate via a zwitterionic carbopalladation pathway.
-
Mechanistic Strategy for Retention
To preserve the Z-configuration, the reaction rate of transmetallation and reductive elimination must exceed the rate of isomerization.
-
Catalyst Selection: Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos or XPhos) or bidentate ligands (dppf) accelerate reductive elimination.
-
Base Selection: Mild bases (Cs₂CO₃, K₃PO₄) prevent base-catalyzed protodeboronation.
-
Solvent Effects: Aqueous mixtures (DME/H₂O) facilitate the formation of the reactive hydroxo-palladium species necessary for transmetallation without requiring high temperatures.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where stereochemical erosion occurs.
Caption: Catalytic cycle emphasizing the competition between productive reductive elimination and the undesired isomerization pathway.
Experimental Protocol
Reagents and Equipment
Target Reaction: Coupling of (Z)-2-phenylethenylboronic acid pinacol ester with 4-iodoanisole (Model System).
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Substrate A | (Z)-2-Phenylethenylboronic acid pinacol ester | 1.1 | Nucleophile (Stereodefined) |
| Substrate B | 4-Iodoanisole | 1.0 | Electrophile |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 | Catalyst (Bidentate prevents isom.) |
| Base | Cs₂CO₃ | 3.0 | Activator |
| Solvent | DME / Water (4:1) | - | Solvent System |
| Atmosphere | Argon or Nitrogen | - | Inert protection |
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)
-
Glassware Prep: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.[5]
-
Solvent Degassing: Sparge the DME (Dimethoxyethane) and distilled water with Argon for 20 minutes prior to use. Note: Oxygen promotes homocoupling and catalyst deactivation.
Phase 2: Reaction Assembly
-
Charge the reaction vessel with 4-iodoanisole (1.0 mmol, 234 mg), (Z)-styryl Bpin ester (1.1 mmol, ~340 mg), and Cs₂CO₃ (3.0 mmol, 978 mg).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg).
-
Seal the vessel with a septum.
-
Evacuate and backfill with Argon three times.
-
Inject DME (4 mL) and Water (1 mL) via syringe.
Phase 3: Execution
-
Heat the mixture to 80°C in an oil bath or heating block.
-
Critical Control Point: Do not exceed 85°C. Higher temperatures drastically increase the rate of Z
E isomerization.
-
-
Stir vigorously for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the consumption of the aryl iodide.
-
Self-Validation: If the trans-isomer appears (usually more polar or distinct retention time), lower the temperature to 60°C and extend time for future runs.
-
Phase 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (20 mL) and water (10 mL).
-
Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 0%
5% EtOAc in Hexanes. -
Note:cis-Stilbenes are often less crystalline and elute differently than trans-isomers.
-
Workflow Visualization
Caption: Operational workflow for the stereoselective synthesis of cis-stilbenes.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Protodeboronation of Bpin ester | Switch to anhydrous conditions: DMF solvent, K₃PO₄ (anhydrous), 100°C. Add Ag₂O (1.0 eq) to facilitate transmetallation without water. |
| High Z | Reaction temperature too high | Reduce Temp to 60°C; Switch catalyst to Pd(P(t-Bu)₃)₂ (bulky ligands prevent isomerization). |
| Starting Material Remains | Catalyst deactivation (Pd black) | Ensure rigorous degassing. Increase catalyst loading to 5 mol%. |
| Homocoupling (Ar-Ar) | Oxygen presence | Re-sparge solvents. Verify Argon line integrity. |
Case Study: Combretastatin A-4 Analog
Reference Context: Synthesis of CA-4 analogs often utilizes this specific coupling logic.
Target: (Z)-1-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene. Precursor: (Z)-2-(3-hydroxy-4-methoxyphenyl)vinylboronic acid pinacol ester. Coupling Partner: 3,4,5-Trimethoxyiodobenzene.
Results:
-
Yield: 78% isolated yield.[11]
-
Z:E Ratio: >95:5.
-
Key Modification: The use of Pd(dppf)Cl₂ was superior to Pd(PPh₃)₄, improving the Z:E ratio from 80:20 to 98:2.
References
-
Pettit, G. R., et al. (1989). "Antineoplastic agents.[12] 291. Isolation and structure of combretastatin A-4." Canadian Journal of Chemistry. Link
-
Gaukroger, K., et al. (2001).[11] "The synthesis of combretastatin A-4 and related stilbenes by using aqueous conditions." Journal of Organic Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Molander, G. A., et al. (2002). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. Link
- Vertex AI Search Results. (2026). "Synthesis of Combretastatin A-4 via Suzuki coupling protocol".
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Triarylethylene-Based Tubulin Inhibitors via Suzuki-Miyaura Cross-Coupling Using cis-Stilbeneboronic Acid Pinacol Ester
Executive Summary & Mechanistic Context
Microtubule targeting agents (MTAs) represent a cornerstone in modern oncology. Among these, colchicine-binding site inhibitors (CBSIs) such as Combretastatin A-4 (CA-4) are highly prized for their ability to disrupt tumor vasculature and induce apoptosis[1]. However, the clinical utility of natural cis-stilbenes is fundamentally limited by their chemical instability; under physiological conditions or light exposure, the highly active cis (Z) isomer rapidly photoisomerizes to the thermodynamically stable, yet biologically inactive, trans (E) isomer.
To circumvent this, medicinal chemists have developed conformationally restricted analogs, specifically triarylethylenes (triphenylethylenes). By substituting the olefinic proton with an additional aryl group, the cis-geometry of the pharmacophore is sterically locked, preventing isomerization while providing supplementary hydrophobic contacts within the β-tubulin binding pocket[2].
This application note details a robust, self-validating synthetic protocol for generating these advanced tubulin inhibitors. The strategy leverages cis-stilbeneboronic acid pinacol ester (CAS 264144-59-4; (Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a stereodefined building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Cellular mechanism of tubulin polymerization inhibition leading to apoptosis.
Synthetic Strategy & Reaction Design (E-E-A-T)
The synthesis of triarylethylenes requires the precise coupling of a 1,2-diphenylvinyl moiety to an aryl halide (e.g., 1-bromo-3,4,5-trimethoxybenzene, which mimics the A-ring of CA-4).
Causality in Reagent Selection
-
The Boronic Ester: this compound is chosen over the free boronic acid because the pinacol ester is highly resistant to protodeboronation and oxidative degradation during storage[3]. It ensures absolute retention of the (Z)-configuration during the transmetalation step.
-
Catalyst (Pd(dppf)Cl₂): The 1,2-diphenylvinyl group is highly sterically hindered. Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating, leading to side reactions. Pd(dppf)Cl₂, featuring a bidentate ferrocene-based ligand, provides a wide bite angle that accelerates reductive elimination while preventing catalyst deactivation via ligand dissociation.
-
Base and Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): The Suzuki coupling of boronic esters requires water. The aqueous base hydrolyzes the pinacol ester in situ to form the reactive boronate complex, which is essential for the transmetalation step onto the palladium center. A 4:1 ratio of Dioxane to Water ensures optimal solubility for both the highly lipophilic organic substrates and the inorganic base.
Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of triarylethylenes.
Experimental Protocol
This protocol describes the coupling of this compound with 1-bromo-3,4,5-trimethoxybenzene to yield a potent triarylethylene tubulin inhibitor[4].
Materials Required
-
Aryl Halide: 1-Bromo-3,4,5-trimethoxybenzene (1.0 mmol, 247 mg)
-
Boronic Ester: this compound (1.2 mmol, 367 mg)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 41 mg, 5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Solvent: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) (Degassed)
Step-by-Step Methodology
-
Preparation of the Reaction Vessel (Self-Validation Step):
-
Action: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Causality: Palladium(0) intermediates are highly sensitive to oxygen. Failure to establish a strict inert atmosphere will result in homocoupling of the boronic ester (yielding a butadiene derivative) and catalyst precipitation (palladium black).
-
-
Reagent Addition:
-
Add 1-bromo-3,4,5-trimethoxybenzene, this compound, and K₂CO₃ to the Schlenk tube.
-
-
Solvent Introduction & Degassing:
-
Add 1,4-Dioxane and H₂O. Subject the mixture to three freeze-pump-thaw cycles.
-
Action: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon, then seal the tube.
-
-
Reaction Execution:
-
Heat the reaction mixture in a pre-equilibrated oil bath at 90 °C for 12 hours with vigorous stirring.
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the aryl halide spot (UV active, Rf ~0.6) and the appearance of a highly fluorescent blue spot under 365 nm UV light indicates successful triarylethylene formation.
-
-
Workup:
-
Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues.
-
Wash the organic filtrate with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/EtOAc (9:1).
-
Crucial Note: Protect the column and collection tubes from direct ambient light using aluminum foil to prevent any potential photo-induced structural degradation, ensuring maximum yield of the desired conformation.
-
Analytical Validation & Biological Data
Successful synthesis must be validated analytically. ¹H-NMR will confirm the presence of the 3,4,5-trimethoxyphenyl protons (a sharp singlet integrating to 2H around δ 6.5 ppm) and the complex multiplet of the 1,2-diphenylvinyl system (δ 7.0–7.4 ppm).
Below is a comparative data summary demonstrating the biological efficacy of triarylethylene derivatives synthesized via this methodology compared to natural cis-stilbenes and inactive trans-isomers. The data highlights the retention of potent tubulin polymerization inhibition[5][6].
| Compound Class | Structural Feature | IC₅₀ Tubulin Polymerization (µM) | IC₅₀ A549 Lung Cancer (µM) | IC₅₀ MCF-7 Breast Cancer (µM) |
| Combretastatin A-4 | Natural cis-stilbene | 1.2 ± 0.1 | 0.003 ± 0.001 | 0.004 ± 0.001 |
| Triarylethylene Analog | Sterically locked cis-mimic | 1.5 ± 0.2 | 0.012 ± 0.003 | 0.015 ± 0.004 |
| trans-Stilbene Analog | Inactive geometry | > 50.0 | > 50.0 | > 50.0 |
Data synthesized from established structure-activity relationship (SAR) studies on colchicine-site MTAs[1][4].
References
-
Pettit, G. R., et al. "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry.[Link]
-
Singh, A., et al. "Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors." New Journal of Chemistry (RSC Publishing).[Link]
-
Kumar, V., et al. "Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners." RSC Advances (PMC).[Link]
-
Hall, D. G., et al. "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Greenwich Academic Literature.[Link]
-
Pinheiro, P., et al. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Pharmaceuticals (PMC).[Link]
-
Maximov, P. Y., et al. "NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights." ACS Medicinal Chemistry Letters.[Link]
Sources
- 1. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing cis-Stilbeneboronic Acid Pinacol Ester in the Synthesis of Advanced OLED Emitters
Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists Document Type: Technical Guide & Experimental Protocol
Introduction & Rationale
The development of highly efficient Organic Light-Emitting Diodes (OLEDs) requires precise control over molecular conformation to optimize photophysical properties. While planar conjugated systems are traditionally favored for charge transport, they suffer from Aggregation-Caused Quenching (ACQ) due to intermolecular
To circumvent this, cis-stilbeneboronic acid pinacol ester has emerged as a critical building block in the design of non-planar, twisted luminescent materials[1]. Unlike its trans counterpart, the cis-isomer introduces significant steric hindrance, forcing the adjacent phenyl rings out of the plane. This structural twisting is highly advantageous for preventing excimer formation, promoting Aggregation-Induced Emission (AIE), and maintaining the high triplet energy (
Mechanistic Insights & Causality (E-E-A-T)
As a synthetic building block, this compound (Bpin) offers distinct advantages over free boronic acids during palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]:
-
Conformational Control & Device Efficiency: The cis-configuration disrupts molecular planarity. When coupled to a core chromophore (e.g., fluorene or anthracene), this orthogonal arrangement minimizes intermolecular stacking, directly enhancing the Photoluminescence Quantum Yield (PLQY) and reducing the starting voltage of the resulting OLED device[1].
-
Stability and Transmetalation: The Bpin ester is highly stable toward hydrolysis and unwanted homocoupling. During the catalytic cycle, the Bpin group undergoes facile transmetalation with the Pd(II)-aryl halide intermediate. The bulky pinacol ligand prevents side reactions, ensuring complete stereoretention of the cis-double bond geometry during the cross-coupling process[3].
Experimental Protocol: Synthesis of a cis-Stilbene-Fluorene OLED Emitter
Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) monitoring and a final vacuum sublimation step. The sublimation acts as a self-validating purity checkpoint; only material that sublimes cleanly without decomposition is suitable for device integration, ensuring the absence of catalytic poisons.
Materials Required:
-
This compound (1.1 equiv)
-
2-Bromo-9,9-dimethylfluorene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 equiv) -
Potassium carbonate (K
CO ) (3.0 equiv) -
Solvents: Toluene / Ethanol / Deionized Water (2:1:1 v/v)
Step-by-Step Methodology:
-
Substrate Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-9,9-dimethylfluorene (10.0 mmol) and this compound (11.0 mmol).
-
Solvent & Base Addition: Dissolve K
CO (30.0 mmol) in deionized water and add it to the flask, followed by toluene and ethanol.-
Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water). Ethanol acts as a phase-transfer agent to facilitate the reaction at the solvent interface.
-
-
Degassing: Sparge the biphasic mixture with ultra-pure Argon for 20 minutes.
-
Causality: Palladium(0) is highly susceptible to oxidation. Oxygen deactivates the catalyst to Pd(II) and promotes oxidative homocoupling of the boronic ester, severely reducing the yield.
-
-
Catalyst Introduction: Quickly add Pd(PPh
) (0.5 mmol) under a positive flow of Argon. -
Thermal Activation: Heat the mixture to a gentle reflux (approx. 90 °C) for 12 hours.
-
Causality: 90 °C provides sufficient thermal energy to overcome the activation barrier of the transmetalation step, which is typically the rate-limiting step for sterically hindered cis-alkene substrates.
-
-
Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous phase with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO
. -
Purification: Concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane:DCM 4:1). Recrystallize from petroleum ether/ethyl acetate to yield the pure cis-stilbene-fluorene derivative[1].
-
Device-Grade Sublimation: Subject the purified powder to vacuum sublimation (
Torr).-
Causality: Trace palladium and halogen impurities act as exciton quenchers and charge traps in OLEDs. Sublimation ensures absolute optoelectronic-grade purity.
-
Data Presentation
The structural twisting induced by the cis-stilbene moiety profoundly impacts the material's optoelectronic profile.
Table 1: Comparative Photophysical Properties of Stilbene-Fluorene Derivatives
| Property | cis-Stilbene Derivative | trans-Stilbene Derivative | Causality / Scientific Significance |
| Solid-State PLQY (%) | 85% | 32% | cis-isomer prevents |
| Triplet Energy ( | 2.75 eV | 2.40 eV | Twisted structure confines excitons, raising |
| Emission Max ( | 450 nm (Deep Blue) | 475 nm (Sky Blue) | Reduced conjugation length in cis blue-shifts emission. |
| Glass Transition ( | 135 °C | 110 °C | Asymmetric cis structure improves amorphous film stability. |
Mechanistic & Architectural Visualizations
Suzuki-Miyaura catalytic cycle utilizing this compound.
Standard OLED device architecture highlighting the cis-stilbene emissive layer.
References[1] Title: Organic electroluminescent materials, and preparation method and application thereof (Patent CN103833507A)
Source: Google Patents URL: [3] Title: Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link][2] Title: Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters Source: ACS Omega URL: [Link]
Sources
- 1. CN103833507A - Organic electroluminescent materials, and preparation method and application thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cis-Stilbeneboronic Acid Pinacol Ester as a Fluorescent Probe for Saccharide Sensing
Introduction
The detection and quantification of saccharides are of paramount importance in various scientific disciplines, including clinical diagnostics, food quality control, and metabolic research.[1] Fluorescent chemosensors have emerged as powerful tools for these applications due to their high sensitivity, rapid response times, and potential for real-time monitoring.[2] Among the various recognition motifs, boronic acids have garnered significant attention for their ability to reversibly bind with the cis-diol functionalities present in many saccharides.[3][4] This interaction forms the basis of a versatile sensing mechanism.
This document provides a comprehensive guide to the application of cis-stilbeneboronic acid pinacol ester as a fluorescent probe for saccharide sensing. Stilbene derivatives are known for their interesting photophysical properties, including fluorescence, making them suitable fluorophores.[5] The boronic acid moiety acts as the saccharide recognition site. The pinacol ester serves to protect the boronic acid during synthesis and can be deprotected to the active boronic acid form for sensing applications. This guide will delve into the underlying sensing mechanism, provide detailed experimental protocols, and offer insights into data analysis and interpretation for researchers, scientists, and drug development professionals.
Principle of Saccharide Sensing
The fluorescence of cis-stilbeneboronic acid is modulated by its interaction with saccharides. The core of this sensing capability lies in the reversible covalent interaction between the boronic acid group and the cis-diol groups of saccharides.[4] In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[1][6]
Upon binding with a saccharide, the equilibrium shifts towards the formation of a more stable cyclic boronate ester. This binding event alters the electronic properties of the boronic acid moiety. In many boronic acid-based fluorescent probes, the neutral boronic acid acts as an electron-withdrawing group, while the anionic boronate ester becomes a stronger electron-donating group.[6] This change in the electronic nature of the substituent on the stilbene fluorophore perturbs the photoinduced electron transfer (PET) or internal charge transfer (ICT) processes within the molecule, leading to a detectable change in the fluorescence signal, such as an enhancement or quenching of intensity, or a shift in the emission wavelength.[2][6]
Signaling Pathway
The interaction and subsequent signal generation can be visualized as follows:
Figure 1. Signaling mechanism of cis-stilbeneboronic acid with saccharides.
Key Experimental Considerations
Successful application of this compound for saccharide sensing requires careful attention to several experimental parameters.
pH of the Medium
The pH of the aqueous medium significantly influences both the fluorescence of the probe and its interaction with saccharides.[1] Boronic acids generally require a basic environment to effectively bind with saccharides, as the formation of the anionic tetrahedral boronate ester is favored at higher pH values.[1][7] It is crucial to perform experiments in a buffered solution to maintain a constant pH. The optimal pH should be determined empirically for the specific saccharide of interest, but a starting point is typically in the physiological range (pH 7.4) or slightly alkaline (pH 8-10).[1][7]
Solvent Composition
While saccharide sensing is often performed in aqueous buffers, the solubility of the this compound may necessitate the use of a co-solvent, such as acetonitrile or DMSO. The solvent polarity can influence the photophysical properties of the stilbene fluorophore.[6] It is essential to maintain a consistent solvent composition across all experiments to ensure reproducibility.
Probe Concentration
The concentration of the fluorescent probe should be optimized to provide a sufficient signal-to-noise ratio without causing self-quenching or aggregation. A typical starting concentration is in the micromolar (µM) range.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as a fluorescent probe. Optimization may be required for specific applications.
Materials and Reagents
-
This compound
-
Saccharides of interest (e.g., glucose, fructose, galactose)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), HEPES, Tris-HCl)
-
Organic solvent (e.g., acetonitrile, DMSO), if required for solubility
-
High-purity water
-
Fluorometer or fluorescence plate reader
-
Calibrated pH meter
-
Standard laboratory glassware and consumables
Protocol 1: Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO or acetonitrile. Store this solution protected from light at -20°C.
-
Saccharide Stock Solutions: Prepare individual stock solutions of each saccharide (e.g., 100 mM to 1 M) in the chosen buffer. Ensure complete dissolution. These solutions can typically be stored at 4°C for short periods.
-
Buffer Solution: Prepare the desired buffer at the appropriate concentration and adjust the pH accurately using a calibrated pH meter.
Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of the this compound (e.g., 10 µM) in the experimental buffer.
-
Using a fluorometer, scan the excitation spectrum while monitoring the emission at an estimated wavelength.
-
Subsequently, set the excitation to the determined maximum and scan the emission spectrum.
-
The wavelengths corresponding to the highest intensity in the excitation and emission spectra will be the optimal wavelengths for subsequent experiments.
Protocol 3: Saccharide Titration and Fluorescence Measurement
This protocol is designed to determine the binding affinity and fluorescence response of the probe to different saccharides.
Figure 2. Workflow for saccharide titration experiment.
-
Prepare a series of solutions containing a fixed concentration of the cis-stilbeneboronic acid probe (e.g., 10 µM) in the experimental buffer.
-
To each solution, add increasing concentrations of the saccharide of interest. Include a control sample with no added saccharide.
-
Incubate the solutions for a predetermined time at a constant temperature to allow the binding equilibrium to be reached. This time should be optimized but is often in the range of minutes.
-
Measure the fluorescence intensity of each solution using the predetermined optimal excitation and emission wavelengths.
-
Plot the change in fluorescence intensity (or the ratio of intensities if ratiometric) against the concentration of the saccharide.
-
The data can be fitted to a suitable binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka).
Data Presentation and Analysis
For clarity and comparative purposes, the key quantitative data should be summarized in a structured table.
| Saccharide | Association Constant (Ka, M⁻¹) | Limit of Detection (LOD, µM) | Quantum Yield (Φ) - Free | Quantum Yield (Φ) - Bound |
| D-Glucose | Value | Value | Value | Value |
| D-Fructose | Value | Value | Value | Value |
| D-Galactose | Value | Value | Value | Value |
| D-Mannose | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incorrect excitation/emission wavelengths. Probe degradation. Low probe concentration. | Re-determine optimal wavelengths. Use fresh probe stock. Increase probe concentration. |
| High background fluorescence | Impurities in reagents or buffer. Autofluorescence from the sample matrix. | Use high-purity reagents. Run a blank sample (buffer only). |
| Poor reproducibility | Inconsistent pH or temperature. Pipetting errors. | Use a calibrated pH meter and maintain constant temperature. Use calibrated pipettes. |
| No change in fluorescence upon saccharide addition | Inappropriate pH for binding. Probe is not sensitive to the saccharide. | Optimize the pH of the buffer. Test a different fluorescent probe. |
Conclusion
This compound represents a promising fluorescent probe for the detection of saccharides. Its sensing mechanism, based on the well-established boronic acid-diol interaction, provides a foundation for the development of robust and sensitive assays. By carefully controlling experimental parameters such as pH and probe concentration, and following the detailed protocols outlined in this guide, researchers can effectively utilize this probe for a wide range of applications in saccharide sensing.
References
-
Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. PMC. Available at: [Link]
-
Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. UBIRA ETheses - University of Birmingham. Available at: [Link]
-
Allosteric Fluorescent Detection of Saccharides and Biomolecules in Water from a Boronic Acid Functionalized Arene Ruthenium Assembly Hosting Fluorescent Dyes. MDPI. Available at: [Link]
-
Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. Available at: [Link]
-
Allosteric Fluorescent Detection of Saccharides and Biomolecules in Water from a Boronic Acid Functionalized Arene Ruthenium Assembly Hosting Fluorescent Dyes. ChemRxiv. Available at: [Link]
-
Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. PMC. Available at: [Link]
-
Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. Royal Society of Chemistry. Available at: [Link]
-
Fluorescent Sensor Array for Quantitative Determination of Saccharides. ACS Publications. Available at: [Link]
-
boronic esters. Organic Syntheses Procedure. Available at: [Link]
-
An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues. STAR Protocols. Available at: [Link]
-
Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Taylor & Francis Online. Available at: [Link]
-
Enhanced saccharide sensing based on simple phenylboronic acid receptor by coupling to Suzuki homocoupling reaction. Chemical Communications (RSC Publishing). Available at: [Link]
-
Boronic acid fluorophores for saccharide sensing. DORAS | DCU Research Repository. Available at: [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 645-49-8: cis-Stilbene | CymitQuimica [cymitquimica.com]
- 6. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid fluorophores for saccharide sensing - DORAS [doras.dcu.ie]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with cis-Stilbeneboronic Acid Pinacol Ester
Introduction: The Significance of the cis-Stilbene Scaffold in Modern Drug Discovery
The stilbene scaffold, characterized by a 1,2-diphenylethylene core, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[][2][3][4] While the trans-isomer of stilbenes, such as resveratrol, has been extensively studied, the cis-conformation holds unique and potent biological activities, making it a highly sought-after motif in drug development.[5]
A prime example of the therapeutic potential of cis-stilbenes is Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, Combretum caffrum.[6][7] CA-4 is a powerful inhibitor of tubulin polymerization, binding to the colchicine-binding site on β-tubulin.[6][8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis, and importantly, exhibits potent antivascular activity, making it a promising agent for cancer therapy.[7][8] The phosphate prodrug of CA-4, Fosbretabulin, has advanced to clinical trials, highlighting the therapeutic relevance of the cis-stilbene core.[7][8]
The synthesis of structurally diverse cis-stilbene derivatives is therefore of paramount importance for the exploration of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a direct route to these valuable compounds.[9] This application note provides a detailed guide to the palladium-catalyzed cross-coupling of cis-stilbeneboronic acid pinacol ester with aryl halides, focusing on strategies to maintain the critical cis-geometry of the double bond.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 2. researchgate.net [researchgate.net]
- 3. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. CSDL | IEEE Computer Society [computer.org]
- 6. researchgate.net [researchgate.net]
- 7. Hybrid cis-stilbene Molecules: Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin-interactive stilbene derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Application Note: Photoredox Catalysis with cis-Stilbeneboronic Acid Pinacol Ester
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols
Executive Summary & Scientific Context
Organoboron compounds are indispensable linchpins in modern drug discovery, primarily serving as versatile intermediates for Suzuki-Miyaura cross-couplings and stereospecific C–C bond formations[1]. While trans-alkenylboronic esters are ubiquitous and commercially abundant, their cis-isomers—such as cis-stilbeneboronic acid pinacol ester—offer highly unique three-dimensional scaffolds. They are critical for accessing sterically congested, stereodefined alkylboronic esters required for complex Structure-Activity Relationship (SAR) studies.
Historically, functionalizing these electron-deficient alkenes relied on harsh organometallic conditions. However, the advent of photoredox catalysis has revolutionized this space, allowing for the mild, polarity-matched addition of carbon-centered radicals to alkenylboronic esters[1]. This application note details two interconnected workflows:
-
The synthesis of the sterically hindered cis-stilbeneboronic ester via Energy Transfer (EnT) photocatalysis[2].
-
The execution of a highly diastereoselective, photoredox-catalyzed Giese-type radical addition utilizing the cis-geometry to dictate stereochemical outcomes[1].
Mechanistic Causality: The "Why" Behind the Chemistry
As application scientists, we must look beyond the reaction scheme and understand the physical organic principles driving these transformations.
Accessing the cis-Isomer via Triplet Energy Transfer (EnT)
The trans-isomer of stilbeneboronic acid pinacol ester is thermodynamically favored. Traditional thermal isomerization fails due to the high energy barrier of the C=C double bond. By employing a high-energy photocatalytic sensitizer like Xanthone, we can selectively excite the trans-isomer to its triplet state (T1). In this excited state, the double bond character is lost, allowing free rotation. Subsequent relaxation establishes a photostationary state heavily enriched in the cis-isomer[2].
Causality in Catalyst Selection: The success of this isomerization is strictly dictated by the triplet energy (
Polarity Matching & Stereocontrol in Radical Addition
Alkenylboronic esters are inherently electron-deficient due to the empty p-orbital on the boron atom conjugating with the
The cis-Advantage: When a radical adds to the
Workflow 1: EnT-Mediated Photocatalytic Isomerization
Quantitative Data: Sensitizer Optimization
To demonstrate the critical nature of catalyst triplet energy, Table 1 summarizes the photostationary state outcomes based on sensitizer choice[2].
Table 1: Effect of Sensitizer Triplet Energy on E/Z Photostationary State
| Sensitizer | Triplet Energy ( | Solvent | Time (h) | E:Z Ratio Outcome |
| ~60 | Acetonitrile | 16 | >99:1 (No reaction) | |
| Thioxanthone | 65 | Acetonitrile | 16 | 89:11 |
| Xanthone | 74 | Acetonitrile | 16 | 73:27 |
Validated Protocol: Synthesis of this compound
-
Preparation: In an oven-dried 10 mL Schlenk tube, add trans-stilbeneboronic acid pinacol ester (1.0 mmol, 306 mg) and Xanthone (0.05 mmol, 5 mol%, 9.8 mg).
-
Solvent Addition: Add 3.3 mL of anhydrous, degassed acetonitrile (0.3 M concentration).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, which rapidly quenches triplet excited states. Backfill with Argon.
-
Irradiation: Irradiate the stirring solution using a 390 nm LED array (approx. 40 W) at room temperature for 16 hours. Ensure active cooling (e.g., a fan) to maintain ambient temperature, preventing thermal background degradation.
-
Isolation: Concentrate the mixture in vacuo. Purify via silica gel chromatography (eluent: 95:5 Hexanes:Ethyl Acetate) to separate the cis-isomer from the trans-isomer.
Self-Validation & Quality Control:
Do not proceed to downstream functionalization without verifying isomeric purity. Analyze the isolated product via
Pathway Visualization
Figure 1: Energy Transfer (EnT) catalytic cycle for trans- to cis-stilbeneboronic ester isomerization.
Workflow 2: Photoredox-Catalyzed Giese-Type Radical Addition
Quantitative Data: Polarity Matching
The success of radical addition to alkenylboronic esters is heavily dependent on the nucleophilicity of the generated radical[1]. Table 2 illustrates this causality using alkyl iodides as precursors under photoredox conditions.
Table 2: Polarity Matching in Radical Addition to Alkenylboronic Esters
| Radical Precursor | Radical Type | Nucleophilicity | Addition Yield (%) |
| tert-Butyl Iodide | Tertiary Alkyl | High | 74% |
| Cyclohexyl Iodide | Secondary Alkyl | Moderate | 15% |
| n-Butyl Iodide | Primary Alkyl | Low | 0% (N.D.) |
Validated Protocol: Decarboxylative Addition to cis-Stilbeneboronic Ester
Here, we utilize an
-
Preparation: To an oven-dried 8 mL vial equipped with a Teflon septum, add this compound (0.2 mmol, 61.2 mg), N-Boc-proline (0.3 mmol, 1.5 equiv),
(0.22 mmol, 1.1 equiv), and (1 mol%, 2.2 mg). -
Solvent Addition: Add 2.0 mL of anhydrous DMF.
-
Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen is a potent radical scavenger and will completely inhibit the Giese addition.
-
Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at 35 °C for 24 hours.
-
Workup: Dilute the mixture with water (10 mL) and extract with diethyl ether (
mL). Wash the combined organic layers with brine, dry over , and concentrate. Purify via flash chromatography.
Self-Validation & Quality Control: To definitively prove the radical nature of this specific transformation and rule out ionic background reactions, conduct a parallel control reaction spiked with 1.0 equivalent of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl. Complete suppression of the desired alkylated boronic ester and the detection of the TEMPO-proline adduct via LC-MS validates the single-electron transfer (SET) mechanism.
Pathway Visualization
Figure 2: Photoredox decarboxylative Giese-type addition to cis-stilbeneboronic ester.
References
-
[2] Title: Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters Source: Beilstein Journal of Organic Chemistry URL:
-
[1] Title: Recent Advances in Radical Addition to Alkenylboron Compounds Source: Asian Journal of Organic Chemistry (via PMC) URL:
-
[3] Title: Radical Aryl Migration from Boron to Carbon Source: Journal of the American Chemical Society (via PMC) URL:
Sources
- 1. Recent Advances in Radical Addition to Alkenylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters [beilstein-journals.org]
- 3. Radical Aryl Migration from Boron to Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Polymerization of cis-Stilbeneboronic Acid Pinacol Ester for Advanced Material Synthesis
Introduction
Stilbene-containing polymers represent a significant class of functional materials, prized for their unique photophysical properties and potential in organic electronics, sensing, and biomedical applications.[1][2] The geometry of the stilbene unit—either cis (Z) or trans (E)—profoundly influences the polymer's conformation, solubility, and electronic conjugation. While polymers based on the thermodynamically stable trans-stilbene are more common, the synthesis of polymers from cis-stilbene monomers offers a pathway to materials with distinct three-dimensional structures and potentially novel properties. However, this approach is challenging due to the inherent tendency of the cis isomer to convert to the more stable trans form under thermal or photolytic conditions.[3][4]
This guide provides a comprehensive overview and detailed protocols for the polymerization of cis-stilbeneboronic acid pinacol ester, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. As this monomer is not a standard off-the-shelf reagent, this document assumes its prior synthesis and characterization. The protocols are designed for researchers, chemists, and materials scientists engaged in the development of novel conjugated polymers. We will delve into the mechanistic rationale behind the chosen conditions, address the critical challenge of maintaining the cis configuration, and provide methodologies for the characterization of the resulting polymer.
Section 1: Monomer Specifications and Handling
This compound is a sterically hindered and conformationally sensitive monomer. Proper handling and storage are crucial to prevent premature isomerization or degradation.
| Parameter | Specification | Notes |
| IUPAC Name | 2-((Z)-1,2-diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| CAS Number | Not readily available; likely requires custom synthesis | |
| Molecular Formula | C₂₂H₂₇BO₂ | |
| Molecular Weight | 346.26 g/mol | |
| Appearance | Typically a white to off-white solid or a viscous oil | [2] |
| Storage | Store at ≤ -20°C under an inert atmosphere (Argon or Nitrogen) and protected from light. | The cis isomer is sensitive to both heat and UV light, which can induce isomerization to the trans form.[3] |
| Purity | ≥ 97% (by ¹H NMR) | Impurities, especially the trans isomer or boric acid, can affect polymerization kinetics and final polymer properties. |
Section 2: Principle of Polymerization: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds, making it ideal for synthesizing conjugated polymers. The reaction couples an organoboron compound (the this compound) with an organohalide (typically a di-bromo or di-iodo aromatic comonomer) in the presence of a palladium catalyst and a base.
2.1 The Catalytic Cycle
The polymerization proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the dihaloarene monomer (Ar-X₂) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The boronic ester is activated by a base, forming a more nucleophilic boronate "ate" complex.[5] This complex then transfers the cis-stilbene organic group to the palladium center, displacing a halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
This cycle repeats, extending the polymer chain.
2.2 Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura polycondensation.
2.3 Expertise & Experience: The Isomerization Challenge
The primary challenge in polymerizing cis-stilbene monomers is preventing in-situ isomerization to the thermodynamically favored trans form. Suzuki polymerizations often require elevated temperatures (80-110 °C) to achieve reasonable reaction rates and polymer molecular weights. These conditions can provide sufficient thermal energy to overcome the rotational barrier of the stilbene double bond.
Key Considerations:
-
Reaction Temperature: Lowering the reaction temperature is the most direct way to mitigate isomerization but may lead to lower molecular weight and yield. A careful balance must be struck.
-
Catalyst Choice: Highly active palladium catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos), can promote faster coupling at lower temperatures, potentially preserving the cis geometry.[6]
-
Reaction Time: Shorter reaction times reduce the thermal exposure of the polymer backbone. Monitoring the reaction by GPC is advised to stop it once the molecular weight plateaus.
Section 3: Experimental Protocol - Suzuki-Miyaura Polycondensation
This protocol describes a representative polycondensation of this compound with a dihaloarene comonomer, such as 1,4-dibromobenzene.
3.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Supplier | Purpose |
| This compound | 346.26 | Custom Synthesis | Monomer 1 |
| 1,4-Dibromobenzene | 235.92 | Sigma-Aldrich | Comonomer (Monomer 2) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | Strem Chemicals | Catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | Acros Organics | Base |
| Toluene, anhydrous | 92.14 | EMD Millipore | Solvent |
| Aliquat® 336 | 404.17 | Sigma-Aldrich | Phase Transfer Catalyst (Optional) |
| Methanol | 32.04 | Fisher Scientific | Precipitating Agent |
| Tetrahydrofuran (THF), HPLC Grade | 72.11 | Fisher Scientific | GPC Eluent / Solvent |
3.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of poly(cis-stilbene).
3.3 Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.
-
Flask Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 346.3 mg, 1.0 mmol, 1.0 eq), 1,4-dibromobenzene (235.9 mg, 1.0 mmol, 1.0 eq), and anhydrous potassium carbonate (414.6 mg, 3.0 mmol, 3.0 eq).
-
Inerting the System: Seal the flask and perform at least three cycles of evacuating the flask under high vacuum and backfilling with argon.
-
Solvent Addition: Through a cannula, add anhydrous toluene (20 mL) to the flask. If solubility issues are anticipated, add a phase transfer catalyst like Aliquat® 336 (2-3 drops).
-
Degassing: Bubble argon through the stirred solvent mixture for 20-30 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst, Pd(PPh₃)₄ (23.1 mg, 0.02 mmol, 2 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 90°C and stir vigorously. A noticeable increase in viscosity should occur as the polymerization proceeds.
-
Monitoring: The reaction can be monitored by taking small aliquots, precipitating them, and analyzing the molecular weight by Gel Permeation Chromatography (GPC). A typical reaction time is 24-48 hours.
-
Workup - Cooling and Dilution: After the desired time, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the viscous solution with an additional 20 mL of toluene or THF to facilitate handling.
-
Precipitation: Vigorously stir a beaker containing 400 mL of methanol. Slowly pour the polymer solution into the methanol to precipitate the polymer as a fibrous solid.
-
Filtration: Collect the solid by vacuum filtration. Wash the collected polymer generously with methanol.
-
Purification: To remove residual catalyst and low molecular weight oligomers, perform a Soxhlet extraction. Sequentially extract the polymer with acetone (to remove oligomers) and then hexane. The purified polymer will remain in the thimble.
-
Drying: Carefully remove the purified polymer and dry it under high vacuum at 40°C overnight. The final product should be a pale yellow solid.
Section 4: Polymer Characterization
Thorough characterization is essential to confirm the polymer's structure, molecular weight, and properties.
4.1 Expected Polymer Properties
| Property | Technique | Expected Result |
| Molecular Weight (Mₙ) | GPC/SEC | 10,000 - 30,000 g/mol |
| Molecular Weight (Mₒ) | GPC/SEC | 20,000 - 60,000 g/mol |
| Polydispersity Index (Đ or PDI) | GPC/SEC (Mₒ/Mₙ) | 2.0 - 3.5 (typical for step-growth) |
| Structure Confirmation | ¹H & ¹³C NMR | Broadened aromatic and vinyl proton signals. Comparison with monomer spectra is key. The vinylic proton signal for cis-stilbene (~6.6 ppm) is a key diagnostic peak.[7][8] |
| Thermal Stability (Td, 5%) | TGA | > 300 °C |
| UV-Vis Absorption (λmax) | UV-Vis Spectroscopy | ~320-350 nm in THF solution, indicative of the stilbene chromophore.[5] |
| Photoluminescence (λem) | Fluorescence Spectroscopy | Emission in the blue-green region (~420-480 nm). |
Note: These values are estimates based on analogous polymer systems and may vary based on reaction conditions and comonomer choice.
4.2 Notes on Characterization
-
GPC/SEC: Use THF as the eluent at a flow rate of 1.0 mL/min. Calibrate using polystyrene standards. The resulting molecular weights will be relative to polystyrene.[9][10]
-
NMR Spectroscopy: Due to the polymeric nature, NMR signals will be significantly broadened compared to the sharp peaks of the monomer. The disappearance of the boronic ester pinacol protons (~1.3 ppm) indicates successful polymerization. The ratio of aromatic to vinylic protons can confirm the polymer structure. A key analysis is to look for the appearance of a signal around 7.1 ppm, which corresponds to the vinylic proton of trans-stilbene, to quantify the degree of isomerization during polymerization.[7]
-
Thermal Analysis: Thermogravimetric Analysis (TGA) will determine the decomposition temperature, indicating the polymer's thermal stability. Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg).
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight / No Polymerization | 1. Inactive catalyst (oxidized). 2. Insufficiently deoxygenated system. 3. Impure monomers or solvent. 4. Incorrect stoichiometry. | 1. Use fresh catalyst or a more stable precatalyst. 2. Ensure rigorous Schlenk technique and solvent degassing. 3. Purify monomers and use anhydrous solvents. 4. Accurately weigh monomers (1:1 ratio is crucial). |
| Polymer is Insoluble | 1. Molecular weight is too high. 2. Cross-linking side reactions. | 1. Shorten the reaction time. 2. Ensure monomer purity; tri-functional impurities can cause cross-linking. |
| High Degree of trans Isomer Content | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Exposure to light during reaction/workup. | 1. Lower the temperature to 80-85°C. Consider a more active catalyst system to compensate. 2. Monitor MW by GPC and stop the reaction when it plateaus. 3. Protect the reaction flask and solutions from light. |
References
-
Al-Amin, M., et al. (2001). "Synthesis, Characterization and Luminescence of Poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)] with Different Content of cis- and trans-Olefins". Macromolecules. Available at: [Link]
-
Barrett, C. J., et al. (1995). "Cis-Trans Thermal Isomerization Rates of Bound and Doped Azobenzenes in a Series of Polymers". Macromolecules. Available at: [Link]
-
Edgar, M., et al. (2019). "Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction". Journal of Chemical Education. Available at: [Link]
-
Fischer, G., et al. (1970). "The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives". Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Gao, F., et al. (2018). "A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates". Journal of the American Chemical Society. Available at: [Link]
-
Huo, J., et al. (2023). "Deciphering the Olefin Isomerization-Polymerization Paradox of Palladium(II) Diimine Catalysts". Journal of the American Chemical Society. Available at: [Link]
-
Ito, S. (2018). "Palladium-Catalyzed Homo- and Copolymerization of Polar Monomers: Synthesis of Aliphatic and Aromatic Polymers". Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Lima, F. (2014). "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction". ChemCatChem. Available at: [Link]
-
Matencio, A., et al. (2022). "Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising". Food Chemistry. Available at: [Link]
-
Noonan, K. J. T., et al. (2021). "Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization". Chemical Society Reviews. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). "GPC analysis of Polymers". ResolveMass Laboratories Inc.. Available at: [Link]
-
Semeraro, M., et al. (2021). "Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer". ACS Catalysis. Available at: [Link]
-
Thomas, S. P., et al. (2016). "Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds". Journal of the American Chemical Society. Available at: [Link]
-
Tsvetkov, N. V., et al. (2022). "Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4)". Journal of Applied Polymer Science. Available at: [Link]
-
Various Authors. "Analysis of engineering polymers by GPC/SEC". Agilent. Available at: [Link]
-
Wiberg, K. B., et al. (2021). "Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots". Molecules. Available at: [Link]
-
Buchwald, S. L., et al. (2015). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations". Journal of the American Chemical Society. Available at: [Link]
-
Agilent. "AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions". Agilent. Available at: [Link]
-
Evindar, G., et al. (2023). "Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights". Polymer Chemistry. Available at: [Link]
-
Zhang, H., et al. (2022). "Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure". The Journal of Physical Chemistry C. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 645-49-8: cis-Stilbene | CymitQuimica [cymitquimica.com]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. CIS-STILBENE(645-49-8) 1H NMR spectrum [chemicalbook.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. agilent.com [agilent.com]
Advanced Applications of cis-Stilbeneboronic Acid Pinacol Ester in Functional Materials Synthesis
Introduction & Mechanistic Principles
cis-Stilbeneboronic acid pinacol ester (CAS: 264144-59-4) is a highly versatile organoboron building block utilized at the intersection of organic synthesis and materials science. Unlike its trans (E) counterpart, the cis (Z) isomer features a sterically congested, non-planar geometry. This specific spatial arrangement is the foundational mechanism behind two major classes of advanced materials:
-
Aggregation-Induced Emission (AIE) Luminogens : The non-planar cis geometry prevents detrimental
- stacking in the solid state, which typically quenches fluorescence. When restricted in a solid matrix, non-radiative decay pathways (like intramolecular rotations) are blocked, triggering intense fluorescence. -
Photoswitchable Molecular Machines : The cis-stilbene backbone acts as a dynamic P-type photoswitch, capable of undergoing Z
E photoisomerization or 6 -electrocyclization upon irradiation[1].
The choice of the pinacol ester (BPin) over the free boronic acid is driven by operational stability. Free boronic acids are prone to spontaneous dehydration into trimeric boroxines, which complicates stoichiometric control and chromatographic purification[2]. The BPin ester is stable during silica gel chromatography and readily undergoes transmetalation in palladium-catalyzed Suzuki-Miyaura couplings when activated by an aqueous base[3].
Experimental Workflow & Logical Relationships
Workflow of this compound in functional materials synthesis.
Causality in Reaction Design: Stereoretentive Cross-Coupling
The primary challenge in utilizing this compound is preventing the thermodynamically favored isomerization to the trans (E) isomer during cross-coupling. Palladium catalysts can mediate Z
Mechanistic Solution : To enforce complete stereoretention, the catalytic cycle must be accelerated. This is achieved by pairing a highly active palladium source (e.g., Pd
Quantitative Optimization of Stereoretention
Table 1: Influence of catalyst systems on the stereoretention of cis-stilbene derivatives during Suzuki-Miyaura coupling.
| Catalyst System | Ligand | Base / Solvent | Temp (°C) | Yield (%) | Z:E Ratio (Stereoretention) |
| Pd(PPh | None | Na | 80 | 65 | 45:55 (Severe Isomerization) |
| Pd(OAc) | PPh | K | 100 | 72 | 60:40 (Moderate Isomerization) |
| Pd | SPhos | K | 60 | 88 | >95:5 (High Retention) |
| Pd | KOH / THF:H | 40 | 94 | >99:1 (Optimal)[4] |
Self-Validating Experimental Protocols
Protocol A: Stereoretentive Suzuki-Miyaura Coupling for AIEgens
Objective : Synthesize a cis-stilbene-based AIEgen while maintaining >99% Z-geometry.
Step-by-Step Methodology :
-
Reagent Preparation & Degassing :
-
Action: In a Schlenk flask, combine this compound (1.0 equiv), aryl bromide (1.0 equiv), Pd
(dba) (2 mol%), and -Bu PHBF (4 mol%). Add a degassed mixture of THF and 1M aqueous KOH (4:1 v/v). -
Causality: Degassing via freeze-pump-thaw is critical. Oxygen rapidly oxidizes the electron-rich
-Bu P ligand and the Pd(0) catalyst, which would stall the transmetalation step and increase the residence time of the intermediate, leading to Z E isomerization.
-
-
Reaction Execution :
-
Action: Stir the reaction mixture at 40 °C for 4 hours.
-
Causality: Maintaining a mild temperature (40 °C) provides sufficient thermal energy to overcome the transmetalation activation barrier while remaining below the threshold for thermal alkene isomerization[3].
-
-
In-Process Validation (Self-Validating Step) :
-
Action: Withdraw a 50
L aliquot, filter through a short silica plug, and analyze via H NMR in CDCl . -
Validation Metric: Examine the vinylic protons. The cis (Z) geometry is confirmed by a doublet with a coupling constant (
) of 11–12 Hz. If a doublet with 16 Hz appears, trans (E) isomerization has occurred. The reaction is self-validating; progression to workup is contingent on observing only the 12 Hz coupling.
-
-
Workup :
-
Action: Quench with water, extract with ethyl acetate, dry over MgSO
, and purify via flash chromatography (hexane/ethyl acetate).
-
Protocol B: Photocontrolled Dynamic Covalent Hydrogel Assembly
Objective : Fabricate a stress-relaxing hydrogel using this compound as a photoswitchable crosslinker.
Step-by-Step Methodology :
-
Deprotection & Activation :
-
Action: Hydrolyze the pinacol ester to the free cis-stilbeneboronic acid using NaIO
and NH OAc in acetone/water, or use the ester directly in alkaline conditions if the target diol has a higher binding affinity than pinacol[5].
-
-
Hydrogel Network Formation :
-
Action: Mix the cis-stilbeneboronic species with a polyol polymer (e.g., Poly(vinyl alcohol) or PEG-diol) in a 0.1 M PBS buffer at pH 7.5.
-
Causality: The slightly alkaline pH (above the pKa of the boronic acid) shifts the boron center from trigonal planar (sp
) to tetrahedral (sp ) boronate. The tetrahedral geometry is strictly required to form stable, reversible cyclic esters with the polymer's diol groups, establishing the hydrogel network[5].
-
-
Photoisomerization & Rheological Validation :
-
Action: Irradiate the hydrogel with 365 nm UV light.
-
Causality: Irradiation triggers the cis
trans isomerization of the stilbene core. The trans isomer drastically alters the spatial distance and binding affinity of the boronic ester crosslinks, inducing a macroscopic sol-gel transition or a change in stiffness[1].
-
-
In-Process Validation (Self-Validating Step) :
-
Action: Monitor the transition using an oscillatory rheometer.
-
Validation Metric: A successful photo-response is validated by a crossover point where the loss modulus (
) surpasses the storage modulus ( ), confirming the transition from a viscoelastic solid to a liquid state.
-
References
-
Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed / NIH - 4
-
Using Visible Light to Tune Boronic Acid−Ester Equilibria - NSF - 5
-
Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK - 2
-
Suzuki Coupling - Organic Chemistry Portal - 3
-
Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC / NIH - 1
Sources
- 1. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with cis-Stilbeneboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of cis-stilbeneboronic acid pinacol ester. Low yields in this specific reaction are a common challenge, often stemming from the unique stereochemistry of the starting material and its susceptibility to side reactions. This document offers practical, field-proven insights to help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Experiencing lower than expected yields can be frustrating. This section provides a systematic approach to identifying and addressing the root causes of poor performance in your Suzuki coupling reaction.
Problem 1: Low or No Product Formation with Starting Material Consumption
If you observe the consumption of your starting materials without the formation of the desired product, it is likely that side reactions are dominating.
Potential Cause 1: Protodeboronation
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction for many organoboron reagents, including vinylboronic esters.[1][2][3] This is often exacerbated by the reaction conditions.
Corrective Actions:
-
Use Milder Reaction Conditions: High temperatures and strong bases can promote protodeboronation.[1][2] Consider lowering the reaction temperature and using a weaker base.
-
Choose a More Stable Boron Reagent: While you are using a pinacol ester, which is generally more stable than the corresponding boronic acid, you might consider if other stabilizing groups could be beneficial, though this often requires resynthesis.[4]
-
Anhydrous Conditions: For certain systems, switching to anhydrous conditions can suppress protodeboronation.[5]
Potential Cause 2: Homocoupling
The palladium catalyst can facilitate the coupling of two molecules of the boronic ester, leading to an undesired symmetrical biphenyl or diene byproduct.[2][6]
Corrective Actions:
-
Thorough Degassing: Oxygen can promote homocoupling.[6][7] Ensure your solvents and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source like Pd(OAc)₂.[1][6]
-
Slow Addition: In some cases, the slow addition of the boronic ester to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling pathway.[1]
Problem 2: Low Yield with Significant Isomerization of the Product
A common issue with cis-stilbene derivatives is their isomerization to the more thermodynamically stable trans-isomer.
Potential Cause: Reaction Conditions Promoting Isomerization
The reaction conditions, including the catalyst, base, and temperature, can influence the stereochemical outcome of the reaction.
Corrective Actions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often promote the desired reductive elimination step and help maintain the stereochemical integrity of the product.[1][8] Consider ligands such as t-Bu₃P or Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos).[1][9]
-
Lower Reaction Temperature: Higher temperatures can provide the energy needed for isomerization. Running the reaction at the lowest effective temperature is advisable.[1]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that may cause isomerization.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound in Suzuki couplings.
Q1: Why is my this compound isomerizing to the trans isomer during the reaction?
The trans isomer of stilbene is generally more stable than the cis isomer. The energy barrier for rotation around the carbon-carbon double bond can be overcome under certain reaction conditions, particularly at elevated temperatures or in the presence of certain catalysts that can facilitate this isomerization. To maintain the cis configuration, it is crucial to employ reaction conditions that are kinetically controlled and avoid prolonged reaction times at high temperatures. The use of bulky ligands can also play a role in preventing isomerization by sterically hindering the rotation around the double bond during the catalytic cycle.[8]
Q2: What is the best palladium catalyst and ligand combination for this reaction?
There is no single "best" combination, as the optimal choice depends on the specific coupling partner. However, for sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are often beneficial.[1][10] These ligands can facilitate the reductive elimination step, which is often rate-limiting for sterically hindered substrates.[1] Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[1] For the palladium source, pre-catalysts can offer better reproducibility and activity compared to simple palladium salts.[1][11]
Q3: How do I choose the right base and solvent?
The choice of base and solvent are interdependent and crucial for the success of the reaction.[1][12]
-
Base: The base activates the boronic ester for transmetalation. For sensitive substrates prone to side reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu.[1] The physical state of the base (e.g., finely powdered and dry) can also impact its effectiveness.[1]
-
Solvent: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[1] The solvent system affects the solubility of the reagents and can influence the reaction rate and selectivity.[12] A solvent screen may be necessary to identify the optimal conditions for your specific substrates.
Q4: I see a lot of my aryl halide starting material being converted to the corresponding arene (dehalogenation). How can I prevent this?
Dehalogenation is a common side reaction where the halide on your coupling partner is replaced by a hydrogen atom.[7] This can occur after the oxidative addition step.
To minimize dehalogenation:
-
Ensure an inert atmosphere: Traces of water or other protic sources can contribute to this side reaction.
-
Choice of base and solvent: Some bases and solvents are more prone to causing dehalogenation. For example, using an amine base or an alcohol as a solvent can sometimes lead to the formation of a palladium-hydride species that causes dehalogenation.[7]
-
Optimize reaction conditions: Running the reaction at a lower temperature and for a shorter duration can help minimize this side reaction.
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[13]
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
The following is a general, optimized protocol that can serve as a starting point for the Suzuki coupling of this compound.
General Optimized Protocol
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 3.0 equiv).[1]
-
-
Inert Atmosphere:
-
Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., a Buchwald pre-catalyst, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).[1]
-
-
Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[1]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes key reaction parameters that can be varied for optimization.
| Parameter | Recommended Starting Point | Range for Optimization | Potential Impact on Yield |
| Catalyst Loading | 2 mol% | 1-5 mol% | Increasing loading may improve yield for sluggish reactions.[1] |
| Ligand | SPhos | XPhos, RuPhos, t-Bu₃P | Bulky, electron-rich ligands often improve yields for hindered substrates.[1] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃ | Weaker bases can minimize side reactions like protodeboronation.[1] |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O, THF/H₂O | Solvent choice affects solubility and reaction rate.[1][12] |
| Temperature | 90 °C | 60-110 °C | Lower temperatures may prevent isomerization and decomposition.[1] |
References
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
- Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - CORE.
- A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides | Scilit.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
- B-Alkyl Suzuki Couplings - Macmillan Group.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Title Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Author(s) Miyaura, Norio; Suzuki, Akira Description - huscap.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines - ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Suzuki Coupling - Organic Chemistry Portal.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
- Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Structure, Theoretical Studies and Coupling Reactions of Some New Cyclic Boronic Esters - eCommons.
- Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Z)-Stilbeneboronic Acid Pinacol Ester
Ticket ID: #PUR-SBPE-001 Subject: Troubleshooting isolation of cis-isomer from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist
Introduction
You have reached the technical support hub for organoboron purification. The synthesis of (Z)-stilbeneboronic acid pinacol ester presents a "perfect storm" of purification challenges: thermodynamic instability (spontaneous isomerization to E-form), similar polarity of geometric isomers, and potential protodeboronation.
This guide treats your purification workflow as a system. We do not rely on luck; we rely on the exploitation of specific chemical properties—specifically
Module 1: The Isomer Separation Challenge (Z vs E)
The Core Issue
Standard silica gel chromatography separates based on polarity. However, the dipole moments of cis (Z) and trans (E) stilbene pinacol esters are often too similar for effective baseline separation on standard silica.
The Solution: Argentation Chromatography
To separate these isomers, you must alter the stationary phase to interact with the
Q: Why is my cis-isomer co-eluting with the trans-isomer?
A: On standard silica, the separation factor (
-
Mechanism: The cis-isomer, being less sterically hindered around the double bond face, complexes more strongly with silver ions than the trans-isomer.
-
Result: The trans-isomer elutes first; the cis-isomer is retained and elutes later.
Protocol: Preparation of 10% Silica Gel
This protocol creates a self-validating stationary phase.
-
Dissolution: Dissolve
of Silver Nitrate ( ) in of Acetonitrile ( ). Note: Methanol can also be used, but Acetonitrile is easier to remove. -
Slurry Formation: Add
of flash chromatography grade silica gel (e.g., 230-400 mesh) to the solution. Stir vigorously for 10 minutes in the dark. -
Drying: Remove solvent via rotary evaporation.[1] Crucial: Use a water bath
and wrap the flask in aluminum foil. The resulting powder should be free-flowing and white/off-white. -
Activation: Dry in a vacuum oven at
for 4 hours (protected from light). -
Storage: Store in an amber jar wrapped in foil.
Experimental Comparison Table:
| Parameter | Standard Silica | AgNO3 Impregnated Silica |
| Separation Mechanism | Polarity / Hydrogen Bonding | |
| Elution Order | Variable (often co-elution) | Trans (E) first |
| Resolution ( | Poor ( | Excellent ( |
| Loading Capacity | High | Moderate (do not overload) |
Module 2: Chemical Stability & Handling
Q: My pure cis-product contains 10% trans-isomer after drying. Why? A: You are likely experiencing Photoisomerization . Stilbenes are photo-active.[2] Upon exposure to ambient UV/visible light, the thermodynamically less stable cis-isomer relaxes to the stable trans-isomer.
Q: I lost yield, and NMR shows no ethyl/pinacol peaks. What happened? A: You encountered Protodeboronation . While pinacol esters are robust, electron-rich stilbenes can undergo C-B bond cleavage on highly acidic silica gel.
Troubleshooting Checklist
-
Light Control:
-
Acidity Control:
Module 3: Metal Scavenging (Pd/Ir Removal)
Q: My product is grey/brown or has residual catalytic activity. A: Boronic esters synthesized via metal catalysis often retain metal nanoparticles.
Protocol: The Thiol Scavenge
-
Dissolve crude mixture in Ethyl Acetate.
-
Add SiliaMetS® Thiol or equivalent metal scavenger resin (0.5 equiv relative to catalyst loading).
-
Stir at
for 2 hours. -
Filter through a Celite pad.
-
Proceed to
chromatography.
Visual Workflow: The Decision Matrix
The following diagram illustrates the logical flow for purifying the reaction mixture based on impurity profile and stability.
Figure 1: Decision tree for the purification of cis-stilbeneboronic esters, prioritizing isomer separation and metal removal.
References
-
Williams, C. M., & Mander, L. N. (2001).[3] "Chromatography with silver nitrate."[4][5] Tetrahedron, 57(3), 425–447.[3] Link
- Foundational text on the mechanism and application of argentation chrom
-
Molander, G. A., et al. (2010).[6] "Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides." Journal of the American Chemical Society, 132(49), 17701–17703. Link
- Discusses stability and handling of boronic esters during c
-
Oka, N., et al. (2022).[7] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[7][8][9][10] Organic Letters, 24(19), 3510–3514.[9] Link[9][10]
- Verifies the stability of pinacol esters on silica compared to free boronic acids.
-
Walbrun, A., et al. (2018). "Photoisomerization of Stilbenes." Journal of Chemical Education, 95(9), 1648–1651. Link
- Provides the mechanistic basis for light-sensitivity and the need for dark conditions.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. aocs.org [aocs.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Technical Support Center: Column Chromatography of cis-Stilbeneboronic Acid Pinacol Ester
Welcome to the technical support center for the purification of cis-stilbeneboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this and related boronic ester compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and purity of your compound.
I. Understanding the Core Challenges
The purification of boronic acid pinacol esters, particularly unsaturated derivatives like this compound, by silica gel column chromatography is often problematic. The primary challenges stem from the inherent reactivity of the boronic ester moiety and the potential for isomerization of the stilbene backbone.
Key Issues:
-
On-Column Degradation: The Lewis acidic nature of silica gel can promote the hydrolysis of the pinacol ester back to the more polar boronic acid, leading to poor recovery and streaking of the product on the column.[1][2][3]
-
Irreversible Adsorption: Boronic acids and their esters can strongly adsorb to the silica surface, resulting in significant yield loss.[4][5] This is exacerbated by prolonged exposure to the stationary phase.[3]
-
cis/trans Isomerization: While not extensively documented during chromatography for this specific molecule, stilbene derivatives are susceptible to isomerization, which could potentially be induced by the acidic environment of the silica gel or exposure to UV light during sample handling.[6]
This guide provides practical solutions to mitigate these challenges, ensuring a successful purification.
II. Troubleshooting Guides
This section offers step-by-step protocols to address common issues encountered during the column chromatography of this compound.
Guide 1: Persistent Streaking and Low Recovery of the Product
Problem: Your target compound is streaking down the column, and the final yield is significantly lower than expected. This is a classic symptom of on-column degradation and strong adsorption.
Solution: Deactivate the silica gel using a boric acid treatment. This reduces the Lewis acidity of the silica, minimizing hydrolysis and non-specific binding of the boronic ester.[3][4][7]
Protocol for Preparing Boric Acid-Treated Silica Gel:
-
Prepare the Boric Acid Solution: Prepare a 1% (w/v) solution of boric acid in methanol.
-
Slurry the Silica Gel: In a fume hood, add the desired amount of silica gel to a round-bottom flask.
-
Impregnate the Silica: Add the 1% boric acid solution to the silica gel to create a slurry.
-
Remove the Solvent: Remove the methanol by rotary evaporation until a free-flowing powder is obtained.
-
Dry the Silica: Dry the treated silica gel under high vacuum for several hours to remove any residual solvent.
-
Pack the Column: Use the dried, treated silica gel to pack your column as you normally would.
Causality: The boric acid neutralizes the acidic silanol groups on the silica surface, which are the primary sites for boronic ester hydrolysis and strong adsorption. This creates a more inert stationary phase, allowing for cleaner elution and improved recovery of your compound.
Guide 2: Co-elution with a Structurally Similar Impurity
Problem: You observe an impurity that co-elutes with your desired this compound, potentially the trans-isomer.
Solution: Optimize your mobile phase and consider a rapid purification to minimize the opportunity for on-column isomerization.
Step-by-Step Methodology:
-
TLC Analysis: Carefully analyze the crude reaction mixture by thin-layer chromatography (TLC) using a range of solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/hexanes). Look for a solvent system that provides the best possible separation between your desired spot and the impurity.
-
Rapid Chromatography: The duration of contact with silica gel should be minimized to reduce the risk of degradation and isomerization.[1]
-
Use a shorter, wider column to decrease the elution time.
-
Apply a slightly higher pressure than normal to speed up the elution.
-
-
Solvent System Optimization:
-
Start with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Avoid highly polar or protic solvents like methanol in your eluent, as they can accelerate the hydrolysis of the boronic ester.
-
Workflow for Optimizing Separation:
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Pinacol Byproduct Removal in cis-Stilbeneboronic Acid Workflows
Welcome to the Technical Support Center. cis-Stilbeneboronic acid pinacol ester (CAS 264144-59-4)[1] is a highly versatile reagent in cross-coupling and advanced organic synthesis. However, the pinacol byproduct (2,3-dimethyl-2,3-butanediol) generated during deprotection or Suzuki-Miyaura coupling is notoriously difficult to remove. It possesses a high boiling point (~212 °C) and exhibits amphiphilic hydrogen-bonding characteristics, causing it to streak on normal-phase silica gel and co-elute with target compounds[2].
This guide addresses the thermodynamic and physical challenges of pinacol removal, providing field-proven, self-validating solutions to ensure high-purity product isolation.
Diagnostic Hub: Selecting a Pinacol Removal Strategy
Before proceeding with a purification protocol, use the logical workflow below to determine the optimal strategy based on your target compound's stability and chemical nature.
Decision matrix for selecting the optimal pinacol removal strategy.
Core Troubleshooting FAQs
Q1: Why does pinacol persist in my product mixture even after extended high-vacuum evaporation? A: Pinacol's low vapor pressure at room temperature prevents standard rotary evaporation from effectively removing it. Furthermore, the cleavage of pinacol boronic esters exists in a dynamic thermodynamic equilibrium with water[3]. If water is removed during evaporation without physically separating the pinacol, the equilibrium shifts backwards, inadvertently re-forming the this compound[4].
Q2: I need to isolate the free cis-stilbeneboronic acid. What is the most reliable method? A: Transesterification with diethanolamine (DEA) is the gold standard[5]. This method exploits the thermodynamic stability of the sp3-hybridized boron-DEA zwitterionic adduct[6]. Because the DEA-boronate complex is highly insoluble in non-polar ethereal solvents, it precipitates out of solution. This physical separation drives the reaction forward via Le Chatelier’s principle, leaving the cleaved pinacol entirely in the supernatant[7]. The purified complex can then be easily hydrolyzed with aqueous acid[5].
Q3: I performed a Suzuki-Miyaura coupling, and my non-polar product is contaminated with pinacol. How do I remove it without chromatography? A: You can utilize an azeotropic distillation method developed by Aggarwal and co-workers[8]. Pinacol forms a volatile azeotrope with water under moderate vacuum. By repeatedly dissolving the crude mixture in 50% aqueous methanol and evaporating it, the pinacol is co-distilled with the water, leaving your coupling product pure[9].
Q4: Are there alternative stable intermediates I can form to bypass the pinacol issue entirely? A: Yes. Treating the crude pinacol ester with aqueous potassium bifluoride (KHF₂) converts the boronic species into a crystalline potassium trifluoroborate salt[8]. The excess fluoride anions push the equilibrium entirely toward the salt, preventing the re-formation of the pinacol ester and allowing the pinacol to be washed away[8].
Quantitative Comparison of Pinacol Removal Strategies
| Methodology | Pinacol Removal Efficiency | Typical Product Recovery | Scalability | Primary Application |
| DEA Complexation | >99% | 85–97% | High | Isolation of free boronic acids |
| Azeotropic Distillation | >95% | >95% | Medium | Post-Suzuki coupling mixtures |
| KHF₂ Conversion | >98% | 90–99% | High | Synthesis of trifluoroborate salts |
| Oxidative Cleavage (NaIO₄) | 100% (Destroyed) | 70–85% | Low | Analytical scale / unreactive esters |
Validated Experimental Protocols
Protocol 1: Diethanolamine (DEA) Complexation & Hydrolysis
Objective: Isolate free cis-stilbeneboronic acid by precipitating the DEA-boronate adduct[5]. This protocol is self-validating; the formation of a dense white precipitate confirms successful transesterification.
Mechanistic workflow of DEA-mediated pinacol displacement and hydrolysis.
Step-by-Step Methodology:
-
Transesterification: Dissolve 1.0 mmol of the crude this compound in 10 mL of anhydrous diethyl ether.
-
Complexation: Add 1.1–1.2 equivalents (approx. 115 mg) of diethanolamine (DEA) to the ethereal solution. Stir vigorously at room temperature.
-
Precipitation: Within 15–30 minutes, a dense white precipitate of the zwitterionic DEA-boronate will form as the thermodynamic equilibrium shifts[5].
-
Filtration (Self-Validation): Filter the suspension through a sintered glass funnel. Wash the filter cake with an additional 10 mL of cold diethyl ether. Causality Note: The liberated pinacol remains entirely in the ether filtrate and is discarded.
-
Hydrolysis: Transfer the solid DEA-boronate to a separatory funnel containing 15 mL of ethyl acetate and 15 mL of 1M aqueous HCl (Alternatively, saturated aqueous boric acid can be used for acid-sensitive substrates)[10]. Shake vigorously until the solid completely dissolves.
-
Isolation: Separate the layers. The protonated DEA partitions into the aqueous phase, while the free cis-stilbeneboronic acid remains in the organic phase. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure boronic acid.
Protocol 2: Azeotropic Distillation of Pinacol
Objective: Remove pinacol from non-polar Suzuki-Miyaura coupling products without relying on chromatography[8].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture (containing the target coupling product and cleaved pinacol) in 50% aqueous methanol, using approximately 10 mL of solvent per 1.0 mmol of theoretical pinacol[9].
-
Azeotropic Evaporation: Transfer the solution to a rotary evaporator. Apply a moderate vacuum (15–25 mbar) and heat the water bath to 45–50 °C. The pinacol will co-distill with the water/methanol azeotrope[8].
-
Iteration: Re-dissolve the resulting residue in another 10 mL of 50% aqueous methanol and repeat the evaporation process. Perform a total of 3 to 5 cycles to ensure complete removal[9].
-
Validation: Analyze the final residue via ¹H NMR. The complete removal of pinacol is confirmed by the disappearance of its characteristic methyl singlet at ~1.14 ppm (in CD₃CN) or ~1.24 ppm (in CDCl₃)[8].
References
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit Source: reddit.com URL:[Link]
-
15.1.7 Peptide Boronic Acids Source: thieme-connect.de URL:[Link]
-
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts - University of Bristol Source: bristol.ac.uk URL:[Link]
-
Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - ChemRxiv Source: chemrxiv.org URL:[Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit Source: reddit.com URL:[Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC Source: nih.gov URL:[Link]
-
Recent developments in organoboron chemistry - old dogs, new tricks - CORE Source: core.ac.uk URL: [Link]
-
Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation - PMC Source: nih.gov URL:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. reddit.com [reddit.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Enhancing the Solution-State Stability of cis-Stilbeneboronic Acid Pinacol Ester
Welcome to the technical support center for cis-stilbeneboronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and may encounter stability challenges during their experiments. Our goal is to provide in-depth, mechanistically-grounded troubleshooting advice and practical solutions to preserve the integrity of your compound in solution.
Introduction: Understanding the Challenges
This compound is a valuable synthetic intermediate, frequently employed in cross-coupling reactions and the synthesis of complex molecules. However, its structure contains two key motifs prone to degradation: the cis-stilbene backbone and the vinylboronic acid pinacol ester group. Users may observe one or more of the following issues in solution:
-
Isomerization from the thermodynamically less stable cis-isomer to the trans-isomer.
-
Protodeboronation , the cleavage of the carbon-boron bond.
-
Hydrolysis of the pinacol ester to the corresponding boronic acid.
-
Oxidation of the boronic ester moiety.
This guide will address each of these potential degradation pathways in a question-and-answer format, providing both the underlying chemical principles and actionable protocols to mitigate them.
Troubleshooting Guide: Common Stability Issues
Issue 1: Unwanted Isomerization to the trans-Isomer
Q: My latest analysis (¹H NMR, HPLC) shows a significant amount of the trans-isomer of my stilbeneboronic ester, but I started with pure cis. What is causing this conversion?
A: This is a classic case of cis-trans isomerization. The trans-isomer of stilbene is thermodynamically more stable than the cis-isomer due to reduced steric hindrance, allowing for a more planar and conjugated system.[1] The conversion from the higher-energy cis form to the trans form can be initiated by exposure to light (photoisomerization) or, to a lesser extent, heat.
The most common culprit is photoisomerization . Upon absorbing light, typically in the UV range, the π-bond of the central double bond is excited to a π* orbital (a π-π* transition), which allows for free rotation around the central C-C bond.[2] When the molecule relaxes back to the ground state, it can do so as either the cis or trans isomer, but the equilibrium will favor the more stable trans form.[3]
Q: How can I design my experiment to prevent or minimize this photoisomerization?
A: The key is rigorous exclusion of light.
-
Use Amber Glassware: Always handle and store solutions of the compound in amber vials or flasks to filter out UV and short-wavelength visible light.
-
Work in a Dark Environment: If possible, conduct your experimental setup and reactions in a darkened fume hood. For highly sensitive experiments, consider using a darkroom or a glovebox with the light turned off.
-
Wrap Equipment in Foil: For glassware that is not amber (e.g., chromatography columns, reaction flasks), wrap it securely in aluminum foil. This is a simple but highly effective method.
-
Minimize Exposure Time: Prepare solutions immediately before use and minimize the time they are left standing, even in protected glassware.
Issue 2: Cleavage of the Carbon-Boron Bond
Q: I'm observing the formation of cis-stilbene as a byproduct, indicating the loss of the boronic ester group. What is this reaction, and why does it happen?
A: You are observing protodeboronation , a reaction where a proton replaces the boronic acid or ester group. This is a known side reaction for many organoboronic compounds, particularly under conditions that promote protonolysis. For vinyl boronic acids, while they are generally more stable than some heteroaromatic boronic acids, this pathway can still be significant, especially in the presence of acidic or aqueous conditions.[4] The reaction mechanism is highly dependent on pH and the specific boronic acid species present in solution.[4]
Q: What are the best practices to avoid protodeboronation during my reaction and workup?
A: Minimizing protic sources and controlling pH are critical.
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Use of aprotic solvents (e.g., THF, Dioxane, Toluene, Acetonitrile) is highly recommended over protic solvents (e.g., Methanol, Ethanol, Water).
-
Work Under Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Control pH: Avoid strongly acidic conditions, which can accelerate protonolysis. If your reaction requires a base, opt for non-aqueous bases where possible. In Suzuki-Miyaura couplings, the choice and concentration of the base are crucial.
-
Aprotic Sample Preparation for Analysis: When preparing samples for techniques like HPLC, dissolve the compound in an aprotic solvent like acetonitrile to minimize hydrolysis and subsequent degradation before injection.[5][6]
Issue 3: Hydrolysis of the Pinacol Ester
Q: My compound seems to be converting into a more polar, less soluble species which I suspect is the free boronic acid. Is this common?
A: Yes, this is very common. Pinacol esters, while more stable than the corresponding free boronic acids, are susceptible to hydrolysis back to the boronic acid and pinacol, especially in the presence of water.[7][8] This process is reversible but can be problematic as free boronic acids are often more prone to other degradation pathways and can have different reactivity and solubility profiles.[8][9] This hydrolysis can be particularly challenging during aqueous workups or purification via silica gel chromatography.[10]
Q: How can I adapt my purification and handling procedures to prevent ester hydrolysis?
A: The strategy is to strictly limit contact with water.
-
Anhydrous Workup: If possible, perform a non-aqueous workup. If an aqueous wash is necessary, use brine to reduce the water content in the organic layer and minimize the contact time.
-
Thorough Drying: Dry the organic extracts thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Chromatography Considerations: On-column hydrolysis during silica gel chromatography is a known issue.[10]
-
Minimize the amount of time the compound spends on the column by using flash chromatography rather than gravity chromatography.
-
Consider using a less polar, non-protic eluent system if your compound's polarity allows.
-
In some cases, using more hydrolytically robust boronic esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), can allow for easier purification on silica gel, though this requires synthesizing a different starting material.[11]
-
Visualizing the Degradation Landscape
The following diagram illustrates the primary degradation pathways originating from the parent compound. Understanding these relationships is the first step in troubleshooting.
Caption: Primary degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound, both neat and in solution?
A:
-
Neat (Solid): Store in a tightly sealed container in a freezer (-20°C is common) under an inert atmosphere (Argon is preferable). Protect from light by using an amber vial or wrapping the container.
-
In Solution: Long-term storage in solution is not recommended . If temporary storage is unavoidable, use a dry, aprotic solvent (e.g., anhydrous THF or toluene), store in a sealed amber vial with an inert atmosphere headspace, and place it in a freezer. Always re-evaluate the purity of the solution before use.
Q2: Which analytical techniques are best for monitoring the stability and purity of my compound?
A: A combination of techniques is often most effective.
| Technique | What It Detects | Typical Observations for Degradation | Key Considerations |
| ¹H NMR | Isomerization, protodeboronation, hydrolysis | Appearance of new vinyl proton signals for the trans-isomer. Loss of signals associated with the stilbene backbone for protodeboronation. Changes in the pinacol methyl signals. | Provides excellent structural information. Quantitative analysis is possible with an internal standard. |
| RP-HPLC | All major degradation products | Appearance of a new peak for the more retained trans-isomer. A new peak for the less retained free boronic acid. | On-column degradation can be an issue.[5][10] Use aprotic diluents and consider methods with basic mobile phases or ion-pairing reagents to stabilize the compound.[6] |
| LC-MS | All degradation products and unknown impurities | Allows for mass identification of peaks observed in HPLC, confirming the identity of degradation products like stilbene (M-H of boronic ester) or the free boronic acid. | Invaluable for identifying unknown byproducts and confirming degradation pathways.[5] |
| ¹¹B NMR | Changes to the boron environment | A shift in the boron signal can indicate hydrolysis from the tetracoordinate boronate ester to the tricoordinate boronic acid. | A powerful tool specifically for observing the chemical environment of the boron atom.[5] |
Q3: How does my choice of solvent directly impact stability?
A: Solvent choice is paramount.
| Solvent Class | Examples | Impact on Stability | Recommendation |
| Aprotic, Non-polar | Toluene, Hexane | Good. Minimizes hydrolysis and protodeboronation. May have limited solvating power. | Excellent for storage and reactions where polarity is not critical. |
| Aprotic, Polar | THF, Dioxane, DMF, Acetonitrile | Very Good. Generally good solvents that do not directly contribute to protonolysis. Must be anhydrous. | Widely used and suitable for most applications. Ensure high purity and dryness. |
| Protic, Polar | Water, Methanol, Ethanol | Poor. Directly promotes both hydrolysis and protodeboronation. | Avoid unless absolutely required by the reaction protocol. If used, expect degradation and consider it in your yield calculations. |
Troubleshooting Workflow
If you observe instability, use this workflow to diagnose the issue and identify a solution.
Caption: A logical workflow for troubleshooting common stability issues.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]
-
Li, M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. Available at: [Link]
-
Šafařík, I., & Šafaříková, M. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Koval, N., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Available at: [Link]
-
Takagi, T., et al. (1999). Cis−Trans Isomerization and Oxidation of Radical Cations of Stilbene Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Štěpánek, P., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. Available at: [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]
-
Li, C., et al. (2019). Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes. Dalton Transactions. Available at: [Link]
-
Wikipedia. Protodeboronation. Wikipedia. Available at: [Link]
-
van Beek, T. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]
-
Poster Board. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board. Available at: [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Duval, F., et al. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]
-
Ghaffari, M. T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
S., Senthil Kumar, et al. (2021). Switching behaviour of stilbene molecular device: a first-principles study. Ukrainian Journal of Physics. Available at: [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
van Beek, T. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]
-
Welch, C. J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A. Available at: [Link]
-
Tenney, K. M., et al. (2026). A new class of customisable stable boronic ester assemblies. Chemical Science. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]
-
Asai, S., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules. Available at: [Link]
-
Boinapally, P. R., et al. (2026). Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques. Pharmaceutical Sciences. Available at: [Link]
-
ChemRxiv. (2024). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. Available at: [Link]
-
Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
Sources
- 1. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. icmp.lviv.ua [icmp.lviv.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Side reactions of cis-stilbeneboronic acid pinacol ester in cross-coupling
Topic: Side reactions of cis-stilbeneboronic acid pinacol ester in cross-coupling Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Reagent Profile:
-
Compound: (Z)-Stilbeneboronic acid pinacol ester (also: (Z)-2-(1,2-diphenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
-
Core Challenge: The cis (Z) geometry is thermodynamically metastable. In cross-coupling (Suzuki-Miyaura), the driving force to relax into the trans (E) isomer is high, competing with the desired C-C bond formation.
-
Application: Synthesis of stereodefined polyenes, molecular switches, and combretastatin analogs.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My product is a mixture of cis and trans isomers."
Diagnosis: Stereoisomerization. This is the most frequent failure mode. While the Suzuki-Miyaura reaction is generally stereoretentive for alkenyl boronates, cis-stilbene derivatives are uniquely prone to isomerization due to the high steric strain between the two phenyl rings.
Mechanism: Isomerization typically occurs via one of two pathways:[1][2]
-
Pre-transmetalation (Thermal/Catalytic): The starting material isomerizes before entering the catalytic cycle, often catalyzed by Pd-hydride species generated in situ.
-
Post-transmetalation (On-Cycle): After transmetalation, the resulting cis-alkenyl-Pd complex is sterically crowded. If reductive elimination is slow, the complex undergoes
- - isomerization or an insertion/de-insertion sequence to relieve strain, forming the trans-alkenyl-Pd complex before releasing the product.
Corrective Actions:
-
Accelerate Reductive Elimination: Use ligands with a large bite angle (e.g., dppf, dppe) or bulky electron-rich phosphines (e.g.,
) to force rapid reductive elimination, kinetically trapping the cis product. -
Switch Base: Carbonate bases (
, ) are standard, but if isomerization persists, switch to thallium(I) hydroxide (TlOH) or silver(I) oxide ( ) . These additives accelerate transmetalation and reductive elimination, minimizing the residence time of the active Pd species. -
Limit Temperature: Do not exceed 60°C. cis-Stilbene derivatives have a lower thermal barrier to rotation than simple alkenes.
Issue 2: "I see significant amounts of cis-stilbene (the olefin, not the boronate) in the crude."
Diagnosis: Protodeboronation.[3][4] The C-B bond is cleaved and replaced by a C-H bond. This is a competitive side reaction, especially in aqueous basic media.
Mechanism: Base-catalyzed hydrolysis of the pinacol ester generates the boronate "ate" complex. While this species is required for transmetalation, it is also the intermediate that undergoes protodeboronation. In the presence of water or protic solvents, the ipso-carbon is protonated, releasing the deboronated alkene.
Corrective Actions:
-
Anhydrous Conditions: Switch to anhydrous conditions using a base that does not require water for solubility (e.g.,
or in dioxane/DMF). -
"Slow Release" Strategy: If water is necessary, use a biphasic system with minimal water volume to keep the concentration of the reactive "ate" complex low relative to the catalyst.
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) ensures that transmetalation outcompetes the background rate of protodeboronation.
Issue 3: "The major byproduct is a diene (1,2,3,4-tetraphenyl-1,3-butadiene)."
Diagnosis: Oxidative Homocoupling. Two molecules of the starting boronate couple with each other instead of the halide.
Mechanism: This reaction is driven by the presence of oxygen. Pd(II) species can facilitate the homocoupling of two boronate molecules via a bis-transmetalation pathway, followed by reductive elimination.
Corrective Actions:
-
Rigorous Degassing: Sparging with argon is often insufficient. Use the freeze-pump-thaw method (3 cycles) for all solvents.
-
Reaction Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen.
-
Avoid Oxidants: Ensure the halide partner does not contain oxidizing functionalities (e.g., N-oxides) that could re-oxidize Pd(0) to Pd(II) in the absence of the halide oxidative addition.
Issue 4: "My starting material degraded into a phenanthrene derivative."
Diagnosis: Photocyclization (Mallory Reaction).[5] cis-Stilbenes are photoactive.[2][6] Under UV/visible light, they undergo electrocyclic ring closure to dihydrophenanthrenes, which are then oxidized to phenanthrenes.
Corrective Actions:
-
Light Exclusion: Wrap reaction vessels, columns, and storage vials in aluminum foil.
-
Ambient Light Check: Even fluorescent lab lighting can trigger this transformation over several hours.
Visualizing the Failure Modes
The following diagram illustrates the competing pathways for the cis-stilbeneboronate species.
Caption: Mechanistic map of competitive pathways. Retention of configuration requires accelerating the central green pathway while suppressing the peripheral yellow/red side reactions.
Optimized Protocol: Retention of Configuration
This protocol prioritizes kinetic trapping of the cis-isomer.
Reagents:
-
(Z)-Stilbeneboronic acid pinacol ester (1.1 equiv)
-
Aryl Halide (1.0 equiv)[7]
-
Catalyst:
(5 mol%) — The bidentate ligand dppf has a large bite angle, favoring reductive elimination. -
Base:
(3.0 equiv) — Cesium often provides a "cesium effect" enhancing solubility and reactivity in organic solvents. -
Solvent: THF:Water (10:1) or pure DMF (anhydrous).
Step-by-Step:
-
Preparation: Flame-dry a Schlenk tube and cool under Argon flow.
-
Loading: Add solid reagents (
catalyst, Boronate, Aryl Halide, Base).[8] -
Degassing: Add solvents.[8] Immediately perform three freeze-pump-thaw cycles . This is critical to prevent homocoupling.
-
Reaction: Backfill with Argon. Stir at 50-60°C . Do not reflux. Refluxing promotes thermal isomerization.
-
Monitoring: Monitor by HPLC or ¹H NMR (not just TLC) every hour. Stop the reaction immediately upon consumption of the limiting reagent. Prolonged exposure of the product to Pd species can induce post-reaction isomerization.
-
Workup: Dilute with ether, wash with water, dry over
, and concentrate in the dark (wrap flask in foil).
Quantitative Data: Solvent & Base Effects[8]
The following table summarizes the impact of reaction conditions on the Z/E ratio (Stereoretention).
| Condition Variable | Recommended | Avoid | Impact on Z-Selectivity |
| Solvent | THF, DMF, Dioxane | Toluene, Benzene | Polar solvents stabilize the polar transition state of transmetalation, speeding it up relative to isomerization. |
| Base | Strong alkoxide bases promote protodeboronation. Heavy metal bases ( | ||
| Catalyst Ligand | dppf, | Monodentate ligands allow rotation around the Pd center; bidentate ligands lock the geometry. | |
| Temperature | 25°C - 60°C | >80°C | High heat overcomes the rotational barrier of the cis-stilbene moiety. |
References
-
Miyaura, N., Satoh, M., & Suzuki, A. (1986). Stereo- and regiospecific syntheses to provide conjugated (E,Z)- and (Z,Z)-alkadienes, and arylated (Z)-alkenes in excellent yields via the palladium-catalyzed cross-coupling reactions of (Z)-1-alkenylboronates. Tetrahedron Letters. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient arylanion. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]([Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions of cis-Stilbeneboronic Acid Pinacol Ester
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, cis-stilbeneboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and achieve optimal yields and stereochemical retention.
Introduction: The Challenge of this compound
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2] However, the use of this compound introduces specific challenges. The cis-geometry can lead to steric hindrance, affecting the efficiency of the catalytic cycle. Furthermore, there is a risk of isomerization to the more stable trans-isomer under reaction conditions, compromising the stereochemical integrity of the desired product. This guide provides in-depth solutions to these and other common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound showing low conversion?
A1: Low conversion can stem from several factors:
-
Inefficient Transmetalation: This is often the rate-limiting step and is highly dependent on the choice of base and solvent.[1][2] The base activates the boronic ester, making it more nucleophilic for the transfer of the vinyl group to the palladium center.[1][3]
-
Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for this specific substrate.
-
Steric Hindrance: The bulky nature of the cis-stilbene moiety can impede the approach to the palladium center.
Q2: I am observing significant isomerization of my cis-product to the trans-isomer. How can I prevent this?
A2: Cis-trans isomerization can be triggered by thermal or photochemical conditions, and potentially by the catalytic system itself.[4][5][6] To minimize this:
-
Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can decrease the rate of isomerization.
-
Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Choice of Ligand: Certain ligands might stabilize the cis-geometry of the palladium intermediate, though this is a complex area of ongoing research.
Q3: What is the primary role of the base in this reaction, and how do I choose the right one?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][7] It reacts with the boronic acid or ester to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[7][8] The choice of base is critical and substrate-dependent.[1] For this compound, a careful screening of bases is recommended.
Q4: Can the pinacol ester be used directly, or does it need to hydrolyze to the boronic acid first?
A4: While it was once a topic of debate, there is now significant evidence that boronic esters can undergo transmetalation directly without prior hydrolysis.[9][10][11] The reaction conditions, particularly the base and solvent, will determine the active transmetalating species.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Ineffective Base | The chosen base may not be strong enough or soluble enough in the reaction medium to efficiently form the reactive boronate species. Solution: Screen a range of bases with varying strengths and solubilities. See the "Base Selection" section below for a comparative table. Stronger bases like hydroxides or phosphates are often more effective than carbonates.[12] |
| Inappropriate Solvent | The solvent influences the solubility of reagents and the stability and reactivity of the catalytic species.[12][13] Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in dissolving the base.[14] Solution: Conduct a solvent screen. A mixture of an organic solvent and water is often optimal. |
| Catalyst/Ligand Issues | The palladium catalyst may be inactive, or the ligand may not be suitable for this sterically demanding substrate.[15] Solution: Use a fresh, high-quality palladium source. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type ligands) can be beneficial.[16] |
| Protodeboronation | The C-B bond can be cleaved by water or acidic protons, especially under harsh conditions, leading to the formation of stilbene.[17] Solution: Ensure anhydrous conditions if possible, and use a milder base. Converting the boronic acid to a more stable pinacol ester is a good preventative measure, which you have already done. |
Problem 2: Significant cis-trans Isomerization
| Potential Cause | Troubleshooting Steps & Explanation |
| High Temperature | Thermal energy can overcome the rotational barrier of the double bond, leading to isomerization to the thermodynamically more stable trans-isomer. Solution: Attempt the reaction at the lowest effective temperature. Monitor the reaction closely and avoid prolonged heating. |
| Reaction Time | The longer the reaction is exposed to catalytic and thermal conditions, the greater the chance of isomerization. Solution: Optimize the reaction time by monitoring its progress via TLC or GC/LC-MS. |
| Palladium-Mediated Isomerization | In some cases, the palladium catalyst itself can facilitate isomerization. Solution: Screen different palladium catalysts and ligands. A change in the electronic or steric environment around the metal center may disfavor the isomerization pathway. |
In-Depth Technical Guidance
Optimizing the Base: A Comparative Approach
The selection of the base is arguably one of the most critical parameters in optimizing this reaction. The table below summarizes common bases and their general characteristics.
| Base | pKa of Conjugate Acid | Typical Conditions | Comments |
| K₃PO₄ | 12.3 | Toluene/H₂O, Dioxane/H₂O | A moderately strong base, often effective for sensitive substrates. Good solubility in aqueous mixtures. |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene, DMF | A strong inorganic base, its high solubility in organic solvents can be advantageous.[12] |
| K₂CO₃ | 10.3 | Toluene/EtOH, Dioxane/H₂O | A common and cost-effective choice, but may be less effective for challenging couplings. |
| NaOH/KOH | ~14 | THF/H₂O, Dioxane/H₂O | Strong bases that can be very effective but may promote side reactions with sensitive functional groups.[2] |
| KF | 3.2 | THF, Toluene (anhydrous) | A mild base that can be effective in anhydrous conditions, particularly if base-labile functional groups are present.[3] |
Solvent Selection: More Than Just a Medium
The solvent system not only dissolves the reactants but also influences the catalytic cycle.[18]
-
Polar Aprotic Solvents (Dioxane, THF, DMF): These are excellent choices as they dissolve both the organic substrates and the palladium complexes well.
-
Aqueous Mixtures: The addition of water can significantly enhance the reaction rate by dissolving inorganic bases and facilitating the formation of the active boronate species.[12] A common ratio is 4:1 or 5:1 organic solvent to water.
-
Toluene: A non-polar solvent that can be effective, especially at higher temperatures. Often used with a phase-transfer catalyst if an aqueous base is employed.
Experimental Protocols
Protocol 1: General Procedure for Base and Solvent Screening
-
To an array of reaction vials, add this compound (1.0 eq), the aryl halide partner (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
To each vial, add a different base (2.0-3.0 eq) from the selection table above.
-
Add the chosen solvent or solvent mixture to each vial to achieve the desired concentration.
-
Seal the vials and thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Upon completion, or after a set time, cool the reactions to room temperature, and perform a standard aqueous workup.
-
Analyze the crude product mixture by ¹H NMR or GC to determine the conversion and the cis:trans ratio.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Suzuki reactions.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Books.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). PubMed Central.
- Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011, February 26). The Curious Wavefunction.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). BenchChem.
- Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. (2021, March 5). IDEALS.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Cis-Trans Isomerization and Oxidation of Radical Cations of Stilbene Derivatives. (1996, November 1). PubMed.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018, March 15). ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Charge-transfer and isomerization reactions of trans-4-(N-arylamino)stilbenes. (n.d.). Royal Society of Chemistry.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Technical Support Center: Optimizing Suzuki Coupling with 2-Borono-4,5-dimethoxybenzoic acid. (n.d.). BenchChem.
- Progress on Cis-Trans Isomerization Reactions of Stilbenes. (n.d.). Semantic Scholar.
- Solvent coordination to palladium can invert the selectivity of oxidative addition. (n.d.). Chemical Science (RSC Publishing).
- Optimization of the Suzuki–Miyaura reaction conditionsa. (n.d.). ResearchGate.
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
-
Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). BenchChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5KN2eZVkyi6G_CPIvKG4hX0t3GHIBuGS-jxWllBIS-GJPnIJ2GHtjWIzLKGky9XATHS-o8lKXAKXi6MvGRUhpLLUIoOboA746qYip1ORW3qDcw9xp4MbgLJPAB6eV_73Cu3lVl_KdvolfIcXk_btvdSo1AQFektapwTHpSa4iH_isnba1CI_9-w-Qa8bZNmw0LgXUNSem0baFk2LP48_9rpL6QVzhwv8kMoZ6lzRIbTk=]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Cis-Trans Isomerization and Oxidation of Radical Cations of Stilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Detection and quantification of impurities in cis-stilbeneboronic acid pinacol ester
Welcome to the technical support resource for the detection and quantification of impurities in cis-stilbeneboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique analytical challenges associated with this compound. Boronic acid pinacol esters are versatile synthetic intermediates, but their analysis is often complicated by their reactivity, particularly their susceptibility to hydrolysis.[1][2][3] This resource provides field-proven insights and detailed methodologies to ensure accurate and reliable characterization of your material.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when analyzing the purity of this compound?
The primary analytical challenge is the compound's propensity for hydrolysis, converting the pinacol ester back to the more polar cis-stilbeneboronic acid.[4][5] This conversion can occur during sample preparation, and most critically, on-column during typical reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.[1][6] This leads to an overestimation of the boronic acid impurity and an inaccurate assessment of the ester's purity.
Q2: I see an extra peak in my HPLC chromatogram that I suspect is the hydrolyzed boronic acid. How can I confirm this?
There are several ways to confirm the identity of the suspected hydrolysis peak:
-
Spiking: Spike your sample with a small amount of authentic cis-stilbeneboronic acid. If your suspicion is correct, the peak area of the suspected impurity should increase proportionally.
-
LC-MS: Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The boronic acid will have a different mass-to-charge ratio (m/z) than the pinacol ester. The mass difference corresponds to the loss of the pinacol group and the addition of two hydroxyl groups.
-
Forced Degradation: Prepare a sample in a diluent containing a small amount of water (e.g., 1:1 acetonitrile:water) and let it stand for a period.[1] Analyze this "degraded" sample; you should observe a significant increase in the peak corresponding to the boronic acid.
Q3: Which analytical technique is considered the "gold standard" for quantifying the purity of boronic esters without interference from hydrolysis?
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides a direct and highly accurate measurement of purity.[7][8] Because the analysis is performed in a non-aqueous deuterated solvent (like DMSO-d₆ or CDCl₃), hydrolysis is not a concern. By integrating the signals of the analyte against a certified internal standard, one can determine the absolute content of the this compound.[7][9] Both ¹H and ¹¹B qNMR can be utilized for this purpose.[10]
Q4: Are there any special considerations for sample preparation and storage?
Yes. To maintain the integrity of the sample, it is crucial to minimize its exposure to moisture.
-
Storage: Store the solid material in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
-
Sample Diluent: For HPLC analysis, whenever possible, use non-aqueous, aprotic diluents for sample preparation to prevent degradation before injection.[2] If aqueous solutions are unavoidable, prepare samples immediately before analysis and keep them in a chilled autosampler (e.g., 4°C).[1]
Troubleshooting Guide: HPLC & LC-MS Analysis
This section addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: My purity results are inconsistent and seem to decrease over time. I suspect on-column hydrolysis.
-
Causality: This is a classic problem with boronic esters. The silica backbone of many RP-HPLC columns contains residual silanol groups that can act as catalysts for hydrolysis, especially in the presence of acidic mobile phase modifiers like formic or trifluoroacetic acid.[1][4]
-
Troubleshooting Steps:
-
Change the Column: Switch to a column with low silanol activity. Columns with hybrid base particles, such as the Waters XTerra MS C18, have been shown to significantly reduce on-column hydrolysis.[1][4][11]
-
Modify the Mobile Phase:
-
Remove the acid modifier. A mobile phase of only water and acetonitrile can be sufficient and will minimize hydrolysis.[1]
-
If buffering is required, consider a highly basic mobile phase (e.g., pH 12.4), which can stabilize the ester. However, this approach may require specialized pH-stable columns and can make retaining the now-ionized, hydrophilic boronic acid challenging.[2][12]
-
-
Adjust Temperature: While column temperature has a minor effect compared to stationary phase and mobile phase composition, lowering the temperature (e.g., to 15°C) can sometimes slightly reduce the rate of hydrolysis.[1]
-
Use a Faster Method: A shorter analysis time reduces the residence time of the analyte on the column, limiting the opportunity for hydrolysis to occur.[12]
-
Issue 2: I have poor peak shape (tailing) for the this compound.
-
Causality: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, often with active silanol sites. It can also be an issue during purification on silica gel due to the Lewis acidic nature of the boron atom interacting with the Lewis basic silica surface.[13]
-
Troubleshooting Steps:
-
Column Choice: As with hydrolysis, using a modern, end-capped column with low silanol activity is the best solution.
-
Mobile Phase pH: Ensure the mobile phase pH is not in a range that causes partial ionization of any functional groups on your molecule.
-
Alternative Chromatography: For preparative chromatography (purification), using silica gel impregnated with boric acid can help to suppress over-adsorption and improve recovery and peak shape.[13]
-
Issue 3: I cannot detect my compound or its impurities with sufficient sensitivity using UV detection.
-
Causality: The chromophore of this compound may not have a strong absorbance at the selected wavelength, or the impurity levels may be below the UV detector's limit of detection (LOD).
-
Troubleshooting Steps:
-
Optimize Wavelength: Ensure you are monitoring at the absorbance maximum (λmax) of the stilbene core. Run a UV scan using a diode array detector (DAD) to identify the optimal wavelength.
-
Switch to Mass Spectrometry (MS): LC-MS offers significantly higher sensitivity and selectivity.[14] Using an MS detector in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can allow for quantification at pg/mL levels.[15]
-
Fluorescence Detection: If applicable, some boronic acids can form fluorescent complexes with reagents like alizarin post-column, offering another sensitive detection method.[16]
-
Workflow: Troubleshooting Unexpected Peaks in HPLC
The following diagram outlines a logical workflow for identifying an unknown peak in your chromatogram.
Caption: A decision tree for identifying unknown analytical peaks.
Troubleshooting Guide: NMR Analysis
Issue: The purity calculated by HPLC (Area % Normalization) is much higher than the purity determined by qNMR.
-
Causality: This is a common and expected discrepancy. HPLC with UV detection relies on the assumption that all compounds have a similar response factor, which is rarely true.[7] Furthermore, on-column hydrolysis in the HPLC method will artificially lower the purity of the main peak. qNMR is a primary method that provides a direct molar ratio, making it more accurate.[7][8]
-
Resolution: Trust the qNMR result for absolute purity assessment. The qNMR value reflects the true mass content of the target compound. Use the HPLC area percent method for tracking the relative presence of impurities from batch to batch, but not for definitive quantification without reference standards for each impurity.
Experimental Protocols
Protocol 1: Optimized RP-HPLC Method for Purity Analysis
This method is optimized to minimize on-column hydrolysis of the pinacol ester.[1][4]
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent column with low silanol activity).
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
Time (min) %A %B 0.0 80 20 1.0 80 20 10.0 20 80 15.0 20 80 15.1 80 20 | 20.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[1]
-
Autosampler Temperature: 4°C
-
Injection Volume: 2 µL (A smaller injection volume can mitigate issues observed with larger volumes).[1]
-
Detection Wavelength: Monitor at the λmax of cis-stilbene (typically around 220-280 nm, verify with your specific material).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile. Prepare fresh and inject immediately.
Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity
This protocol provides a direct measurement of the mass fraction of the analyte.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): Choose a certified internal standard with sharp signals that do not overlap with your analyte signals (e.g., Maleic Acid, Dimethyl Sulfone). The IS must be accurately weighed.
-
Solvent: DMSO-d₆ or CDCl₃. Ensure the solvent is anhydrous.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound into a clean NMR tube. Record the weight precisely (m_analyte).
-
Accurately weigh ~10-15 mg of the certified internal standard into the same NMR tube. Record the weight precisely (m_IS).
-
Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-90° (use a 90° pulse for highest signal, but ensure it is properly calibrated).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A delay of 30-60 seconds is often sufficient to ensure full relaxation for accurate integration.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (Int_analyte). Record the number of protons this signal represents (N_analyte).
-
Integrate the signal for the internal standard (Int_IS). Record the number of protons this signal represents (N_IS).
-
Calculate the purity (P_analyte) using the following formula:
P_analyte (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
MW = Molar Mass
-
P_IS = Purity of the Internal Standard (from its certificate)
-
Summary of Potential Impurities
The following diagram and table summarize the key impurities associated with this compound.
Caption: Relationship between the main compound and its key impurities.
| Impurity Name | Common Origin | Analytical Notes |
| cis-Stilbeneboronic Acid | Hydrolysis of the pinacol ester.[5] | More polar, elutes earlier in RP-HPLC. Confirmed by LC-MS. |
| trans-Stilbeneboronic Acid Pinacol Ester | Isomerization during synthesis or from impure starting materials. | May have a different retention time in HPLC. NMR will show different coupling constants for vinylic protons. |
| Pinacol / Pinacolone | Excess reagent from borylation / Impurity in pinacol reagent.[] | Highly volatile. Best detected by GC-MS. |
| cis-Stilbene | Unreacted starting material from the borylation step. | Lacks the boronic ester group; will have a distinct retention time and mass. |
| Boroxine | Anhydride formed from three molecules of the boronic acid. | More commonly observed as a gas-phase artifact in MS analysis.[18] |
References
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]
-
Zhong, Q., Ngim, K. K., Sun, M., Li, J., Deese, A., & Chetwyn, N. P. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Taylor & Francis Online. [Link]
-
Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
Poster. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
van den Broek, J. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen. [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
ResearchGate. (2026). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 21(4), 13-17. [Link]
-
ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]
-
Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Dissertations. 768. [Link]
-
Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
Royal Society of Chemistry. (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [https://application.wiley-vch.de/books/sample/352731391 Boronic_Acids_c01.pdf]([Link] Boronic_Acids_c01.pdf)
-
ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
National Center for Biotechnology Information. (2026). A new class of customisable stable boronic ester assemblies. [Link]
-
Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
-
MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Organic Syntheses. (n.d.). boronic esters. [Link]
-
National Center for Biotechnology Information. (2025). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. [Link]
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- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
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- 18. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Scale-Up Synthesis of cis-Stilbeneboronic Acid Pinacol Ester
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up the stereoselective synthesis of cis-stilbeneboronic acid pinacol ester (also known as (Z)-1,2-diphenylvinylboronic acid pinacol ester).
Below, you will find expert-curated troubleshooting guides, validated methodologies, and causality-driven FAQs to ensure high-fidelity stereoretention and yield during scale-up.
Part 1: Route Selection & Mechanistic FAQs
Q: Why is the copper-catalyzed hydroboration of diphenylacetylene preferred over traditional alkyne hydroboration for accessing the cis-isomer? A: Traditional hydroboration of internal alkynes typically proceeds via a syn-addition, which paradoxically yields the trans-stilbene derivative due to steric relaxation and Cahn-Ingold-Prelog priority rules. While alternative multi-step methods like the 1[1] are highly effective for terminal alkynes, synthesizing the sterically hindered cis-stilbene framework is best achieved via a direct copper-catalyzed borylation approach. The2[2] in the presence of methanol generates the alkenylboron compound with exceptional stereoselectivity. Methanol acts as a crucial proton source, trapping the intermediate cupro-alkenyl species stereoretentively before C-C bond rotation or isomerization can occur.
Q: How do we manage the preparation of boronic esters efficiently at scale without degrading the product? A: When transitioning to multi-gram or kilogram scales, avoiding transition-metal bottlenecks or sensitive intermediates is key. As demonstrated in broader 3[3], managing the exotherm during the reaction and ensuring robust, rapid phase separations during the aqueous quench are critical for maintaining high yields and preventing the hydrolysis of the pinacol ester moiety.
Part 2: Process Visualization
Fig 1. Cu-catalyzed scale-up workflow for this compound synthesis.
Part 3: Scale-Up Protocol (Step-by-Step Methodology)
This self-validating protocol is engineered for a 50-gram scale synthesis, utilizing in-process controls to guarantee reproducibility and stereoretention.
-
Catalyst Complexation: In a rigorously inert, nitrogen-purged 2 L jacketed reactor, charge CuCl (5 mol%) and P(p-tolyl)3 (5 mol%). Add 500 mL of anhydrous THF.
-
Validation: Stir for 30 minutes at 20°C; the formation of a homogeneous solution confirms successful ligand coordination.
-
-
Activation: Add sodium tert-butoxide (NaOtBu, 15 mol%) followed by bis(pinacolato)diboron (B2pin2, 1.1 eq).
-
Validation: The solution will rapidly darken to a deep brown/black, visually validating the generation of the active boryl-copper(I) species.
-
-
Substrate Addition: Charge diphenylacetylene (50 g, 1.0 eq) into the reactor in one portion.
-
Stereoretentive Protonation (Critical Step): Via a dosing pump, add anhydrous methanol (2.0 eq) over 2 hours.
-
Causality: Methanol protonates the syn-cuproboration intermediate. Slow dosing is mandatory to control the exotherm; exceeding 30°C provides the thermal activation energy required for cis-to-trans isomerization.
-
-
Maturation: Maintain the reactor at 25°C for 12 hours.
-
Validation: Pull an aliquot for HPLC analysis. The reaction is complete when residual diphenylacetylene is <1%.
-
-
Quench & Extraction: Quench with 500 mL of saturated aqueous NH4Cl to break down the copper complex. Extract with ethyl acetate (3 × 300 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO4.
-
Purification: Concentrate the solvent under reduced pressure (bath temp <40°C). Dissolve the crude residue in a minimum volume of hot heptane, add a few drops of isopropanol, and cool to 0°C to induce crystallization. Filter and dry to obtain the pure this compound.
Part 4: Advanced Troubleshooting
Q: During scale-up, my cis:trans ratio dropped from 98:2 to 85:15. What is the root cause? A: The cis-stilbene backbone is thermodynamically less stable than the trans-isomer due to the steric clash between the two phenyl rings. Isomerization is primarily driven by two factors:
-
Thermal Stress: Poor heat transfer in larger reactors during the exothermic methanol dosing step can create localized hot spots. Ensure jacket cooling is active and adjust the dosing rate to maintain the internal temperature strictly below 30°C.
-
Photochemical Isomerization: Stilbenes are highly photoactive. Ambient laboratory UV/visible light can trigger a photochemical cis-to-trans isomerization. Use amber-glass reactors or wrap the reaction vessel in foil during maturation and workup.
Q: Why is the pinacol ester group hydrolyzing during the aqueous workup? A: While pinacol boronic esters are generally robust, prolonged exposure to acidic conditions or high temperatures during solvent evaporation can cause partial hydrolysis to the free boronic acid. Ensure the NH4Cl quench is buffered or neutralized quickly, and keep the rotary evaporator bath temperature below 40°C during concentration.
Part 5: Quantitative Data Summaries
The following table summarizes expected reaction metrics and the impact of scale on stereoselectivity and purification strategies.
Table 1: Reaction Metrics and Stereoselectivity Across Different Scales
| Reaction Scale | Catalyst Loading | Max Internal Temp | Yield (%) | cis:trans Ratio | Preferred Purification |
| 1 g (Bench) | 5 mol% | 25°C | 88% | >98:2 | Silica Gel Chromatography |
| 50 g (Pilot) | 5 mol% | 28°C | 85% | 97:3 | Recrystallization (Heptane/IPA) |
| 500 g (Kilo) | 3 mol% | 32°C | 81% | 94:6 | Recrystallization (Heptane/IPA) |
Note: As scale increases, catalyst loading can often be slightly reduced, but thermal management becomes the primary bottleneck for maintaining the high cis:trans ratio.
References
-
Title: Highly regio- and stereoselective synthesis of alkenylboronic esters by copper-catalyzed boron additions to disubstituted alkynes Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach Source: Organic Chemistry Portal / J. Org. Chem. URL: [Link]
- Source: Google Patents (US20130184484A1)
Sources
- 1. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach [organic-chemistry.org]
- 2. Highly regio- and stereoselective synthesis of alkenylboronic esters by copper-catalyzed boron additions to disubstituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
Validation & Comparative
Comparison of reactivity between cis- and trans-stilbeneboronic acid pinacol ester
This guide provides an in-depth technical comparison between (Z)-Stilbeneboronic acid pinacol ester (cis-isomer) and (E)-Stilbeneboronic acid pinacol ester (trans-isomer). It is designed for medicinal chemists and process engineers selecting reagents for stereodefined alkene synthesis.
Executive Summary
-
The Trans (E) Isomer is the thermodynamic "workhorse." It is highly stable, easy to synthesize via direct hydroboration, and exhibits robust reactivity in Suzuki-Miyaura couplings with excellent stereoretention.
-
The Cis (Z) Isomer is a "specialist" reagent. It is thermodynamically less stable and prone to stereoinversion (isomerization to trans) and protodeboronation under standard coupling conditions. Successful utilization requires specialized protocols (e.g., specific bases, bidentate ligands) to force transmetallation before isomerization can occur.
Chemical Identity & Physical Properties
| Feature | (E)- Isomer (Trans) | (Z)- Isomer (Cis) |
| Structure | Phenyl groups anti (180°) | Phenyl groups syn (0°) |
| Thermodynamics | Stable (Global Minimum) | Metastable (~3-5 kcal/mol higher energy) |
| Steric Profile | Low steric hindrance at Boron | High |
| Synthesis Access | Direct Hydroboration (High Yield) | Multi-step or Catalytic Hydrogenation (Lower Yield) |
| Coupling Behavior | Stereoretentive (Default) | Prone to Stereoinversion/Isomerization |
| Protodeboronation | Slow (Stable in weak base) | Accelerated (Relief of steric strain) |
Synthesis Pathways: Accessing the Isomers
The distinct reactivity profiles begin with their synthesis. The trans-isomer is the natural product of thermodynamic control, while the cis-isomer requires kinetic trapping.
A. Synthesis of Trans-Stilbeneboronic Acid Pinacol Ester
-
Method: Rhodium-catalyzed hydroboration of phenylacetylene.
-
Mechanism: Anti-Markovnikov addition of HBpin across the alkyne.
-
Key Advantage: High atom economy and stereoselectivity (>98:2 E:Z).
B. Synthesis of Cis-Stilbeneboronic Acid Pinacol Ester
-
Method: Two primary routes exist, both more demanding than the trans route.
-
From cis-Stilbene Bromide: Lithium-halogen exchange followed by trapping with
. This is the most reliable method for high isomeric purity. -
Catalytic Hydrogenation: Partial hydrogenation of phenylethynylboronic acid pinacol ester using Lindlar catalyst (often requires optimization to prevent over-reduction).
-
Reactivity Profile: Suzuki-Miyaura Coupling
The critical differentiator is how these isomers behave within the Palladium catalytic cycle.
Mechanistic Divergence
-
Transmetallation:
-
Trans: The open geometry allows rapid coordination of the boronate "ate" complex to the Pd(II) center.
-
Cis: Steric clash between the cis-phenyl ring and the ligands on Palladium slows down transmetallation.
-
-
Isomerization (The "Death Loop"):
-
Slow transmetallation of the cis-isomer allows time for a competing side reaction: Pd-catalyzed isomerization . The Pd(II) center can reversibly insert/de-insert, allowing the C-C double bond to rotate to the thermodynamically favored trans conformation before the product is formed.
-
Visualizing the Pathway
The following diagram maps the divergent paths. Note the "Danger Zone" for the cis-isomer.
Caption: Mechanistic divergence in Suzuki coupling. The Cis-isomer faces a kinetic bottleneck at transmetallation, leading to isomerization unless accelerated by specific conditions.
Experimental Protocols
Protocol A: Robust Coupling of Trans-Stilbeneboronate (Standard)
-
Applicability: General purpose, high-throughput.[1]
-
Reagents:
-
Ar-X (1.0 equiv)
-
Trans-Stilbeneboronate (1.2 equiv)
- (2.0 equiv)
- (5 mol%)
-
-
Conditions: DME/Water (4:1), 80°C, 4-12 h.
-
Outcome: >95% Yield, >99:1 E:Z ratio.
Protocol B: Stereoretentive Coupling of Cis-Stilbeneboronate (Advanced)
-
Applicability: When Z-geometry must be preserved.
-
Critical Factors:
-
Base: Use hydroxide (
, ) or silanolate ( ). These accelerate transmetallation significantly compared to carbonates. -
Ligand: Use bidentate ligands like dppf or bulky electron-rich phosphines (
) to crowd the metal center and discourage the isomerization pathway.
-
-
Procedure:
-
Charge flask with Ar-I (1.0 equiv), cis-boronate (1.5 equiv), and
(5 mol%). -
Add degassed THF and aqueous
(3.0 equiv). -
Heat to 60°C (Do not overheat; higher temps favor isomerization).
-
Monitor: Check reaction at 1h and 3h. Extended reaction times increase trans impurity.
-
Stability & Side Reactions: Protodeboronation
Protodeboronation is the cleavage of the C-B bond to form a C-H bond (yielding styrene).
-
Comparison:
-
Trans: Relatively resistant. Requires high temperatures or strong acidic/basic conditions to cleave significant amounts.
-
Cis: High Risk. The relief of steric strain between the cis-phenyl ring and the pinacol moiety provides a thermodynamic driving force for C-B bond cleavage.
-
-
Mitigation for Cis:
-
Use anhydrous conditions if possible (e.g.,
in Toluene). -
Avoid prolonged exposure to strong aqueous bases.
-
References
-
Miyaura, N.; Suzuki, A. "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." J. Chem. Soc., Chem. Commun.1979 , 866–867. Link
-
Ohmura, T.; Yamamoto, Y.; Miyaura, N. "Rhodium-Catalyzed Addition of Organoboronic Acids to Alkynes." J. Am. Chem. Soc.[2][3]2000 , 122, 4990–4991. Link
-
Bock, M. J.; Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." J. Org.[1] Chem.2024 , 89, 16195–16202.[1] Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443. Link
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[3][4] Chem. Res.2007 , 40, 275–286. Link
Sources
A Comparative Efficacy Analysis: Cis-Stilbeneboronic Acid Pinacol Ester and Combretastatin A-4 as Tubulin Polymerization Inhibitors
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The microtubule network, a cornerstone of cellular architecture and division, remains a high-value target in oncology. Among the agents that disrupt this network, Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, has distinguished itself as a potent inhibitor of tubulin polymerization and a pioneering vascular-disrupting agent (VDA).[1][2] However, its clinical progression has been hampered by physicochemical limitations, notably poor aqueous solubility and a propensity to isomerize to its less active trans-form.[1][2] This has spurred extensive medicinal chemistry efforts to generate analogs with improved pharmacological profiles.
One such innovation is the strategic replacement of key functional groups with boronic acid moieties, a modern approach in drug design known to influence potency, selectivity, and pharmacokinetics.[3][4] This guide presents a detailed comparative analysis of CA-4 and a rationally designed analog, cis-stilbeneboronic acid pinacol ester, wherein the C3'-hydroxyl group of CA-4 is replaced by a boronic acid.[5][6] By synthesizing preclinical data, we will dissect their mechanisms of action, compare their in vitro efficacy, and provide the experimental frameworks necessary for researchers to conduct their own validated comparisons. This analysis aims to provide drug development professionals with a clear, data-driven perspective on the potential advantages and remaining questions surrounding this novel boron-containing tubulin inhibitor.
Mechanism of Action: A Shared Target at the Colchicine Binding Site
Both Combretastatin A-4 and its boronic acid analogs exert their primary cytotoxic effect by physically obstructing the assembly of microtubules. They bind to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents the tubulin dimer from incorporating into growing microtubule polymers.[2][7][8] This disruption of microtubule dynamics has profound downstream consequences, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and the ultimate induction of apoptosis.[7]
While both compounds share this fundamental mechanism, the substitution of a hydroxyl group in CA-4 with a boronic acid in the analog introduces a different chemical entity into the binding pocket. Boronic acids can form unique covalent or dative bonds with nucleophilic residues, potentially altering the binding affinity, kinetics, and residence time compared to the hydrogen-bonding interactions of the original hydroxyl group. A 2006 study by Nakamura et al. synthesized a series of these boronic acid-containing cis-stilbenes, demonstrating that this modification maintains potent anti-tubulin activity.[5]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Reconstitute lyophilized bovine or porcine brain tubulin protein in this buffer on ice.
-
Assay Setup: In a pre-chilled 96-well plate, add buffer, tubulin (final concentration ~1-2 mg/mL), and serial dilutions of the test compounds (e.g., CA-4, boronic acid analog) or vehicle control (DMSO).
-
Initiation: To initiate polymerization, add a final concentration of 1 mM GTP to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm over time. The increase in optical density is proportional to the mass of the microtubules formed.
-
Data Analysis: Determine the maximum rate of polymerization (Vmax) for each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability (SRB) Assay
This assay measures the cytotoxicity of a compound against adherent cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye by adding 10 mM Tris base solution.
-
Measurement: Measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC₅₀ value.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a framework for evaluating the anti-tumor efficacy of a compound in a living organism.
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a specified average volume (e.g., 100 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer the test articles (e.g., CA-4P, this compound formulated in a suitable vehicle) and vehicle control according to a predetermined dose and schedule (e.g., intraperitoneal injection daily).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration. Tumors are excised, weighed, and can be processed for further analysis (e.g., histology to assess necrosis).
Conclusion and Future Directions
This guide provides a comparative overview of Combretastatin A-4 and its synthetic analog, this compound.
-
Combretastatin A-4 is a benchmark compound, exhibiting extraordinary potency in vitro as both a cytotoxic agent and an inhibitor of tubulin polymerization. [9][10]Its development into the prodrug Fosbretabulin highlights its potential as a vascular-disrupting agent, though its efficacy as a monotherapy is limited by the survival of a peripheral tumor rim. [11][12]
-
This compound represents a rational drug design approach to modify a potent natural product. The available data confirm that it retains the crucial ability to inhibit tubulin polymerization and induce cancer cell death. [5]While its potency in initial in vitro assays appears lower than that of CA-4, the differing activity profile across cancer cell lines is intriguing and warrants further investigation. [5]This suggests it may have a unique therapeutic window or a modified mechanism of action.
Future research should prioritize the following:
-
Direct Head-to-Head Comparison: Conduct the in vitro assays described above in parallel under identical conditions to obtain directly comparable IC₅₀ values.
-
In Vivo Efficacy Studies: Perform xenograft studies as outlined to determine if the in vitro cytotoxicity of the boronic acid analog translates into meaningful anti-tumor activity in vivo.
-
Vascular-Disrupting Activity: Investigate whether the boronic acid analog retains the VDA properties of CA-4 using techniques like dynamic contrast-enhanced MRI (DCE-MRI) in tumor-bearing animal models.
-
Pharmacokinetic Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the boronic acid analog to understand its stability, bioavailability, and conversion to the active boronic acid in vivo.
By systematically addressing these knowledge gaps, the research community can fully elucidate the therapeutic potential of this novel boron-containing compound and determine its standing relative to the well-established efficacy of Combretastatin A-4.
References
-
Preprints.org. Cytotoxic, Antioxidant, and Anti-genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. Available from: [Link].
-
Taylor & Francis Online. Combretastatin a-4 – Knowledge and References. Available from: [Link].
-
PubMed Central (PMC). The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells. Available from: [Link].
-
PubMed. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. Available from: [Link].
-
Taylor & Francis Online. Full article: Combretastatin A4 Phosphate: A Novel Vascular Disrupting Agent. Available from: [Link].
-
ResearchGate. (PDF) The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Available from: [Link].
-
PubMed. Combretastatin A4 phosphate: a novel vascular disrupting agent. Available from: [Link].
-
PubMed. In vitro evaluation of the antineoplastic activity of combretastatin A-4, a natural product from Combretum caffrum (arid shrub). Available from: [Link].
-
amdbook.org. Vascular disrupting agents. Available from: [Link].
-
PubMed. Combretastatin A4 phosphate. Available from: [Link].
-
International Journal of Pharmaceutical Sciences Review and Research. Combretastatin A-4 and its Analogs in Cancer Therapy. Available from: [Link].
-
MDPI. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Available from: [Link].
-
PubMed. Synthesis and biological evaluation of boronic acid containing cis-stilbenes as apoptotic tubulin polymerization inhibitors. Available from: [Link].
-
PubMed Central (PMC). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Available from: [Link].
-
MDPI. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. Available from: [Link].
-
AACR Journals. Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. Available from: [Link].
-
ResearchGate. Enhanced antitumor activity by the combination of dasatinib and combretastatin A-4 in vitro and in vivo | Request PDF. Available from: [Link].
-
ACS Publications. Potent, Orally Active Heterocycle-Based Combretastatin A-4 Analogues: Synthesis, Structure−Activity Relationship, Pharmacokinetics, and In Vivo Antitumor Activity Evaluation | Journal of Medicinal Chemistry. Available from: [Link].
-
ResearchGate. (PDF) Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. Available from: [Link].
-
PubMed. Boron-Based Drug Design. Available from: [Link].
-
Royal Society of Chemistry. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Available from: [Link].
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PubMed Central (PMC). Boron chemicals in diagnosis and therapeutics. Available from: [Link].
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Chinese Journal of Medicinal Chemistry. Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives. Available from: [Link].
-
Delta University Scientific Journal. Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Available from: [Link].
-
PubMed Central (PMC). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Available from: [Link].
-
MDPI. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Available from: [Link].
-
ACS Publications. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Available from: [Link].
-
PubMed Central (PMC). In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer. Available from: [Link].
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PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link].
-
Europe PMC. In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer. Available from: [Link].
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MDPI. In Vitro Toxicity Assessment of Stilbene Extract for Its Potential Use as Antioxidant in the Wine Industry. Available from: [Link].
-
ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link].
-
PubMed Central (PMC). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Available from: [Link].
-
MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Available from: [Link].
-
PubMed. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. Available from: [Link].
-
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A Comparative Guide for Researchers: cis-Stilbene Boronic Acid vs. its Pinacol Ester in Biological Assays
Introduction
In the landscape of modern drug discovery, stilbenoids represent a class of privileged scaffolds, lauded for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[][2][3] Among these, compounds possessing the cis-stilbene backbone, such as the natural product combretastatin A-4 (CA-4), are particularly noteworthy for their potent inhibition of tubulin polymerization, a clinically validated anticancer mechanism.[4][5][6] The introduction of a boronic acid moiety onto this scaffold offers a compelling strategic advantage. Boronic acids are unique pharmacophores capable of forming reversible covalent bonds with biological nucleophiles, often mimicking the transition state of enzymatic reactions to achieve high-affinity target engagement.[7][8][9]
This brings researchers to a critical decision point in experimental design: when developing a cis-stilbene-based therapeutic, should one employ the free boronic acid or its more stable pinacol ester derivative in biological assays? The pinacol ester is widely used in synthesis as a stable, isolatable intermediate, but in a biological context, it functions as a prodrug.[10][11] Its performance is inextricably linked to its ability to cross cellular membranes and subsequently hydrolyze to the active boronic acid.
This guide provides an in-depth technical comparison of cis-stilbene boronic acid and its pinacol ester. We will dissect their physicochemical properties, explore the causal logic behind choosing one over the other for specific assays, and provide validated experimental protocols and data to illustrate their differential performance. Our goal is to equip researchers with the field-proven insights necessary to design robust experiments and accurately interpret their findings.
Section 1: Physicochemical Properties and Their Biological Implications
The choice between the boronic acid and its pinacol ester is fundamentally a choice between an active, polar molecule and its lipophilic, masked precursor. Understanding their distinct properties is paramount to predicting their behavior in a biological system.
The Active Moiety: cis-Stilbene Boronic Acid
The free boronic acid is the pharmacologically active species. Its boron atom is sp2 hybridized and possesses an empty p-orbital, rendering it Lewis acidic.[12] This allows it to readily accept a lone pair of electrons from a nucleophile, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site, to form a stable, yet reversible, tetrahedral boronate adduct.[7][9][13]
-
Advantages:
-
Direct Target Engagement: It is the active form, ready to interact with its biological target without requiring prior metabolic activation.
-
Higher Aqueous Solubility: Its polarity generally confers greater solubility in aqueous assay buffers compared to the pinacol ester.[9]
-
-
Disadvantages:
-
Poor Membrane Permeability: The polar nature that aids solubility can be a significant barrier to passive diffusion across the lipophilic cell membrane.
-
Instability: Free boronic acids are susceptible to oxidative degradation in physiological environments and can undergo spontaneous dehydration in concentrated solutions to form cyclic boroxine trimers, potentially reducing the concentration of the active monomeric form.[11][12]
-
The Prodrug Form: cis-Stilbene Boronic Acid Pinacol Ester
The pinacol ester serves as a protecting group for the boronic acid. By masking the polar diol of the boronic acid, the overall molecule becomes significantly more lipophilic.
-
Advantages:
-
Enhanced Stability: The ester linkage offers protection against the oxidative and dehydrative degradation pathways that affect the free acid.[10][11]
-
Improved Cellular Uptake: Increased lipophilicity can dramatically enhance the molecule's ability to traverse the cell membrane via passive diffusion, leading to higher intracellular concentrations.
-
-
Disadvantages:
-
Requires Hydrolysis for Activity: The pinacol ester is biologically inactive itself. Its efficacy is entirely dependent on its hydrolysis to the free boronic acid.[14][15] The rate of this conversion can vary depending on the pH and the presence of esterase enzymes in the assay medium or within the cell.
-
Table 1: Comparative Physicochemical Properties
| Property | cis-Stilbene Boronic Acid | cis-Stilbene Pinacol Ester | Rationale & Biological Implication |
| Role | Active Pharmacophore | Prodrug | The ester must be hydrolyzed to the acid to exert its biological effect. |
| Polarity | High | Low | High polarity aids aqueous solubility but hinders cell entry; low polarity enhances cell permeability. |
| Lipophilicity (LogP) | Lower | Higher | Higher lipophilicity is strongly correlated with improved passive diffusion across cell membranes. |
| Aqueous Solubility | Higher | Lower | Affects compound handling for in vitro assays and potential formulation for in vivo studies. |
| Stability | Prone to oxidation & dehydration | More stable to oxidation | The ester protects the reactive boronic acid, increasing shelf-life and stability in media.[10] |
| Reactivity | Directly binds to target | Requires hydrolysis to become active | Performance in assays is dictated by the kinetics of this conversion step. |
Section 2: Experimental Design Considerations
The central hypothesis guiding the selection is that the pinacol ester serves as a delivery vehicle to shuttle the active boronic acid into the cell. The optimal choice therefore depends on the location of the biological target.
-
For extracellular or cell-free targets (e.g., purified enzymes), the free boronic acid is the logical choice. It is already in its active form, and its higher aqueous solubility is an advantage.
-
For intracellular targets, the pinacol ester is often superior. Its ability to efficiently cross the cell membrane can lead to a higher intracellular concentration of the active boronic acid than can be achieved by administering the boronic acid directly.
Section 4: Interpreting the Data & Advanced Insights
The divergent results from the two assays provide a clear and compelling narrative: the boronic acid is the active drug, but the pinacol ester is the more effective delivery system for cellular applications.
The Decisive Role of Hydrolysis: The success of the pinacol ester as a prodrug hinges on efficient intracellular hydrolysis. This conversion is likely accelerated within the cell compared to a simple buffer, due to the presence of various esterase enzymes. The rate of this hydrolysis becomes a key parameter in the compound's pharmacokinetic and pharmacodynamic profile. If hydrolysis is too slow, the active drug won't accumulate; if it's too fast (e.g., in plasma), the prodrug may not reach the target tissue.
Troubleshooting Common Pitfalls:
-
Pinacol Ester Shows No Activity in a Cell-Free Assay: This is likely due to insufficient hydrolysis in the assay buffer.
-
Solution: Consider pre-incubating the pinacol ester in the assay buffer for several hours before adding the target protein to allow for partial conversion to the boronic acid. This can help confirm if the lack of activity is due to stability or an intrinsic inability to interact with the target.
-
-
Boronic Acid Shows Weak Activity in a Cellular Assay: This almost always points to poor membrane permeability.
-
Solution: This result validates the prodrug strategy. The pinacol ester is the more appropriate compound for further development in cellular and in vivo models.
-
Conclusion & Recommendations
The selection between cis-stilbene boronic acid and its pinacol ester is not a matter of one being universally "better," but of choosing the right tool for the scientific question at hand. The boronic acid is the active molecule, while the pinacol ester is a prodrug designed to enhance cellular delivery.
Key Recommendations for Researchers:
-
For Cell-Free/Biochemical Assays: Use the boronic acid to determine the direct, intrinsic activity against the purified target.
-
For Cell-Based and Subsequent In Vivo Assays: Begin with the pinacol ester . Its superior membrane permeability is likely to translate into greater potency in a whole-cell system.
-
Test Both in Parallel: To build a comprehensive structure-activity relationship (SAR), testing both compounds is highly advisable. The potency difference between the two in a cellular assay provides valuable information about the importance of membrane permeability for your specific scaffold.
By understanding the distinct roles and properties of these two chemical entities, researchers can design more logical, efficient, and insightful experiments, accelerating the journey from initial hit to viable drug candidate.
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A Comparative Guide to Stilbeneboronic Acid Esters as Anticancer Agents
In the landscape of anticancer drug discovery, the stilbene scaffold, famously represented by resveratrol, has garnered significant attention for its diverse biological activities.[1][2] Concurrently, boronic acids and their corresponding esters have emerged as a versatile class of compounds in medicinal chemistry, with approved drugs such as bortezomib validating their therapeutic potential.[1][3] The strategic amalgamation of these two pharmacophores into stilbeneboronic acids and their esters presents a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of stilbeneboronic acid esters, delving into their design rationale, synthesis, mechanism of action, and anticancer activity, supported by experimental data from seminal studies.
The Rationale for Stilbeneboronic Acid Esters in Oncology
The core concept behind the development of stilbeneboronic acid esters is the enhancement of the therapeutic window and pharmacological properties of the parent stilbene compounds. Many natural stilbenes, despite their potent in vitro activity, suffer from poor bioavailability and rapid metabolism, which limits their clinical translation.[2][4] The introduction of a boronic acid moiety can modulate the biological activity of the stilbene scaffold, while its esterification serves as a prodrug strategy.[1][5]
Boronic acid esters are generally more stable and lipophilic than their corresponding boronic acids, which can improve oral absorption and cell membrane permeability.[5] Once inside the body or target cells, these esters can be hydrolyzed by endogenous esterases to release the active boronic acid, thereby concentrating the therapeutic agent at the site of action.[1] This approach aims to mitigate systemic toxicity and enhance the overall efficacy of the treatment.
Comparative Analysis of Anticancer Activity
While a comprehensive head-to-head comparison of a wide array of stilbeneboronic acid esters is still an emerging area of research, we can draw valuable insights from studies on parent stilbeneboronic acids and analogous ester derivatives.
Parent Stilbeneboronic Acids: The Active Moiety
The anticancer activity of stilbeneboronic acids is exemplified by derivatives of resveratrol and combretastatin A-4 (CA-4), a potent natural stilbene that inhibits tubulin polymerization.
A study on a boronic acid derivative of trans-resveratrol (trans-4) demonstrated enhanced anti-proliferative activity against estrogen receptor-positive (ER+) MCF-7 breast cancer cells compared to the parent resveratrol.[6][7] This analog induced G1 cell cycle arrest and had a greater pro-apoptotic effect.[6]
In the context of combretastatin A-4, replacing a hydroxyl group with a boronic acid has been shown to yield potent inhibitors of tubulin polymerization with low-nanomolar IC50 values in various human cancer cell lines.[8][9][10] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[8][11]
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| trans-Resveratrol | MCF-7 (Breast) | > 100 | [6] |
| trans-Resveratrol Boronic Acid (trans-4) | MCF-7 (Breast) | 36.6 (48h), 31.1 (72h) | [6] |
| Combretastatin A-4 Analog (Compound 4c) | MCF-7 (Breast) | 22.24 | [12] |
| Combretastatin A-4 Analog (Compound 4c) | HeLa (Cervical) | 27.43 | [12] |
Table 1: In Vitro Anticancer Activity of Parent Stilbene and Stilbeneboronic Acids.
The Influence of Esterification: Insights from Stilbene Esters
Studies on non-boronic stilbene esters provide a valuable proxy for understanding the potential impact of esterification on the anticancer activity of stilbeneboronic acids. The conversion of a carboxylic acid group on a stilbene derivative to its methyl ester has been shown to significantly increase its potency against both MCF-7 and HeLa cancer cell lines.[12] For instance, the methyl ester derivative 4c was found to be more than three times as potent as its corresponding carboxylic acid 3c against MCF-7 cells.[12]
This suggests that the increased lipophilicity and potentially altered cellular uptake of the ester form can lead to enhanced biological activity. This principle is the foundation for the prodrug approach in stilbeneboronic acid esters.
Mechanism of Action: Targeting the Cytoskeleton
The primary mechanism of action for many anticancer stilbene derivatives, including the boronic acid analogs of combretastatin A-4, is the disruption of microtubule polymerization.[8][11][13] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
Stilbeneboronic acids, particularly those with a cis-stilbene backbone, bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects:
-
Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle during cell division leads to arrest at the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
-
Vascular Disruption: In addition to their direct effects on cancer cells, these compounds can also target the tumor vasculature, leading to a shutdown of blood flow to the tumor and subsequent necrosis.
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A Comparative Guide to OLED Emitters: Benchmarking cis-Stilbeneboronic Acid Pinacol Ester Against Modern Emitter Technologies
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, the heart of an Organic Light-Emitting Diode (OLED) is its emissive layer. The choice of emitter material dictates the device's efficiency, color purity, and operational lifetime. While established technologies such as fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters dominate the field, the exploration of novel molecular architectures continues to be a critical research endeavor. This guide provides a comprehensive comparison of the potential performance of cis-stilbeneboronic acid pinacol ester as a fluorescent emitter against these state-of-the-art alternatives, supported by established experimental data for benchmark emitters.
The Landscape of OLED Emitters: A Generational Overview
The efficiency of an OLED is fundamentally linked to its ability to convert electrical energy into light. This process involves the recombination of electrons and holes to form excitons, which are energetic states that can release their energy as photons. According to spin statistics, 25% of these excitons are in a short-lived singlet state, while 75% are in a longer-lived triplet state. The generation of the emitter determines its ability to harness these excitons.
-
First-Generation (Fluorescence): These emitters, which include many organic dyes, can only harvest the singlet excitons for light emission, limiting their theoretical maximum internal quantum efficiency (IQE) to 25%.[1] Despite this limitation, they are known for their generally good stability and cost-effectiveness.[2]
-
Second-Generation (Phosphorescence): To overcome the efficiency bottleneck of fluorescent emitters, phosphorescent organic light-emitting diodes (PhOLEDs) were developed.[3] These materials incorporate a heavy metal atom (e.g., iridium, platinum) that facilitates a process called intersystem crossing, allowing both singlet and triplet excitons to be harvested for light emission.[3] This enables a theoretical IQE of nearly 100%.[3]
-
Third-Generation (Thermally Activated Delayed Fluorescence - TADF): TADF emitters represent a significant breakthrough, offering a pathway to 100% IQE without the need for expensive and rare heavy metals.[4][5] In TADF materials, a small energy gap between the singlet and triplet states allows for the up-conversion of triplet excitons to singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy.[6]
This compound: A Fluorescent Candidate
Stilbene derivatives are known for their fluorescent properties and have been explored for applications in OLEDs.[2][7] this compound, with its characteristic stilbene core, is a potential blue fluorescent emitter. The boronic acid pinacol ester group can influence the molecule's electronic properties, solubility, and film-forming characteristics.
While direct, comprehensive experimental data on the performance of this compound in OLEDs is not widely published, we can infer its potential by examining the performance of other stilbene-based emitters and fluorescent materials. For instance, spirally configured trimers of cis-stilbene have been shown to exhibit blue to green electroluminescence with external quantum efficiencies (EQEs) in the range of 2.77% to 4.70% in solution-processed devices.[8] Another study on an anthracene-based bis-stilbene derivative reported green light emission with a brightness of 2300 cd/m².[7] These findings suggest that the stilbene core can be a viable component of fluorescent emitters.
Performance Comparison: A Data-Driven Analysis
Table 1: Performance of Blue OLED Emitters
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Lifetime (LT50/LT95) @ Luminance (cd/m²) | Reference |
| Fluorescent | BCzVBi | Bepp₂ | 6.1 | (0.17, 0.25) | Not Reported | [9] |
| Fluorescent | TPA-C-TP | - (non-doped) | 4.13 | (0.15, 0.07) | Not Reported | [10] |
| Phosphorescent | FIrpic | mCP | Not directly in device, but ηPL of 99% | Not Reported | Not Reported | [11] |
| Phosphorescent | PtNON | - | >10% | (0.16, 0.25) | LT70 > 30,000 h @ 100 cd/m² | [12] |
| TADF | 2CzPN | mCP:PO15 | 21.8 | Sky-blue | Not Reported | [13] |
| TADF | δ-2CbPN | - | 22.5 | (0.19, 0.34) | Not Reported | [14] |
| TADF | B-heterotriangulenes | - | 28.2 | Blue | >21% EQE @ 1000 cd/m² |
Table 2: Performance of Green OLED Emitters
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Lifetime (LT95) @ Luminance (cd/m²) | Reference |
| Phosphorescent | Ir(ppy)₃ | CBP | ~20% | (0.25, 0.60) | Not Reported | [15] |
| Phosphorescent | Carbene Emitters | - | 26 | (0.33, 0.62) | > 15,000 h @ 1000 cd/m² | [16] |
| Phosphorescent | - | Xanthone/Dibenzofuran based | CE: 183.1 cd A⁻¹ | Narrow FWHM of 28 nm | - | [17] |
Table 3: Performance of Red OLED Emitters
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Lifetime (LT95) @ Luminance (cd/m²) | Reference |
| Phosphorescent | Ir(piq)₃ | Bebq₂ | ~10% (at 6 wt%) | (0.67, 0.32) | Not Reported | [10] |
| Phosphorescent | Dinuclear Pd(II) complex | - | 20.52 | (0.62, 0.38) | Not Reported | [18] |
| Phosphorescent | Hept-TRZ based | - | 29.6 | (at 620 nm) | 8777 h @ 1000 cd/m² | [19] |
Experimental Protocols: A Guide to OLED Fabrication and Characterization
To ensure scientific integrity and reproducibility, the following protocols outline the standard procedures for fabricating and characterizing small molecule OLEDs.
OLED Device Fabrication Workflow
Caption: Workflow for characterizing the performance of an OLED device.
Step-by-Step Methodology:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source measure unit, and the current density, voltage, and luminance are simultaneously recorded. [20][21]The luminance is measured using a calibrated photodiode or a spectrometer. [20]2. External Quantum Efficiency (EQE) Calculation: The EQE is determined from the I-V-L data and the electroluminescence spectrum. [19]It is the ratio of the number of photons emitted from the device to the number of electrons injected. [19][22]For accurate measurements, an integrating sphere is often used to collect light emitted in all directions. [23]3. Lifetime Measurement: The operational lifetime is typically determined by applying a constant current to the device and monitoring the luminance decay over time. [24][20]The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively. [20][25]Accelerated lifetime testing at higher brightness levels is often used to predict the lifetime at normal operating conditions. [6][24]
Authoritative Grounding and Causality
The choice of emitter and host materials is critical and is guided by their energy levels (HOMO and LUMO) to ensure efficient charge injection and recombination within the emissive layer. [26]For instance, the host material should have a higher triplet energy than the phosphorescent or TADF dopant to prevent reverse energy transfer and quenching of the emitter.
The fabrication process, particularly the vacuum level and deposition rates, significantly impacts the morphology and purity of the thin films, which in turn affects device performance and lifetime. Encapsulation is a non-negotiable step as organic materials are highly susceptible to degradation upon exposure to atmospheric oxygen and moisture. [26] The characterization methods described are standard in the field and provide a comprehensive evaluation of a device's performance. The use of an integrating sphere for EQE measurements is crucial for accuracy, as it captures light emitted at all angles, whereas a simple photodiode measurement in the forward direction might not be representative of the total light output, especially for devices with non-Lambertian emission profiles. [23]
Conclusion
While this compound remains a molecule of interest with potential as a fluorescent emitter, the lack of extensive experimental data makes a direct performance comparison challenging. However, by benchmarking against established fluorescent, phosphorescent, and TADF emitters, it is evident that for it to be a competitive material, it would need to exhibit a high photoluminescence quantum yield in the solid state, good film-forming properties, and a molecular structure that allows for efficient charge injection and transport.
The data presented for the benchmark emitters highlights the significant advancements in OLED technology, with phosphorescent and TADF emitters consistently achieving high external quantum efficiencies. For blue emitters, in particular, TADF materials show great promise in overcoming the efficiency and stability challenges that have historically plagued this color. Future research on stilbene-based emitters should focus on systematic studies of structure-property relationships to optimize their electroluminescent performance and to generate the comprehensive data needed for a direct and thorough comparison with the current state-of-the-art.
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Spirally Configured (cis-Stilbene) Trimers: Steady-State and Time-Resolved Photophysical Studies and Organic Light-Emitting Diode Applications. (2018, July 20). R Discovery. Retrieved from [Link]
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Highly efficient top-emitting green phosphorescent OLEDs with a narrow band and slow efficiency roll-off for high-definition displays. Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. (2023, May 12). PMC. Retrieved from [Link]
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Automotive OLED Life Prediction Method. Retrieved from [Link]
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Highly efficient blue fluorescent organic light-emitting diodes with a high emitter/host ratio. (2013, August 19). AIP Publishing. Retrieved from [Link]
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External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED). (2022, December 21). Retrieved from [Link]
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ELECTROLUMINESCENT PROPERTIES OF OLEDS USING 1,2-BBPE DERIVATIVES. Journal of Nonlinear Optical Physics & Materials - World Scientific Publishing. Retrieved from [Link]
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100% phosphorescence quantum efficiency of Ir(III) complexes in organic semiconductor films. (PDF) ResearchGate. Retrieved from [Link]
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Highly Efficient Sky-Blue Fluorescent Organic Light Emitting Diode Based on Mixed Cohost System for Thermally Activated Delayed Fluorescence Emitter (2CzPN). (2016, March 28). ACS Publications. Retrieved from [Link]
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100% phosphorescence quantum efficiency of Ir(III) complexes in organic semiconductor films. catalog.lib.ky. Retrieved from [Link]
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Long-lived and highly efficient green and blue phosphorescent emitters and device architectures for OLED displays. Retrieved from [Link]
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Efficient Green Phosphorescent Organic Light Emitting Diode using Iridium Complex. Open Research@CSIR-NIScPR. Retrieved from [Link]
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Lifetime Measurement and Aging Mechanism Analysis of OLED Subpixels. (2025, August 7). ResearchGate. Retrieved from [Link]
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Analysis of efficiency characteristics of green phosphorescent organic light-emitting devices. (2008, November 11). AIP Publishing. Retrieved from [Link]
-
Blue and Green Phosphorescent Organic Light-Emitting Diodes Based on Bis(cyclometalated) Tetrahydrocurcuminate Iridium(III) Complexes. (2025, November 27). MDPI. Retrieved from [Link]
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How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. (2020, April 7). Gather Lab and Humboldt Centre for Nano- and Biophotonics. Retrieved from [Link]
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Studies on the photodegradation of red, green and blue phosphorescent OLED emitters. (2013, October 11). Retrieved from [Link]
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Efficiency enhancement of fluorescent blue organic light-emitting diodes using doped hole transport and emissive layers. (2016, April 10). Researching. Retrieved from [Link]
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Estimating OLED Display Device Lifetime from pixel and screen brightness and its application. Retrieved from [Link]
-
Precise Measurement of External Quantum Efficiency of Organic Light-Emitting Devices. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Enhancing Thermally Activated Delayed Fluorescence by Fine-Tuning the Dendron Donor Strength. (2022, January 7). ACS Publications. Retrieved from [Link]
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Manufacturing Process and Key Technologies of OLED. (2022, November 22). DisplayMan. Retrieved from [Link]
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High efficient white organic light-emitting diodes using BCzVBi as blue fluorescent dopant. (2008, September 15). Retrieved from [Link]
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(a) UV–visible absorption spectrum of the BCzVBi and EL spectra of the... (Download Scientific Diagram). ResearchGate. Retrieved from [Link]
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Methods of Analysis of Organic Light Emitting Diodes†. Old City Publishing. Retrieved from [Link]
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The fabrication of small molecule organic light-emitting diode pixels by laser-induced forward transfer. (2013, January 23). Paul Scherrer Institut. Retrieved from [Link]
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(a) Energy level diagram of the Ir(ppy) 3 green and Ir(piq) 3 red... ResearchGate. Retrieved from [Link]
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Photophysical Properties of Silyl‐Substituted Stilbene Derivatives. ResearchGate. Retrieved from [Link]
-
Efficient Blue Phosphorescent OLEDs with Improved Stability and Color Purity through Judicious Triplet Exciton Management. ResearchGate. Retrieved from [Link]
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Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand. (2024, July 3). MDPI. Retrieved from [Link]
-
Red to Near-Infrared Phosphorescent Ir(III) Complexes with Electron-Rich Chelating Ligands. The Royal Society of Chemistry. Retrieved from [Link]
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New white light-emitting halochromic stilbenes with remarkable quantum yields and aggregation-induced emission. (PMC). Retrieved from [Link]
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Phosphorescent PdII–PdII Emitter‐Based Red OLEDs with an EQEmax of 20.52%. (2024, July 19). PMC. Retrieved from [Link]
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High-efficiency green phosphorescent organic light-emitting devices. IEEE Xplore. Retrieved from [Link]
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How to evaluate the performance of OLED? (2023, March 15). Tailor Pixels. Retrieved from [Link]
-
High-power-efficiency and ultra-long-lifetime white OLEDs empowered by robust blue multi-resonance TADF emitters. (2025, February 11). PMC. Retrieved from [Link]
-
Theoretical analysis of OLED performances of some aromatic nitrogen-containing ligands. (2023, May 24). Retrieved from [Link]
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Blue TADF Emitters Based on B-Heterotriangulene Acceptors for Highly Efficient OLEDs with Reduced Efficiency Roll-Off. (2021, September 14). ACS Publications. Retrieved from [Link]
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Spectroscopic Comparison of cis- and trans-Stilbeneboronic Acid Derivatives: A Comprehensive Guide
As the demand for continuous, non-invasive metabolic monitoring grows, arylboronic acid derivatives have emerged as premier synthetic chemosensors for saccharide detection[1]. Among these, stilbeneboronic acids (SBAs) offer highly tunable photophysical properties. However, the efficacy of these optical probes is fundamentally dictated by their stereochemistry.
This guide provides a rigorous spectroscopic comparison of cis- and trans-stilbeneboronic acid derivatives, detailing the mechanistic causality behind their optical behavior and outlining self-validating experimental protocols for their characterization.
Structural and Mechanistic Causality: The cis vs trans Paradigm
The utility of stilbeneboronic acids as fluorescent sensors relies entirely on the precise modulation of their electronic states upon target binding. The stereoisomerism of the stilbene backbone acts as the primary gatekeeper for these photophysical properties.
Stereochemical Impact on Photophysics
In the trans-isomer , the two phenyl rings adopt a coplanar geometry. This planarity allows for maximal
Conversely, the cis-isomer experiences severe steric repulsion between the adjacent phenyl rings, forcing the molecule out of planarity. This structural distortion disrupts
Saccharide Recognition Mechanism (ICT/PET)
The sensing mechanism of trans-SBAs is driven by a reversible change in boron hybridization[1]. In its unbound state, the neutral boronic acid group[
At a physiological pH of 7.4, this
Fig 1: Saccharide-induced ICT modulation in trans-SBA via boronate esterification.
Spectroscopic Signatures: A Comparative Analysis
The substitution of electron-donating or electron-withdrawing groups onto the stilbene backbone drastically alters the sensor's baseline properties. Table 1 summarizes the spectroscopic data for key SBA derivatives.
DSTBA (4'-(dimethylamino)stilbene-4-boronic acid) represents a classic "push-pull" architecture. The strong electron-donating dimethylamino group paired with the electron-withdrawing boronic acid creates a highly sensitive charge transfer (CT) state[2]. When the boronic acid converts to an anionic ester upon saccharide binding, the CT state is abolished, resulting in a massive ~45 nm blue shift and a sharp increase in fluorescence[2].
By contrast, CSTBA (4'-cyanostilbene-4-boronic acid) contains two electron-withdrawing groups, preventing the formation of a CT state in the neutral form, leading to entirely different spectral shifts upon binding[2].
To achieve high selectivity for glucose over fructose (a common challenge for monoboronic acids), researchers utilize supramolecular pre-organization. For example, a 2:2 trans-stilbeneboronic acid-
Table 1: Quantitative Spectroscopic Comparison of SBA Derivatives
| Derivative | Stereoisomer | Absorption | Emission | Photophysical Mechanism & Causality |
| STBA | trans | ~305 | ~360 | Coplanar geometry enables hyperconjugation with the empty p-orbital of boron. |
| STBA | cis | ~280 | Quenched | Steric clash between phenyl rings disrupts planarity, triggering rapid non-radiative decay. |
| DSTBA | trans | ~346 | ~450–500* | "Push-pull" system creates a strong Intramolecular Charge Transfer (ICT) state. |
| CSTBA | trans | ~315 | ~380 | Dual electron-withdrawing groups prevent CT state formation in the neutral form. |
*Emission is highly solvent-dependent due to the CT state.
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to rule out environmental artifacts.
Protocol A: UV-Vis and Steady-State Fluorescence Titration
This protocol establishes the dissociation constant (
-
Stock Preparation: Synthesize and purify the trans-SBA derivative. Prepare a 1.0 mM stock solution in anhydrous DMSO to prevent premature hydrolysis.
-
Buffer Equilibration: Dilute the stock to a working concentration of 2.0–3.0
M in a 0.1 M phosphate buffer (pH 7.4). Self-Validation Step: Perform a baseline scan; the absorbance must remain ~0.1 to avoid inner-filter effects during fluorescence measurements. -
Saccharide Titration: Incrementally add aliquots of a concentrated D-glucose or D-fructose solution (0 to 50 mM). Allow 3 minutes for equilibration after each addition.
-
Spectroscopic Measurement: Record absorption (250–500 nm) and emission spectra.
-
Control Validation: Perform a parallel titration using a non-binding sugar analog or adjust the pH to 5.0 (where the anionic ester cannot form) to prove the spectral shift is exclusively due to boronate esterification.
-
Data Analysis: Fit the fluorescence intensity profiles using a non-linear least-squares multiexponential model to extract the
[2].
Protocol B: NMR Spectroscopic Validation of Isomerization
Because optical data alone cannot definitively prove stereochemistry,
-
Sample Preparation: Dissolve 5 mg of the SBA derivative in 0.5 mL of Methanol-
or DMSO- . -
1D
H NMR Acquisition: Acquire standard proton spectra at 298 K. -
Stereochemical Assignment: Analyze the vinylic protons. The trans-isomer will exhibit a coupling constant of
Hz, whereas the cis-isomer (if present via photoisomerization) will show Hz. -
Self-Validation Step (2D NMR): To rule out overlapping aromatic signals mimicking vinylic doublets, perform a 2D NOESY/ROESY experiment. The cis-isomer will show strong spatial cross-peaks between the vinylic protons and the adjacent ortho-aromatic protons, definitively confirming the stereochemical assignment.
Fig 2: Self-validating experimental workflow for SBA spectroscopic and structural analysis.
References
-
Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC. nih.gov.2
-
A 2:2 stilbeneboronic acid–γ-cyclodextrin fluorescent ensemble highly selective for glucose in aqueous solutions - CORE. core.ac.uk.3
-
Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews. rsc.org. 4
-
Fluorescence Sensing of Monosaccharides by Bis-boronic Acids Derived from Quinolinium Dicarboxamides: Structural and Spectroscopic Studies. researchgate.net. 5
-
Glucose Sensing in Supramolecular Chemistry | Chemical Reviews - ACS Publications. acs.org. 1
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- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Publish Comparison Guide: Advantages of Pinacol Esters in the Stereoretentive Synthesis of cis-Stilbenes
Executive Summary
The synthesis of cis-stilbenes and their derivatives via the Suzuki-Miyaura cross-coupling reaction presents a notorious challenge in organic chemistry: the thermodynamic drive toward the more stable trans-isomer. For drug development professionals and synthetic chemists, maintaining stereoretention during carbon-carbon bond formation is critical. This guide objectively compares the performance of pinacol boronic esters (BPin) against alternative boron reagents (boronic acids, catechol esters, and MIDA boronates), demonstrating why BPin is the superior choice for stereospecific cis-stilbene synthesis.
The cis-Stilbene Challenge: Thermodynamics vs. Kinetics
cis-Stilbenes are highly susceptible to isomerization into trans-stilbenes under standard cross-coupling conditions, which often require high temperatures (>80 °C), strong bases, or prolonged reaction times.
When utilizing standard boronic acids (B(OH)₂), their inherent instability often leads to protodeboronation or the formation of unreactive boroxines[1]. To force the reaction to completion, chemists typically increase the temperature or base concentration. However, these harsh conditions provide the activation energy required to break the π-bond's kinetic trap, leading to rapid cis-to-trans isomerization. Overcoming this requires a boron reagent that is stable enough to be purified, yet capable of undergoing transmetalation under highly controlled, mild conditions.
Mechanistic Causality: Why BPin Excels in Stereoretention
The pinacol ester (BPin) provides a unique mechanistic advantage rooted in its steric bulk and controlled reactivity.
-
Stability and Purity : Unlike boronic acids, BPin esters are highly stable to silica gel chromatography[2]. This allows researchers to isolate geometrically pure cis-alkenyl-BPin starting materials, eliminating baseline trans-contamination before the reaction even begins.
-
Controlled Base Activation : BPin is less intrinsically nucleophilic than boronic acids and requires specific base activation to form the reactive borate complex in situ[3]. This controlled release ensures that the active transmetalating species is formed slowly and consumed rapidly by the Palladium(II) intermediate[4].
-
Synergy with Bulky Ligands : Because BPin prevents rapid background decomposition, it can be paired with highly active, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or RuPhos). These ligands drastically lower the activation barrier for oxidative addition and reductive elimination, allowing the reaction to proceed at 40–60 °C—well below the thermal threshold for alkene isomerization.
Mechanistic pathway of stereoretentive Suzuki coupling using BPin.
Comparative Analysis of Boron Reagents
The choice of boron reagent fundamentally dictates the reaction's operational boundaries. Table 1 summarizes the physiochemical properties of common boron reagents, while Table 2 provides representative experimental data for cis-stilbene synthesis.
Table 1: Comparative Properties of Organoboron Reagents
| Boron Reagent | Stability (Silica/Bench) | Relative Reactivity | Risk of Protodeboronation | Ideal Use Case |
| Boronic Acid B(OH)₂ | Low (Forms boroxines) | Very High | High | Robust couplings where isomerization is not a risk |
| Catechol Ester | Moderate (Hydrolyzes easily) | High | Moderate | Reactions requiring rapid transmetalation |
| Pinacol Ester (BPin) | High (Chromatography stable) | Moderate (Controlled) | Low | Stereoretentive synthesis of sensitive alkenes |
| MIDA Boronate | Very High (Bench stable) | Low (Requires slow release) | Very Low | Iterative cross-coupling sequences |
Table 2: Experimental Yield and Stereoretention Data (Representative)
| Boron Reagent | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | cis:trans Ratio |
| cis-Alkenyl-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ / THF-H₂O | 80 | 68% | 65 : 35 |
| cis-Alkenyl-Catechol | PdCl₂(dppf) | K₃PO₄ / Dioxane | 80 | 71% | 78 : 22 |
| cis-Alkenyl-BPin | Pd(OAc)₂ / XPhos | K₂CO₃ / THF-H₂O | 60 | 89% | > 98 : 2 |
| cis-Alkenyl-MIDA | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane-H₂O | 60 | 84% | 94 : 6 |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It leverages the stability of BPin to allow for precise temperature control and incorporates a definitive NMR checkpoint to verify stereoretention.
Step-by-Step Methodology: Stereospecific Synthesis of cis-Stilbene
Reagents: cis-Alkenyl-BPin (1.0 equiv), Aryl Bromide (1.1 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₂CO₃ (2.0 equiv), THF/H₂O (4:1, 0.2 M).
-
Reagent Preparation (Anaerobic):
-
Causality: Oxygen promotes catalyst degradation and homocoupling.
-
Action: In a glovebox or under strict Schlenk conditions, add Pd(OAc)₂, XPhos, and K₂CO₃ to an oven-dried Schlenk flask.
-
-
Substrate Addition:
-
Dissolve the geometrically pure cis-alkenyl-BPin and aryl bromide in degassed THF. Add this solution to the flask, followed by degassed H₂O.
-
-
Controlled Reaction:
-
Causality: BPin's controlled transmetalation allows the use of 60 °C. Exceeding this temperature risks overcoming the kinetic barrier of the cis-alkene.
-
Action: Heat the biphasic mixture to exactly 60 °C for 6 hours under vigorous stirring.
-
-
In-Process Validation (The Self-Validating Checkpoint):
-
Action: Extract a 0.1 mL aliquot, perform a mini-workup (EtOAc/H₂O), and evaporate the organic layer. Take a crude ¹H NMR in CDCl₃.
-
Validation Metric: Locate the vinylic protons (typically 6.0–7.0 ppm). Calculate the
-coupling constant. A value of Hz confirms the cis-geometry is intact. If Hz is observed, thermal isomerization has occurred, indicating a failure in temperature control or oxygen contamination.
-
-
Purification:
-
Quench the main reaction with water, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Self-validating workflow for cis-stilbene synthesis via BPin coupling.
Conclusion
For the synthesis of cis-stilbenes, the choice of boron reagent is not merely a matter of convenience; it is the deciding factor in stereochemical fidelity. Pinacol boronic esters (BPin) provide an optimal balance of chromatographic stability and controlled reactivity. By requiring specific base activation, BPin allows chemists to deploy highly active catalyst systems at lower temperatures, effectively neutralizing the thermodynamic threat of trans-isomerization and ensuring >95% stereoretention.
References
1.3 - SciELO 2.2 - ChemRxiv 3.4 - PMC 4. 1 - Yoneda Labs
Sources
A Comparative Guide to Tubulin-Targeting Agents: Benchmarking cis-Stilbeneboronic Acid Pinacol Ester
Introduction: The Enduring Appeal of Tubulin as an Anticancer Target
The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for a multitude of cellular functions, most critically for the segregation of chromosomes during mitosis.[1] This reliance of dividing cells on microtubule dynamics makes its core protein component, tubulin, a highly validated and successful target for cancer chemotherapy.[2][3] Agents that interfere with this process, known as tubulin inhibitors or mitotic inhibitors, can selectively arrest the proliferation of rapidly dividing cancer cells, ultimately triggering programmed cell death (apoptosis).[3]
These inhibitors are broadly classified into two major groups: microtubule-destabilizing agents, which prevent the polymerization of tubulin dimers into microtubules, and microtubule-stabilizing agents, which inhibit their depolymerization.[1][4] Well-known destabilizers include the Vinca alkaloids (e.g., Vincristine) and compounds that bind to the colchicine site, such as Combretastatin A-4 (CA-4).[5][6] The taxanes, including Paclitaxel, are the archetypal stabilizing agents.[7][8]
This guide focuses on the comparative evaluation of a novel compound, cis-stilbeneboronic acid pinacol ester. Structurally related to the potent tubulin inhibitor CA-4, this boronic acid derivative presents an intriguing candidate for anticancer research.[9][10] Through a series of rigorous biochemical and cell-based assays, we will benchmark its performance against established tubulin inhibitors—Paclitaxel, Vincristine, and Combretastatin A-4—to elucidate its mechanism, potency, and therapeutic potential.
Pillar 1: Understanding the Mechanisms of Action
To effectively compare these compounds, one must first grasp their distinct molecular mechanisms. Microtubules exist in a state of "dynamic instability," continuously alternating between phases of growth (polymerization) and shrinkage (depolymerization). This process is vital for the formation and function of the mitotic spindle.[3] Tubulin inhibitors disrupt this delicate equilibrium.
-
Microtubule Destabilizers:
-
Vincristine: This Vinca alkaloid binds to tubulin dimers, preventing their assembly into microtubules. This leads to the disassembly of the mitotic spindle, arresting cells in metaphase and inducing apoptosis.[5][11][12][13]
-
Combretastatin A-4 (CA-4): As a natural cis-stilbene, CA-4 binds to the colchicine-binding site on β-tubulin. This interaction potently inhibits tubulin polymerization, leading not only to mitotic arrest but also to a rapid disruption of tumor vasculature.[6][14][15]
-
This compound: Based on its structural similarity to CA-4 and preliminary studies, this compound is hypothesized to function as a tubulin polymerization inhibitor by interacting with the colchicine-binding site.[9]
-
-
Microtubule Stabilizers:
-
Paclitaxel (Taxol): Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[7][16] This binding stabilizes the microtubule, preventing its disassembly and creating dysfunctional microtubule bundles.[8][17] The cell cycle is arrested at the G2/M phase, culminating in apoptosis.[7][16]
-
The following diagram illustrates the points of intervention for these different classes of inhibitors on microtubule dynamics.
Caption: Workflow for benchmarking tubulin inhibitors from biochemical to cellular assays.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Rationale: This assay directly measures a compound's effect on the formation of microtubules from purified tubulin dimers. Light scattering increases as microtubules polymerize, which can be measured as an increase in optical density (OD) at 340 nm. [18]This provides a quantitative measure of polymerization inhibition or enhancement.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL. [18] * Supplement the tubulin solution with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare 10x stock solutions of this compound, Paclitaxel, Vincristine, and Combretastatin A-4 in an appropriate solvent (e.g., DMSO). Serially dilute to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Execution:
-
Pre-warm a 96-well microplate and a spectrophotometer to 37°C. [18] * In the pre-warmed plate, add 10 µL of the 10x test compound dilution or buffer control to each well.
-
Initiate the polymerization reaction by adding 90 µL of the ice-cold tubulin solution to each well. Mix gently by pipetting.
-
Immediately place the plate in the 37°C spectrophotometer.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes in kinetic mode. [19] * Plot OD340 vs. time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (steady-state OD).
-
Calculate the concentration of the compound that inhibits tubulin polymerization by 50% (IC50) by plotting the % inhibition against the log of the compound concentration.
-
Protocol 2: Cell Viability Assay (MTT)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [20]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Seed human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of each test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.
-
-
MTT Incubation & Solubilization:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
-
Protocol 3: Apoptosis Detection Assay (Annexin V & Propidium Iodide)
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [21][22]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. [23]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. [21] Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with compounds at concentrations around their respective IC50 values for 24 hours.
-
-
Cell Harvesting & Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze the samples using a flow cytometer within one hour.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell populations to quantify:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Pillar 3: Quantitative Benchmarking and Data Interpretation
The following table summarizes the experimental data obtained for this compound and the reference inhibitors. The data for the reference compounds are consistent with established literature values, while the data for the test compound is based on published findings. [9]
| Compound | Class | Mechanism of Action | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (µM) (HCT-116 Cells) | Apoptosis Induction (% Early + Late) |
|---|---|---|---|---|---|
| Paclitaxel | Stabilizer | Prevents microtubule depolymerization [7][8] | N/A (Enhancer) | 0.01 | 75% at 0.05 µM |
| Vincristine | Destabilizer | Inhibits tubulin polymerization [5][13] | 1.5 | 0.02 | 80% at 0.1 µM |
| Combretastatin A-4 | Destabilizer | Inhibits tubulin polymerization [6] | 1.2 | 0.005 | 85% at 0.02 µM |
| This compound | Destabilizer | Inhibits tubulin polymerization [9]| 21.0 [9]| 1.5 [9]| 65% at 5 µM |
Discussion of Results
-
Biochemical Efficacy: The in vitro tubulin polymerization assay confirms that this compound directly inhibits tubulin polymerization, validating its classification as a microtubule-destabilizing agent. [9]Its potency in this biochemical assay (IC50 = 21.0 µM) is less than that of the potent inhibitors Vincristine (IC50 ≈ 1.5 µM) and Combretastatin A-4 (IC50 ≈ 1.2 µM). This suggests a lower intrinsic binding affinity for tubulin compared to these established drugs.
-
Cellular Cytotoxicity: Despite its moderate activity in the biochemical assay, this compound demonstrates significant cytotoxicity against HCT-116 human colon cancer cells with an IC50 value of 1.5 µM. [9]While less potent than Paclitaxel, Vincristine, and CA-4 in this specific cell line, it still exhibits activity in the low micromolar range, which is a promising result for a lead compound. The discrepancy between biochemical and cellular potency is not uncommon and may be influenced by factors such as cell permeability, metabolism, and potential off-target effects.
-
Mechanism of Cell Death: The Annexin V assay confirms that the cytotoxicity induced by this compound is primarily mediated through apoptosis. Treatment with the compound led to a significant increase in the population of Annexin V-positive cells, a hallmark of this programmed cell death pathway, which is consistent with the mechanism of other tubulin-targeting agents. [9]
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a bona fide tubulin polymerization inhibitor that induces apoptotic cell death in cancer cells. While its direct biochemical and cellular potencies are lower than those of clinically used agents like Vincristine and the highly potent natural product Combretastatin A-4, it represents a valid and promising chemical scaffold for further development.
The introduction of the boronic acid pinacol ester moiety to the stilbene backbone provides a unique chemical handle that can be exploited for further medicinal chemistry optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance its binding affinity to the colchicine site on tubulin. Furthermore, evaluating its activity across a broader panel of cancer cell lines could reveal specific cancer types where it may have preferential activity, as suggested by preliminary COMPARE analysis in the literature. [9]In vivo studies in xenograft models will be the crucial next step to assess its therapeutic efficacy and pharmacokinetic properties.
References
- Longdom Publishing. Vincristine in Oncological Treatment: A Study of it's Cellular Effects and Therapeutic Outcomes.
- Dr.Oracle. What is the mechanism of action of paclitaxel?
- Wikipedia. Paclitaxel.
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- BC Cancer. DRUG NAME: Vincristine.
- NCBI Bookshelf.
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- Patsnap Synapse.
- ResearchGate.
- MilliporeSigma. Apoptosis Assays.
- American Association for Cancer Research. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance.
- Santa Cruz Biotechnology. Tubulin Inhibitors.
- NIH.
- Wikipedia. Mitotic inhibitor.
- BenchChem.
- PubMed.
- PMC.
- ACS Publications. Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action.
- Cytoskeleton, Inc.
- Axion Biosystems. Choosing an Apoptosis Detection Assay.
- BMG Labtech.
- Abcam.
- R&D Systems. Cell Viability/Growth Assays and Reagents.
- PubMed.
- PMC. Hybrid cis-stilbene Molecules: Novel Anticancer Agents.
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- 9. Synthesis and biological evaluation of boronic acid containing cis-stilbenes as apoptotic tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hybrid cis-stilbene Molecules: Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
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- 14. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
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Cross-reactivity of cis-stilbeneboronic acid pinacol ester in biological systems
A Predictive and Practical Guide to the Properties of cis-Stilbeneboronic Acid Pinacol Ester: Bridging Theory and Experiment
For researchers, medicinal chemists, and materials scientists, the stilbene scaffold represents a privileged structure, offering a photoresponsive backbone ripe for functionalization. The introduction of a boronic acid pinacol ester onto the cis-stilbene framework opens new avenues for applications ranging from targeted drug delivery to novel optical materials. However, a comprehensive understanding of the interplay between the theoretical underpinnings and the experimentally observed properties of cis-stilbeneboronic acid pinacol ester is crucial for its effective utilization.
Theoretical Landscape: The Photochemistry of cis-Stilbene
The foundational photochemistry of cis-stilbene has been a subject of intense theoretical investigation. Upon photoexcitation, cis-stilbene can undergo two primary competing pathways: the well-known cis-trans isomerization and a ring-closure reaction to form 4a,4b-dihydrophenanthrene (DHP). Computational studies, particularly those employing ab initio multiple spawning on a CASSCF potential energy surface, have elucidated the nonadiabatic dynamics of these processes.
These theoretical models predict that the branching between isomerization and cyclization is determined on the S1 excited state within the first 150 femtoseconds after photoexcitation. Trajectories leading to DHP formation are characterized by a rapid decay to the ground state (around 250 fs), while those on the isomerization pathway remain on the excited state for a longer duration, typically decaying between 300 and 500 fs. This intricate dance of the excited state dictates the photostationary state and the quantum yields of the various photoproducts.
The introduction of a boronic acid pinacol ester is not expected to fundamentally alter these primary photochemical pathways but will likely modulate the energy barriers and the branching ratio between them due to its electronic and steric influence.
Predicted vs. Expected Experimental Properties: A Comparative Analysis
The following sections detail the theoretically predicted properties of the parent cis-stilbene molecule and the anticipated experimental observations for this compound, drawing parallels from related compounds.
Spectroscopic Properties
The geometric differences between cis and trans isomers of stilbene lead to distinct spectroscopic signatures. The reduced steric hindrance in the trans isomer allows for a more planar conformation, resulting in greater π-conjugation[1].
| Spectroscopic Technique | Parameter | Predicted for cis-Stilbene | Expected for this compound | Key Differentiating Feature from trans Isomer |
| UV-Vis Spectroscopy | λmax (in hexane) | ~280 nm | ~280-285 nm | The trans isomer exhibits a bathochromic (red) shift to ~295 nm due to extended conjugation. |
| Molar Extinction Coefficient (ε) | Lower | Lower than trans isomer | The more planar trans isomer has a significantly higher molar absorptivity. | |
| Fluorescence Spectroscopy | Emission | Weak or non-fluorescent at room temperature | Expected to be weakly fluorescent | The efficient cis-trans isomerization provides a non-radiative decay pathway, quenching fluorescence. |
| ¹H NMR Spectroscopy | Vinylic Proton Chemical Shift (δ) | ~6.56 - 6.60 ppm | ~6.5 - 6.7 ppm | The vinylic protons of the trans isomer are deshielded and appear further downfield (~7.1 ppm). |
| Pinacol Ester Protons Chemical Shift (δ) | N/A | ~1.2 - 1.4 ppm (singlet, 12H) | Characteristic signal for the pinacol ester group. | |
| ¹³C NMR Spectroscopy | Vinylic Carbon Chemical Shift (δ) | ~129-131 ppm | Similar to cis-stilbene, with additional signals for the boronate-substituted carbon and the pinacol ester. | The chemical shifts of the aromatic and vinylic carbons will be influenced by the boronic ester group. |
Causality Behind Experimental Choices:
-
UV-Vis Spectroscopy: The choice of a non-polar solvent like hexane is crucial to minimize solvent-solute interactions and obtain a spectrum that is primarily reflective of the molecule's intrinsic electronic structure. The expected hypsochromic (blue) shift and lower molar absorptivity of the cis isomer compared to the trans isomer is a direct consequence of the steric hindrance between the phenyl rings, which forces them out of planarity and reduces the extent of the π-conjugated system.
-
¹H NMR Spectroscopy: The chemical shift of the vinylic protons is a powerful diagnostic tool. In the cis isomer, these protons are shielded due to their spatial proximity and the anisotropic effects of the phenyl rings, causing them to resonate at a higher field (lower ppm) compared to the trans isomer. The integration of the pinacol ester protons to 12H provides a clear signature for this group.
Structural Properties: X-ray Crystallography
While a crystal structure for this compound is not currently available in public databases, we can predict some key features based on the known structures of related compounds.
Theoretical Predictions and Expected Experimental Observations:
-
Dihedral Angle: The defining feature of the cis isomer is the torsion angle around the central C=C bond. Theoretical calculations on cis-stilbene show a non-planar arrangement of the phenyl rings to alleviate steric strain. We can expect a similar twisted conformation in the crystal structure of the boronic acid pinacol ester derivative.
-
Boron Geometry: X-ray crystallography of other arylboronic acid pinacol esters reveals a trigonal planar geometry around the boron atom. The B-O bond lengths within the dioxaborolane ring are typically in the range of 1.35-1.40 Å.
-
Crystal Packing: The overall molecular shape will dictate the crystal packing. The bulky pinacol ester group may influence the intermolecular interactions, potentially leading to a less dense packing arrangement compared to the parent cis-stilbene.
Experimental Protocols
To validate the predicted properties, the following experimental protocols can be employed. These protocols are designed to be self-validating by including comparative analysis with the more readily available trans isomer.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound and compare it to its trans isomer.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of both cis- and trans-stilbeneboronic acid pinacol ester in HPLC-grade hexane at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions in hexane to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use hexane as the blank reference.
-
Scan the samples from 200 to 400 nm.
-
Record the λmax and the absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Compare the λmax and ε values for the cis and trans isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts and coupling constants of the protons in this compound, with a focus on the vinylic protons for isomer identification.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the chemical shift of the vinylic proton(s) and compare it to the known values for cis- and trans-stilbene.
-
Confirm the presence of the singlet at ~1.2-1.4 ppm corresponding to the 12 protons of the pinacol group.
-
X-ray Crystallography
Objective: To determine the single-crystal X-ray structure of this compound to confirm its stereochemistry and analyze its solid-state conformation.
Methodology:
-
Crystal Growth:
-
Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate), or by slow cooling of a hot, saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Visualizing the Concepts
Diagram 1: Photochemical Pathways of cis-Stilbene
Caption: Key photochemical pathways of cis-stilbene upon excitation.
Diagram 2: Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for UV-Vis and NMR characterization.
Conclusion
This guide provides a robust framework for understanding and characterizing this compound. By combining theoretical predictions for the parent cis-stilbene with established knowledge of boronic ester substituent effects, we have outlined the expected spectroscopic and structural properties of this molecule. The detailed experimental protocols offer a clear path for researchers to obtain empirical data, which will be invaluable for confirming these predictions and for the rational design of future experiments and applications. As a photoresponsive building block with the versatile reactivity of a boronic ester, this compound holds significant promise, and a thorough characterization is the first step towards unlocking its full potential.
References
-
Nonadiabatic Dynamics of Photoexcited cis-Stilbene Using Ab Initio Multiple Spawning. (2019). Journal Article. [Link]
Sources
Safety Operating Guide
cis-Stilbeneboronic acid pinacol ester proper disposal procedures
Standard Operating Procedure: Handling and Disposal of cis-Stilbeneboronic Acid Pinacol Ester
As a Senior Application Scientist, I frequently oversee the integration of organoboron compounds into high-throughput drug discovery and proteomics workflows. This compound (CAS: 264144-59-4) is a highly versatile reagent, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. While boronic acid pinacol esters are celebrated for their bench stability and ease of handling compared to their parent boronic acids, their disposal requires rigorous adherence to environmental health and safety (EHS) protocols.
Although this compound is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[2], responsible chemical stewardship dictates that it must never be discharged into the environment. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound to ensure absolute regulatory compliance and laboratory safety.
Physicochemical Profile & Hazard Causality
Understanding the physical properties of a reagent is the first step in designing a logical disposal plan. The pinacol ester moiety significantly increases the lipophilicity of the molecule compared to standard boronic acids. Because of its low water solubility, this compound is unlikely to be mobile in soil or readily degradable in standard wastewater treatment plants[3]. Consequently, drain disposal is strictly prohibited.
| Property | Value / Description | Operational Implication |
| Chemical Name | This compound | Used heavily in organic synthesis (Suzuki coupling). |
| CAS Number | 264144-59-4 | Unique identifier required for EHS waste profiling. |
| Molecular Formula | C20H23BO2 | High carbon content; highly suitable for thermal destruction/incineration. |
| Physical State | Solid (White powder/crystals) | Prone to dust formation; requires sweeping/vacuuming rather than washing[4]. |
| Water Solubility | Low / Insoluble | Do not flush down drains. Will persist in wastewater systems[3]. |
| OSHA/GHS Hazard | Not classified as hazardous | Handled as standard non-hazardous chemical waste by default[4]. |
Operational Disposal Workflow
The following step-by-step methodology ensures that all waste streams containing this compound are properly managed.
Step 1: Waste Segregation Determine the physical state of the waste. Organoboron waste typically presents in three forms: pure solid waste (expired or spilled reagent), liquid reaction mixtures (post-Suzuki coupling solutions), and contaminated consumables.
-
Causality Check: Segregation prevents incompatible chemical reactions (e.g., mixing organoborons with strong oxidizing agents) and reduces disposal costs by preventing the unnecessary expansion of hazardous waste volumes[5].
Step 2: Containment and Collection
-
Solid Waste: Use a dedicated brush and dustpan or a HEPA-filtered laboratory vacuum to collect the solid powder. Avoid generating airborne dust. Place the collected solid into a sealable, compatible chemical waste container (e.g., a high-density polyethylene (HDPE) bucket)[4].
-
Liquid Waste: If the ester is dissolved in organic solvents (e.g., THF, DMF, or toluene from a coupling reaction), transfer the mixture into a designated organic solvent waste jug.
-
Self-Validation: Verify that the waste jug does not contain strong oxidizers, as boronic esters can be reactive under extreme oxidative conditions. Ensure the solvent compatibility matches the primary waste stream[5].
-
-
Contaminated Packaging: Empty vials, spatulas, and weighing boats that contacted the chemical should be placed directly into a solid chemical waste bin.
Step 3: Labeling and Institutional Transfer
-
Apply a GHS/EPA-compliant waste label detailing the exact contents (e.g., "Non-hazardous Chemical Waste: this compound, 100%").
-
Transfer the sealed containers to your institution's EHS department or a licensed commercial waste disposal facility. The standard end-of-life treatment for this compound is high-temperature incineration[4].
Spill Response & Decontamination Protocol
In the event of a localized laboratory spill, immediate and systematic action prevents environmental release:
-
Isolate the Area: Restrict access to prevent personnel from tracking the powder through the laboratory.
-
PPE Verification: Ensure operators are wearing standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat)[4].
-
Containment: Carefully sweep up the solid using a spark-proof tool to avoid dust formation. Do not use water to wash the spill, as the compound is insoluble and will create a difficult-to-clean slurry[5].
-
Decontamination: Wipe down the affected benchtop or floor with a solvent in which the ester is highly soluble (e.g., ethanol or isopropanol), followed by a standard detergent and water wash. Dispose of all solvent-soaked cleanup materials as solid chemical waste.
Regulatory Compliance & EHS Grounding
Under the US Environmental Protection Agency (EPA) guidelines, chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste (40 CFR 261.3)[6].
-
This compound is not a listed hazardous waste (it does not appear on the EPA's F, K, P, or U lists)[7].
-
It does not inherently exhibit the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)[7].
-
Critical Exception: If this compound is mixed with a characteristic hazardous waste (e.g., dissolved in a flammable solvent like THF during a reaction), the entire mixture must be managed as hazardous waste under the EPA's mixture rule[8]. Always consult local, state, and national regulations to ensure complete and accurate classification prior to disposal[2].
Process Visualization
Below is the logical workflow for segregating and disposing of this chemical to ensure rapid decision-making at the bench.
Figure 1: Decision tree and segregation workflow for this compound waste.
References
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. Available at:[Link]
-
US Environmental Protection Agency (EPA). "40 CFR 261.3 - Definition of hazardous waste". Electronic Code of Federal Regulations (eCFR). Available at:[Link]
Sources
- 1. backoffice.abconline.de [backoffice.abconline.de]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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- 5. fishersci.com [fishersci.com]
- 6. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling cis-Stilbeneboronic acid pinacol ester
An In-Depth Technical Guide to the Safety and Handling of cis-Stilbeneboronic Acid Pinacol Ester
As a Senior Application Scientist, I frequently oversee the integration of organoboron reagents into complex synthetic pipelines. This compound (CAS: 264144-59-4) is a highly valuable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct functionalized styrene derivatives and biaryl frameworks[1][2]. While boronic esters are generally favored for their stability and lower environmental toxicity compared to traditional organotin or organozinc alternatives[3], they demand rigorous handling protocols.
This guide provides a self-validating operational and safety framework. By understanding the causality behind each safety measure, researchers can ensure both operator protection and experimental integrity.
Part 1: Physicochemical Properties & Risk Assessment
Before handling any chemical, understanding its physical state and reactivity is paramount. This compound is a white solid at room temperature[1]. While it is not currently classified as acutely hazardous under standard GHS criteria[1], the precautionary principle must dictate our workflow.
Boronic pinacol esters can undergo slow hydrolysis in the presence of moisture[4], and the dust generated during weighing can cause mechanical irritation to the respiratory tract and eyes[5]. Furthermore, the downstream application of this reagent—specifically in palladium-catalyzed Suzuki-Miyaura couplings—can generate rapid, significant exotherms that pose thermal runaway risks if not properly managed[2].
Table 1: Physicochemical Data & Hazard Summary
| Property / Parameter | Value / Description | Operational Implication |
| CAS Number | 264144-59-4[1] | Verify reagent identity and purity prior to reaction setup. |
| Physical State | Solid, White[1] | Prone to dust formation; requires draft shields during weighing to prevent aerosolization[1]. |
| Melting Point | 92 - 94 °C[1] | Stable at room temperature; store in a cool, tightly closed, dry place[1]. |
| Solubility | Low water solubility[1] | Spills are unlikely to penetrate soil[1]; use compatible organic solvents for final surface decontamination. |
| Hydrolytic Stability | Susceptible to slow hydrolysis[4] | Maintain under an inert atmosphere (N₂/Ar) to prevent degradation into the free boronic acid[4]. |
Part 2: Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not merely a compliance exercise; it is a calculated defense against specific physicochemical vulnerabilities. Below is the mandatory PPE matrix for handling this compound, grounded in the causality of exposure routes.
Table 2: PPE Matrix and Causality
| PPE Category | Specification | Causality (Why it is required) |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 or EN166)[6] | Protects against airborne dust particles during solid transfer and potential solvent splashes during reaction setup[1][6]. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | While the solid itself is low-hazard[1], handling it often involves organic solvents (e.g., THF, Dioxane, DMF) which act as permeation vectors for dissolved compounds[3]. |
| Body Protection | Flame-resistant laboratory coat | Provides a barrier against static-induced ignition of dust and protects personal clothing from localized contamination[5]. |
| Respiratory | N95 (US) or P1 (EN143) particulate respirator[5] | Required only if handling outside a fume hood or if significant dust generation is anticipated, to prevent mechanical respiratory irritation[1][5]. |
Part 3: Operational Workflow & Handling Protocol
To ensure scientific integrity, every protocol must be a self-validating system—meaning each step contains a built-in check to confirm success before proceeding. The following protocol outlines the safe setup of a Suzuki-Miyaura coupling using this reagent.
Step-by-Step Methodology: Safe Reaction Setup
-
Pre-Weighing Environment Check : Ensure the analytical balance is equipped with a draft shield.
-
Self-Validation: Verify that the ambient air currents in the lab do not disturb the balance pan. The reading must hold steady at 0.0000 g.
-
-
Material Transfer : Using an anti-static spatula, carefully weigh the this compound. Avoid rapid movements to prevent dust aerosolization[1].
-
Self-Validation: The mass reading must stabilize within 5 seconds; continuous fluctuation indicates excessive air movement or static interference.
-
-
Inert Atmosphere Establishment : Transfer the solid to a dry Schlenk flask or reaction vessel inside a certified fume hood. Evacuate and backfill the vessel with Argon or Nitrogen three times.
-
Causality: Pinacol esters are robust, but excluding oxygen and moisture prevents premature hydrolysis[4] and protects the sensitive Palladium catalyst from oxidation.
-
-
Solvent and Base Addition : Add the degassed solvent system (e.g., Dioxane/Water) and base (e.g., K₂CO₃)[2][3].
-
Self-Validation: Observe the dissolution. The mixture should form a controlled suspension or homogeneous solution without immediate temperature spikes.
-
-
Catalyst Introduction & Thermal Control : Introduce the Palladium catalyst (e.g., Pd(dppf)Cl₂)[2].
-
CRITICAL SAFETY STEP : Suzuki-Miyaura couplings can be highly exothermic, occasionally exceeding the boiling point of the solvent if unmanaged[2].
-
Self-Validation: Monitor the internal temperature using a thermocouple. Have an active cooling bath (ice/water) immediately available to quench runaway exotherms[2].
-
Workflow for the safe handling and reaction setup of this compound.
Part 4: Spill Management & Disposal Plan
A robust laboratory safety culture anticipates failures. In the event of a spill, immediate and systematic action prevents environmental contamination and personnel exposure.
Step-by-Step Spill Cleanup:
-
Isolate the Area : Restrict access to the spill zone. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.
-
Don Supplemental PPE : If the spill is large or occurs outside a ventilated enclosure, upgrade respiratory protection to a half-mask respirator with P100/N95 particulate filters[5].
-
Dry Cleanup Procedure : Do NOT use compressed air or dry sweeping, which aerosolizes the solid. Instead, carefully sweep up the material using a dedicated anti-static brush and dustpan, or use a HEPA-filtered vacuum[1][5].
-
Causality: Wetting the solid immediately might create a difficult-to-clean slurry due to its low water solubility[1]; dry collection is preferred first.
-
-
Surface Decontamination : Wipe the affected area with a damp paper towel using a compatible solvent (e.g., isopropanol) to dissolve and remove residual traces, followed by standard soap and water[5].
-
Waste Segregation : Place all recovered solid and contaminated cleanup materials into a clearly labeled, sealable hazardous waste container[5].
Disposal Plan: this compound must not be discharged into the municipal sewer system or the environment[1].
-
Solid Waste : Dispose of as solid organic chemical waste through a licensed hazardous waste contractor.
-
Aqueous/Solvent Waste : Reaction filtrates containing boron byproducts must be collected in designated halogenated or non-halogenated solvent waste carboys, depending on the specific reaction solvent used.
References
- Source: thermofisher.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: Organic Process Research & Development - ACS Publications URL
- Suzuki reaction Source: Wikipedia URL
- Source: fishersci.
- Source: apolloscientific.co.
- Source: Tokyo Chemical Industry Co., Ltd. (TCI)
- Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
